molecular formula C8H10N2O B1523353 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one CAS No. 1000981-74-7

3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B1523353
CAS No.: 1000981-74-7
M. Wt: 150.18 g/mol
InChI Key: CYRXXOKSUGGUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXXOKSUGGUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703442
Record name 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000981-74-7
Record name 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of a proposed synthetic strategy for a specific, less-documented derivative: 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one (CAS 1000981-74-7) . While direct synthetic routes for this exact molecule are scarce in current literature, this paper leverages established multi-component reaction (MCR) methodologies for structurally related compounds to propose a robust and efficient synthetic pathway. We will dissect the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the analytical techniques required for structural verification, offering a foundational resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

Nitrogen-containing fused heterocyclic systems are cornerstones of modern medicinal chemistry, renowned for their diverse biological activities. Among these, the pyrido[1,2-a]pyrimidine skeleton is of particular interest, appearing in compounds with potential as nervous system agents, anticancer therapeutics, and novel allosteric SHP2 inhibitors[1][2][3]. The specific target of this guide, this compound, represents a functionalized and partially saturated analogue. Its structure offers a unique three-dimensional conformation that is of interest for creating novel therapeutic agents and serves as a versatile building block in organic synthesis[4][5].

This guide will focus on a plausible and efficient construction of this scaffold, drawing from advanced synthetic strategies that emphasize atom economy, procedural simplicity, and green chemistry principles, such as multi-component reactions in aqueous media[6][7].

Physicochemical Properties of the Target Compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available chemical databases and supplier information.

PropertyValueSource
CAS Number 1000981-74-7[4][5][8]
Molecular Formula C₈H₁₀N₂O[9]
Molecular Weight 150.18 g/mol [10]
Alternate Name 1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one[10]

Synthetic Strategy: A Multi-Component Approach

The synthesis of complex heterocyclic systems has been revolutionized by the advent of Multi-Component Reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in efficiency and sustainability[7][11].

A highly relevant precedent for the synthesis of the pyrido[1,2-a]pyrimidin-6-one core is the sequential four-component reaction reported by Rezvanian, et al., for the synthesis of hexahydro derivatives[6]. This work establishes a powerful framework involving a diamine, an activated carbonyl compound (Meldrum's acid), an aldehyde, and a nitroalkene.

By adapting this logic, a streamlined three-component reaction can be proposed to directly access the desired dihydro scaffold. The core strategy involves the condensation of a suitable β-ketoester with 1,3-diaminopropane, which upon cyclization, yields the target heterocycle.

Rationale for Reagent Selection
  • 1,3-Diaminopropane: This commercially available diamine provides the requisite three-carbon and two-nitrogen backbone to form the saturated portion of the pyrimidinone ring and bond with the pyridine precursor.

  • Ethyl 4-oxobutanoate (or a related β-ketoester): This reactant is critical as it contains the necessary keto and ester functionalities. The ketone will react with one amine of the diamine, and the ester will react with the second amine to facilitate the final ring closure (lactamization), forming the pyrimidinone ring.

  • Catalyst and Solvent: An acid catalyst, such as p-toluenesulfonic acid (PTSA), is essential to activate the carbonyl group for nucleophilic attack[6]. Utilizing an environmentally benign solvent like water or ethanol under reflux conditions aligns with green chemistry principles.

Proposed Reaction Mechanism and Visualization

The proposed synthesis proceeds through a logical sequence of condensation and cyclization reactions. The key steps are:

  • Initial Condensation: The more nucleophilic primary amine of 1,3-diaminopropane attacks the keto-carbonyl of ethyl 4-oxobutanoate, forming a hemiaminal intermediate.

  • Dehydration & Imine Formation: The hemiaminal readily dehydrates to form a stable imine intermediate.

  • Intramolecular Cyclization (Lactamization): The second, pendant primary amine of the diamine moiety attacks the electrophilic ester carbonyl.

  • Tautomerization & Final Product Formation: The resulting tetrahedral intermediate collapses, eliminating ethanol and forming the stable six-membered pyrimidinone ring. Subsequent tautomerization yields the final this compound.

G Start Starting Materials: Ethyl 4-oxobutanoate + 1,3-Diaminopropane Step1 [1] Initial Condensation (Amine attacks Ketone) Start->Step1 PTSA, Reflux Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 [2] Dehydration (-H₂O) Intermediate1->Step2 Intermediate2 Imine Intermediate Step2->Intermediate2 Step3 [3] Intramolecular Cyclization (Lactamization) Intermediate2->Step3 Intermediate3 Tetrahedral Intermediate Step3->Intermediate3 Step4 [4] Elimination & Tautomerization (-EtOH) Intermediate3->Step4 FinalProduct Final Product: This compound Step4->FinalProduct

Caption: Proposed reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is a representative procedure adapted from related multi-component syntheses of fused pyrimidinones[6][12]. Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Ethyl 4-oxobutanoate (1.0 equiv.)

  • 1,3-Diaminopropane (1.1 equiv.)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv., catalytic)

  • Ethanol (or Water), reagent grade

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Reaction Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-oxobutanoate (1.0 mmol, 130 mg).

  • Reagent Addition: Add ethanol (20 mL) as the solvent, followed by 1,3-diaminopropane (1.1 mmol, 81.5 mg) and PTSA (0.1 mmol, 17.2 mg).

    • Causality Note: Adding the diamine and catalyst to the solvent before heating ensures proper mixing and prevents localized side reactions. PTSA protonates the keto-carbonyl, increasing its electrophilicity for the initial nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.

    • Trustworthiness Note: TLC monitoring is a critical self-validating step. The disappearance of the starting ketoester and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete (typically 4-6 hours), allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the PTSA catalyst, followed by a brine wash (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The resulting crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Characterization

Confirmation of the final product's identity and purity is paramount. The following analytical techniques are standard:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing the expected proton and carbon signals, their multiplicities, and integrations.

  • Mass Spectrometry (MS): Will verify the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 151.08.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O (amide) and N-H functional groups.

Conclusion and Future Outlook

This guide outlines a scientifically grounded and efficient synthetic approach to This compound . By adapting a proven multi-component reaction strategy, this versatile heterocyclic scaffold can be accessed through a straightforward protocol. The proposed pathway emphasizes efficiency and adherence to green chemistry principles. The successful synthesis and characterization of this molecule will provide a valuable building block for academic and industrial researchers, enabling further exploration of the chemical space around the pyrido[1,2-a]pyrimidine core for the development of next-generation therapeutics.

References

The Diverse Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine ring system, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif has garnered significant attention from researchers in drug discovery and development due to the wide and potent spectrum of biological activities exhibited by its derivatives.[1][2][3] The inherent chemical features of this scaffold, including its aromaticity, planarity, and the presence of multiple nitrogen atoms, provide a versatile template for the design of novel therapeutic agents. These derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders.[1][3][4]

This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrido[1,2-a]pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compelling compounds.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrido[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of human cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which pyrido[1,2-a]pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger the apoptotic cascade through both intrinsic and extrinsic pathways.[8][9] This often involves the upregulation of pro-apoptotic proteins such as Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[8][10] A key executioner in this process is caspase-3, and its activation is a hallmark of apoptosis.[8][11][12][13]

Furthermore, many pyrido[1,2-a]pyrimidine derivatives have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases.[11][12] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.[9][11][14]

Signaling Pathway: Induction of Apoptosis by Pyrido[1,2-a]pyrimidine Derivatives

Pyrido_pyrimidine Pyrido[1,2-a]pyrimidine Derivative Bax Bax (Pro-apoptotic) Pyrido_pyrimidine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyrido_pyrimidine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

B. Experimental Protocol: Caspase-3 Colorimetric Assay

This protocol outlines the steps to quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates following treatment with pyrido[1,2-a]pyrimidine derivatives. The assay is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA by active caspase-3, releasing the yellow p-nitroaniline (pNA) chromophore, which can be measured spectrophotometrically.[15][16][17][18]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, Ac-DEVD-pNA substrate, and a caspase-3 inhibitor)

  • Pyrido[1,2-a]pyrimidine derivative of interest

  • Apoptosis-inducing agent (e.g., staurosporine) as a positive control

  • Cultured cancer cells

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrido[1,2-a]pyrimidine derivative for the desired time period. Include untreated cells as a negative control and cells treated with a known apoptosis inducer as a positive control.

  • Cell Lysis:

    • After treatment, centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant and wash the cells with ice-cold PBS.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10-20 minutes.

  • Preparation of Reaction Mixture:

    • Centrifuge the plate at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled 96-well plate.

    • Add 50 µL of 2X reaction buffer (containing DTT) to each well.

  • Substrate Addition and Incubation:

    • Add 5 µL of the Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a well with lysis buffer but no lysate) from all readings.

    • The level of caspase-3 activity is proportional to the colorimetric signal.

Compound Concentration (µM) Caspase-3 Activity (Fold Increase vs. Control)
Control 01.0
Derivative X 103.5
Derivative X 257.2
Staurosporine 110.8

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge. Pyrido[1,2-a]pyrimidine derivatives have shown promising antimicrobial activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[3][19][20]

A. Mechanism of Action: Inhibition of Essential Bacterial Enzymes

While the exact mechanisms of antimicrobial action can vary between different derivatives, a key target for some pyrido[1,2-a]pyrimidines is the inhibition of bacterial DNA gyrase and topoisomerase IV.[21] These essential enzymes are responsible for managing DNA topology during replication, transcription, and recombination. Their inhibition leads to disruptions in DNA synthesis and ultimately, bacterial cell death. This mechanism is particularly advantageous as these enzymes are highly conserved across a broad spectrum of both Gram-positive and Gram-negative bacteria.[21]

Workflow: Determination of Minimum Inhibitory Concentration (MIC)

start Start prep_compound Prepare Serial Dilutions of Pyrido[1,2-a]pyrimidine Derivative in Broth start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution method for MIC determination.

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Pyrido[1,2-a]pyrimidine derivative stock solution

  • Bacterial strain of interest

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the pyrido[1,2-a]pyrimidine derivative stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the pyrido[1,2-a]pyrimidine derivative that completely inhibits visible growth.

Bacterial Strain MIC of Derivative Y (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans16

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrido[1,2-a]pyrimidine derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[10][27]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. One key mechanism is the inhibition of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS), which is upregulated during inflammation and produces large amounts of nitric oxide (NO).[19] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[10]

Cellular Assay Workflow: Evaluating Anti-inflammatory Activity

start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells pre_treat Pre-treat with Pyrido[1,2-a]pyrimidine Derivative seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant measure_tnf Measure TNF-α Concentration (ELISA) collect_supernatant->measure_tnf end End measure_tnf->end

Caption: Workflow for assessing TNF-α inhibition.

B. Experimental Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This protocol describes a cellular assay to evaluate the anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives by measuring their ability to inhibit the release of TNF-α from LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Pyrido[1,2-a]pyrimidine derivative

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[28]

  • Pre-treatment:

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of the pyrido[1,2-a]pyrimidine derivative. Incubate for 1-2 hours.

  • Stimulation:

    • Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[7][28] Include wells with cells and LPS only (positive control) and cells alone (negative control).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • TNF-α Measurement:

    • Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each concentration of the derivative compared to the LPS-only control.

Treatment TNF-α Concentration (pg/mL) % Inhibition
Control (No LPS) < 10-
LPS (100 ng/mL) 25000
LPS + Derivative Z (10 µM) 125050
LPS + Derivative Z (25 µM) 62575

IV. Central Nervous System (CNS) Activity: Modulating Neurotransmission

Pyrido[1,2-a]pyrimidine derivatives have also been investigated for their effects on the central nervous system, with some compounds exhibiting anxiolytic, anticonvulsant, and antidepressant-like activities.[3] Their ability to cross the blood-brain barrier and interact with key neurotransmitter systems makes them an interesting class of compounds for the development of novel CNS-active drugs.

A. Mechanism of Action: Interaction with Neurotransmitter Receptors

The CNS effects of pyrido[1,2-a]pyrimidine derivatives are often mediated by their interaction with specific neurotransmitter receptors. For instance, some derivatives have shown affinity for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[29][30] Modulation of GABA-A receptor activity can lead to anxiolytic and anticonvulsant effects. Other derivatives have been found to interact with serotonin receptors, such as the 5-HT1A receptor, which is implicated in the pathophysiology of anxiety and depression.[1][20][31]

In Vivo Assay Workflow: Elevated Plus Maze for Anxiolytic Activity

start Start acclimate Acclimate Mice to Testing Room start->acclimate administer Administer Pyrido[1,2-a]pyrimidine Derivative or Vehicle (i.p.) acclimate->administer place_on_maze Place Mouse in Center of Elevated Plus Maze administer->place_on_maze record_behavior Record Behavior for 5 minutes place_on_maze->record_behavior analyze_data Analyze Time Spent in Open and Closed Arms record_behavior->analyze_data end End analyze_data->end

Caption: Procedure for the elevated plus maze test.

B. Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity in Mice

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][32][33][34][35] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms)

  • Video tracking system or stopwatch

  • Mice

  • Pyrido[1,2-a]pyrimidine derivative

  • Vehicle control (e.g., saline or DMSO solution)

  • Positive control anxiolytic drug (e.g., diazepam)

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the pyrido[1,2-a]pyrimidine derivative, vehicle, or positive control drug to the mice (typically via intraperitoneal injection) 30-60 minutes before testing.

  • Testing:

    • Place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the time spent in the open arms and the closed arms using a video tracking system or a stopwatch.

  • Data Collection and Analysis:

    • After the 5-minute session, return the mouse to its home cage.

    • Clean the maze with 70% ethanol between each trial to remove olfactory cues.

    • Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100.

    • An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.

Treatment Group % Time in Open Arms (Mean ± SEM)
Vehicle Control 25 ± 3.2
Derivative A (10 mg/kg) 45 ± 4.1
Diazepam (1 mg/kg) 55 ± 3.8

*p < 0.05 compared to vehicle control

V. Conclusion and Future Directions

The pyrido[1,2-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS effects, underscores the significant potential of this class of compounds. The elucidation of their mechanisms of action, coupled with robust and reproducible experimental protocols, provides a solid foundation for further research.

Future efforts in this field should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity for specific biological targets. The use of computational modeling and in silico screening can aid in the rational design of new derivatives with enhanced therapeutic profiles. Furthermore, in vivo efficacy and safety studies are crucial next steps to translate the promising in vitro activities of these compounds into clinically viable drug candidates. The continued investigation of pyrido[1,2-a]pyrimidine derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.

VI. References

  • Gautham Santhosh Kumar, Gaddameedi Jitender Dev, Nagiri Ravi Kumar, Desireddy Krishna Swaroop, Yedla Poorna Chandra, Chityala Ganesh Kumar, Banda Narsaiah. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chem Pharm Bull (Tokyo). 2015;63(8):584-90. doi: 10.1248/cpb.c15-00219. --INVALID-LINK--

  • Leo, D., et al. The elevated plus maze task to assess anxiety-like behaviors in the mouse. Bio-protocol 4.15 (2014): e1194. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. --INVALID-LINK--

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. --INVALID-LINK--

  • UCSF IACUC. Elevated Plus Maze. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. --INVALID-LINK--

  • PDSP. GABAA Receptor Binding Assay Protocol. --INVALID-LINK--

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. --INVALID-LINK--

  • Microbiology International. Broth Microdilution. --INVALID-LINK--

  • BenchChem. Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. --INVALID-LINK--

  • Enna, S. J., & Bowery, N. G. (Eds.). (2006). Current protocols in pharmacology. John Wiley & Sons.

  • Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric. --INVALID-LINK--

  • Cosmo Bio USA. Caspase-3 Colorimetric Assay Kit. --INVALID-LINK--

  • Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401). --INVALID-LINK--

  • ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. --INVALID-LINK--

  • Thermo Fisher Scientific. Caspase-3 Colorimetric Assay Kit. --INVALID-LINK--

  • GenScript. Caspase-3 Colorimetric Assay Kit Cat. No. L00289. --INVALID-LINK--

  • Revvity. Tag-lite Serotonin 5HT-1A Receptor Frozen & Labeled Cells, 200 Assay Points. --INVALID-LINK--

  • CLSI. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2011.

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. --INVALID-LINK--

  • El-Sayed, M. A. A., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." Journal of the Iranian Chemical Society 20.6 (2023): 1401-1428.

  • Fares, M., et al. "Synthesis and antitumor activity of pyrido [2, 3-d] pyrimidine and pyrido [2, 3-d][5][22][32] triazolo [4, 3-a] pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest." European journal of medicinal chemistry 83 (2014): 155-166.

  • Fares, Mohamed, et al. "Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][5][22][32]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest." European journal of medicinal chemistry 83 (2014): 155-166.

  • Bluhm, B., et al. "Synthesis and evaluation of pyrido [1, 2-a] pyrimidines as inhibitors of nitric oxide synthases." Bioorganic & medicinal chemistry 15.1 (2007): 389-400.

  • El-Damasy, A. K., et al. "Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors." Future Medicinal Chemistry 11.18 (2019): 2387-2407.

  • El-Sayed, M. A. A., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." Journal of the Iranian Chemical Society 20.6 (2023): 1401-1428.

  • Al-Ghorbani, M., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC advances 14.17 (2024): 12023-12034.

  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. --INVALID-LINK--

  • Kumar, G. S., et al. "Synthesis of novel pyrido [1, 2-a] pyrimidine-3-carboxamide derivatives and their anticancer activity." Chemical and Pharmaceutical Bulletin 63.8 (2015): 584-590.

  • Dey, F., et al. "Novel Oxopyrido[1,2-a]pyrimidine Compounds for Treating Bacterial Infection." ACS infectious diseases 6.9 (2020): 2309-2319.

  • Al-Warhi, T., et al. "Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives." Biomedicine & Pharmacotherapy 149 (2022): 112768.

  • Perkins, D. J., et al. "Suppression of LPS-induced TNF-α production in macrophages by cAMP is mediated by PKA-AKAP95-p105." Science signaling 5.234 (2012): ra53-ra53.

  • ResearchGate. Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. --INVALID-LINK--

  • Fares, M., et al. "Synthesis and antitumor activity of pyrido [2, 3-d] pyrimidine and pyrido [2, 3-d][5][22][32] triazolo [4, 3-a] pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest." European journal of medicinal chemistry 83 (2014): 155-166.

  • Revvity. SEROTONIN 5HT1A LABELED CELLS. --INVALID-LINK--

  • BenchChem. Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. --INVALID-LINK--

  • Adell, A., et al. "Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates." Psychopharmacology 231.6 (2014): 1035-1047.

  • Koutentis, P. A., et al. "Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives." ACS omega 5.51 (2020): 33201-33214.

  • El-Adl, K., et al. "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Journal of enzyme inhibition and medicinal chemistry 37.1 (2022): 1858-1873.

  • Singh, N., et al. "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." RSC advances 11.11 (2021): 6133-6155.

  • Masiulis, S., et al. "GABAA receptor signalling mechanisms revealed by structural pharmacology." Nature 565.7740 (2019): 454-459.

  • ResearchGate. Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. --INVALID-LINK--

  • El-Damasy, A. K., et al. "Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors." Future medicinal chemistry 11.18 (2019): 2387-2407.

  • Song, R., et al. "Pyrido [1, 2-a] Pyrimidinone Mesoionic Compounds Containing Vanillin Moiety: Design, Synthesis, Antibacterial Activity, and Mechanism." Journal of agricultural and food chemistry 72.1 (2024): 308-318.

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. --INVALID-LINK--

  • Li, J., et al. "Lipopolysaccharide (LPS)-induced inflammation in RAW264. 7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2." Journal of Inflammation Research 14 (2021): 6553.

  • Meyer, J. H., et al. "Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C] WAY-100635." American Journal of Psychiatry 158.11 (2001): 1817-1824.

References

An In-depth Technical Guide to the Mechanism of Action of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one and its Analogs as Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism of action for the 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one scaffold, with a primary focus on its role as an allosteric inhibitor of the SHP2 protein. While this heterocyclic system exhibits a wide range of biological activities, including antimalarial and broader anticancer effects, its most promising and well-elucidated therapeutic potential lies in the targeted inhibition of the SHP2 phosphatase.[1][2][3]

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine core is a recurring motif in numerous biologically active compounds.[4][5] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for high-affinity interactions with various biological targets. This scaffold is found in compounds with applications ranging from neurological disorders to infectious diseases and oncology.[6][7][8] The inherent stability and synthetic tractability of this chemical framework make it an attractive starting point for the development of novel therapeutics.[6]

Primary Mechanism of Action: Allosteric Inhibition of SHP2

Recent groundbreaking research has identified derivatives of the pyrido[1,2-a]pyrimidin-4-one core as potent and selective allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of multiple pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT signaling cascades, which are fundamental to cell proliferation, survival, and differentiation.[1]

Overexpression or mutation of SHP2 is strongly associated with the development and progression of various cancers, making it a high-value target for oncological drug discovery.[1] Unlike active-site inhibitors, which can suffer from a lack of selectivity, allosteric inhibitors bind to a site remote from the catalytic center, inducing a conformational change that locks the enzyme in an inactive state. This often leads to improved selectivity and a more favorable pharmacological profile.

Molecular docking and dynamics studies suggest that pyrido[1,2-a]pyrimidine-based inhibitors occupy the allosteric tunnel of SHP2. This binding event stabilizes the auto-inhibited conformation of the protein, preventing its activation. The interaction is typically characterized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the allosteric pocket. The structural rigidity of the pyrido[1,2-a]pyrimidine core is crucial for maintaining the optimal orientation of its substituents to achieve high-affinity binding.[1]

By locking SHP2 in an inactive state, these compounds effectively block its downstream signaling functions. The most significant consequences of this inhibition are:

  • Downregulation of the RAS-ERK Pathway: SHP2 is required for the full activation of the RAS-ERK pathway in response to growth factor signaling. Inhibition of SHP2 leads to a decrease in the phosphorylation levels of both Akt and Erk1/2, key kinases in this pathway.[1] This ultimately results in reduced cell proliferation and survival.

  • Induction of Apoptosis: The suppression of pro-survival signaling through the PI3K-AKT and RAS-ERK pathways can trigger programmed cell death, or apoptosis, in cancer cells.[1]

  • Cell Cycle Arrest: Pyrido[1,2-a]pyrimidine-based SHP2 inhibitors have been shown to cause cell cycle arrest, primarily at the G0/G1 phase, further contributing to their anti-proliferative effects.[1]

The signaling cascade affected by pyrido[1,2-a]pyrimidine-based SHP2 inhibitors is illustrated in the diagram below:

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates PI3K PI3K RTK->PI3K Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidinone Inhibitor Inhibitor->SHP2 Inhibits

Caption: SHP2 Inhibition Pathway by Pyrido[1,2-a]pyrimidinones.

Other Potential Mechanisms and Biological Activities

While SHP2 inhibition is a primary mechanism, the pyrido[1,2-a]pyrimidine scaffold has been implicated in other biological activities:

  • Antimalarial Activity: Some derivatives have shown activity against Plasmodium falciparum, potentially through the inhibition of the cysteine protease falcipain-2.[2][8]

  • Broad-Spectrum Anticancer Activity: Various compounds based on this scaffold have demonstrated cytotoxic effects against a range of human cancer cell lines, suggesting that other, as-yet-unidentified targets may be involved.[3]

  • Neurological Activity: Related structures, such as the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, are known to act as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, indicating a potential for applications in anxiety and other stress-related disorders.[9]

Experimental Protocols for Mechanism of Action Studies

To validate the mechanism of action of a novel this compound analog as an SHP2 inhibitor, a series of well-defined experiments are necessary.

Objective: To determine the direct inhibitory activity of the compound on SHP2 phosphatase activity.

Methodology:

  • Recombinant full-length SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • The test compound, dissolved in DMSO, is added at various concentrations.

  • The reaction is initiated and allowed to proceed at 37°C.

  • The fluorescence generated by the dephosphorylation of the substrate is measured over time using a plate reader.

  • The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Causality Explanation: This assay directly measures the effect of the compound on the enzymatic activity of SHP2, providing evidence of target engagement.

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known SHP2 dependency.

Methodology:

  • Cancer cell lines (e.g., Kyse-520, NCI-H358) are seeded in 96-well plates.[1]

  • After cell attachment, they are treated with a serial dilution of the test compound for 72 hours.

  • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • IC50 values are calculated from the dose-response curves.

Causality Explanation: This experiment demonstrates the cellular consequence of SHP2 inhibition, linking target engagement to a functional cellular outcome.

Objective: To confirm that the compound inhibits SHP2 signaling within the cell.

Methodology:

  • Cells are treated with the test compound at concentrations around its IC50 for a defined period (e.g., 2-24 hours).

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated and total forms of ERK and AKT.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

Causality Explanation: A reduction in the ratio of phosphorylated to total ERK and AKT provides direct evidence that the compound is inhibiting the SHP2-mediated signaling pathway in a cellular context.[1]

The workflow for these key experiments is depicted below:

Experimental_Workflow cluster_invitro In Vitro cluster_cellular Cellular Enzyme_Assay SHP2 Enzymatic Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (Viability IC50) Enzyme_Assay->Proliferation_Assay Informs Dosing Western_Blot Western Blot Analysis (p-ERK, p-AKT levels) Proliferation_Assay->Western_Blot Confirms Cellular Effect

Caption: Key Experimental Workflow for MoA Validation.

Quantitative Data Summary

The following table summarizes representative data for a potent pyrido[1,2-a]pyrimidin-4-one SHP2 inhibitor (compound 14i from the cited literature).[1]

AssayCell LineResult (IC50)
SHP2 Enzymatic Inhibition-0.104 µM
Anti-proliferationKyse-5201.06 µM
Anti-proliferationNCI-H358-
Anti-proliferationMIA-PaCa2-
CytotoxicityHBMEC30.75 µM
Conclusion

The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel therapeutics. The well-documented mechanism of allosteric SHP2 inhibition provides a strong foundation for their application in oncology.[1] The demonstrated anti-proliferative effects, induction of apoptosis, and cell cycle arrest are all consistent with the targeted disruption of the SHP2 signaling pathway.[1] Further investigation into the other potential biological activities of this versatile scaffold is warranted and may reveal additional therapeutic applications.

References

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one core is a prominent N-fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its unique structural and electronic properties make it a "privileged" scaffold, capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery of novel pyrido[1,2-a]pyrimidin-4-one compounds, encompassing synthetic strategies, biological evaluation, and structure-activity relationship (SAR) studies. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to equip researchers with the knowledge to effectively explore and exploit this versatile chemical entity in their drug discovery endeavors.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one skeleton is a bicyclic aromatic system characterized by a bridgehead nitrogen atom, which imparts a degree of conformational rigidity and specific electronic distribution. This structural feature is crucial for its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer Agents: Notably as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways frequently dysregulated in cancer.[3]

  • Enzyme Inhibitors: Exhibiting inhibitory activity against enzymes like aldose reductase, which is implicated in diabetic complications.[4][5]

  • Antimalarial Agents: Showing promise in the development of new therapeutics against Plasmodium falciparum.[6]

  • Antioxidants: Demonstrating the ability to scavenge reactive oxygen species.[4]

  • Central Nervous System (CNS) Agents: With applications as antipsychotics and antidepressants.[1]

The therapeutic potential of this scaffold is further underscored by the existence of marketed drugs such as Pirenperone (an antipsychotic) and Seganserin (a serotonin antagonist), which feature the pyrido[1,2-a]pyrimidin-4-one core.[1] The continued exploration of this chemical space is therefore a highly promising avenue for the discovery of novel therapeutics.

Synthetic Strategies: Constructing the Pyrido[1,2-a]pyrimidin-4-one Core

The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold can be approached through various methodologies, each with its own advantages in terms of efficiency, substrate scope, and environmental impact. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which is critical for modulating its biological activity.

Domino and Tandem Reactions: An Efficient Approach

Domino and tandem reactions have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single pot, thereby reducing waste and improving efficiency. A common and effective strategy for synthesizing the pyrido[1,2-a]pyrimidin-4-one core involves the reaction of 2-aminopyridines with β-ketoesters or their equivalents.[7][8]

Experimental Protocol: One-Pot Synthesis via Aza-Michael Addition and Intramolecular Cyclization

This protocol describes a domino reaction for the synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones, which can be subsequently oxidized to the aromatic core.

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or hexafluoroisopropanol, add a Michael acceptor like an acrylate or a Baylis-Hillman adduct (1.2 mmol).[7]

  • Catalysis: Introduce a catalytic amount of a base (e.g., DBU, 10 mol%) or a Lewis acid, depending on the specific substrates.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Aromatization (Optional): The dihydro product can be aromatized using a suitable oxidizing agent (e.g., DDQ, MnO₂) to yield the corresponding 4H-pyrido[1,2-a]pyrimidin-4-one.

The causality behind this experimental design lies in the initial aza-Michael addition of the exocyclic amino group of the 2-aminopyridine to the Michael acceptor, followed by an intramolecular cyclization and acyl substitution, leading to the formation of the bicyclic core in a highly atom-economical fashion.[7][8]

Multi-Component Reactions (MCRs): Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a rapid and convergent route to structurally diverse pyrido[1,2-a]pyrimidin-4-ones. A notable example is the three-component reaction of an aroylacetonitrile, a 2-amino-N-heterocycle, and an orthoester.[9][10]

Experimental Protocol: Three-Component Synthesis of 3-Aroyl-4-oxo-4H-pyrido[1,2-a]pyrimidines

  • Reactant Preparation: In a round-bottom flask, combine the aroylacetonitrile (1.0 mmol), the 2-aminopyridine derivative (1.0 mmol), and the orthoester (e.g., triethyl orthoformate, 1.5 mmol).[9][10]

  • Solvent and Temperature: Add a suitable solvent such as toluene and heat the mixture to 80°C.

  • Reaction Monitoring: Monitor the formation of the intermediate alkenenitrile by TLC.

  • Cyclization: After the formation of the intermediate, add concentrated hydrochloric acid dropwise and continue heating to effect cyclization.[9][10]

  • Isolation and Purification: Cool the reaction mixture, and the product will often precipitate. Collect the solid by filtration, wash with a cold solvent, and recrystallize or purify by column chromatography to obtain the pure 3-aroyl-4-oxo-4H-pyrido[1,2-a]pyrimidine.

This MCR approach is highly valued for its ability to rapidly generate a library of compounds with diverse substituents at the 3-position, which is often a key handle for modulating biological activity.

Transition Metal-Catalyzed Cross-Coupling Reactions: Late-Stage Functionalization

For the synthesis of highly substituted and complex pyrido[1,2-a]pyrimidin-4-ones, transition metal-catalyzed cross-coupling reactions are indispensable. These methods allow for the late-stage functionalization of the heterocyclic core, providing access to a wide array of derivatives that would be difficult to synthesize using traditional methods.[1][11]

Experimental Protocol: Copper-Catalyzed Tandem C-N Cross-Coupling and Intramolecular Amidation

This protocol outlines a one-pot synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[1]

  • Reaction Mixture: In a sealed tube, combine the 2-halopyridine (1.0 mmol), the (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent like DMF.[1]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 130°C for the specified time, monitoring by TLC.[1]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The rationale for this approach is the initial copper-catalyzed Ullmann-type C-N cross-coupling between the 2-halopyridine and the aminoacrylate, followed by an intramolecular amidation to form the pyrimidinone ring. This method demonstrates excellent functional group tolerance.[1]

G cluster_0 Synthetic Strategies cluster_1 Late-Stage Functionalization 2-Aminopyridine 2-Aminopyridine Domino_Reaction Domino Reaction (Aza-Michael/Cyclization) 2-Aminopyridine->Domino_Reaction Michael_Acceptor Michael Acceptor (e.g., Acrylate) Michael_Acceptor->Domino_Reaction Dihydro_Product 2,3-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one Domino_Reaction->Dihydro_Product Aromatization Aromatization (Oxidation) Dihydro_Product->Aromatization Final_Product_1 4H-Pyrido[1,2-a]pyrimidin-4-one Aromatization->Final_Product_1 2-Halopyridine 2-Halopyridine Tandem_Reaction Tandem Reaction (Cu-catalyzed C-N coupling/ Intramolecular Amidation) 2-Halopyridine->Tandem_Reaction Aminoacrylate (Z)-3-Amino-3-arylacrylate Ester Aminoacrylate->Tandem_Reaction Final_Product_2 Multi-substituted 4H-Pyrido[1,2-a]pyrimidin-4-one Tandem_Reaction->Final_Product_2

Caption: Synthetic routes to pyrido[1,2-a]pyrimidin-4-ones.

Biological Evaluation and Mechanism of Action

The discovery of novel bioactive pyrido[1,2-a]pyrimidin-4-one compounds necessitates a robust biological evaluation strategy. This typically involves a hierarchical screening cascade, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity and mechanism of action, and culminating in in vivo studies in relevant disease models.

In Vitro Enzymatic and Cellular Assays

Initial screening of newly synthesized compounds is often performed using in vitro enzymatic assays against the target of interest. For example, in the discovery of SHP2 inhibitors, a phosphatase activity assay is employed to determine the IC₅₀ value of the compounds.[3]

Experimental Protocol: In Vitro SHP2 Phosphatase Activity Assay

  • Assay Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by the SHP2 enzyme. The amount of free phosphate generated is quantified using a colorimetric method (e.g., Malachite Green assay).

  • Reagents: Recombinant full-length SHP2 enzyme, phosphopeptide substrate (e.g., pNPP or a specific synthetic peptide), assay buffer, and the test compounds.

  • Procedure: a. Add the SHP2 enzyme to the wells of a microplate containing the assay buffer. b. Add the test compounds at various concentrations (serially diluted). c. Pre-incubate the enzyme and compounds for a defined period. d. Initiate the reaction by adding the phosphopeptide substrate. e. Incubate for a specific time at a controlled temperature (e.g., 37°C). f. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Following the identification of potent enzymatic inhibitors, cell-based assays are crucial to confirm that the compounds can penetrate cell membranes and exert their effects in a cellular context. For anticancer agents, antiproliferative assays (e.g., MTT or SRB assay) are standard.[3]

Elucidating the Mechanism of Action

Understanding the mechanism of action is critical for lead optimization. For the SHP2 inhibitor example, mechanistic studies could involve:

  • Western Blotting: To assess the phosphorylation status of downstream signaling proteins such as ERK and AKT.[3]

  • Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest.[3]

  • Apoptosis Assays: To investigate if the compounds induce programmed cell death.[3]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK activates SHP2 SHP2 RTK->SHP2 recruits and activates RAS_RAF_MEK_ERK RAS-ERK Pathway SHP2->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT activates Cell_Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor (e.g., 14i) Inhibitor->SHP2 inhibits

Caption: SHP2 signaling pathway and inhibition.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of medicinal chemistry, providing a systematic understanding of how structural modifications to a lead compound affect its biological activity.[12][13] This knowledge is then used to guide the rational design of more potent and selective analogs.

Key Structural Modifications and their Impact

For the pyrido[1,2-a]pyrimidin-4-one scaffold, SAR studies have revealed several key positions where modifications can significantly impact biological activity.

PositionModificationImpact on Biological ActivityReference
C2 Phenyl or substituted phenylCrucial for activity; phenol or catechol moieties enhance aldose reductase inhibition.[4]
C3 Arylation, alkenylation, or carboxamideA key vector for diversification; can influence potency and selectivity.[5]
C7 Aryl group with a flexible linker (e.g., S atom)Can enhance flexibility and improve binding to the target, as seen in SHP2 inhibitors.[3]
B-ring (pyridine ring) UnsubstitutedOften preferred for antimalarial activity.
Case Study: SAR of Pyrido[1,2-a]pyrimidin-4-one based SHP2 Inhibitors

A recent study on the development of novel allosteric SHP2 inhibitors provides an excellent example of SAR-driven drug design.[3]

  • Initial Hit (13a): The initial compound showed good inhibitory activity, but molecular docking suggested that its rigidity might limit further improvements.[3]

  • Second-Generation Design: To enhance flexibility, a sulfur atom was introduced as a linker between the pyrido[1,2-a]pyrimidin-4-one core and a 7-aryl group. This modification was hypothesized to allow for a more favorable "bidentate ligand" interaction with the target.[3]

  • Lead Compound (14i): This design strategy led to the discovery of compound 14i , which exhibited a significantly improved IC₅₀ of 0.104 μM against full-length SHP2 and high antiproliferative activity against cancer cell lines.[3]

This case study highlights the iterative nature of drug discovery, where SAR data and computational modeling are used in concert to optimize lead compounds.

Future Perspectives

The pyrido[1,2-a]pyrimidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable synthetic methods, including C-H activation and photocatalysis, will enable the rapid synthesis of novel analogs.[11]

  • Exploration of New Biological Targets: While this scaffold has shown promise against a range of targets, its full potential is yet to be realized. High-throughput screening against a broader array of biological targets could uncover new therapeutic applications.

  • Advanced Drug Delivery Systems: The formulation of pyrido[1,2-a]pyrimidin-4-one based drugs into advanced drug delivery systems could improve their pharmacokinetic properties and therapeutic efficacy.

  • Polypharmacology: The design of multi-target agents based on this scaffold could be a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.

References

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of a Versatile Heterocycle

Introduction: The Emergence of a Promising Pharmacophore

The pyrido[1,2-a]pyrimidin-4-one ring system, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is present in approved drugs such as the anti-allergic agent pemirolast, underscoring its clinical relevance.[1] The rigid, planar structure of the pyrido[1,2-a]pyrimidin-4-one core provides a unique three-dimensional arrangement for substituent groups, enabling specific interactions with a variety of biological targets. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of pyrido[1,2-a]pyrimidin-4-one derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. We will delve into the causal relationships behind synthetic choices and the self-validating nature of the described experimental protocols, offering a comprehensive resource for researchers and drug development professionals.

Synthetic Strategies: Building the Pyrido[1,2-a]pyrimidin-4-one Core

The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold is a critical first step in the exploration of its therapeutic potential. A variety of synthetic methodologies have been developed, each with its own advantages in terms of yield, scalability, and substituent compatibility.

A common and straightforward approach involves the condensation of a 2-aminopyridine with a β-ketoester or a malonic acid derivative.[2] This one-pot reaction is often catalyzed by an acid or base and can be performed under solvent-free conditions or in a promoting solvent like ethylene glycol.[2] The choice of starting materials allows for the introduction of substituents on both the pyridine and pyrimidinone rings, providing a direct route to a diverse library of compounds.

More advanced methods, such as copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reactions, have also been employed to synthesize multisubstituted pyrido[1,2-a]pyrimidin-4-ones.[3] These methods offer greater control over the substitution pattern and can be used to introduce a wider range of functional groups.

Representative Synthetic Protocol: Synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one

This protocol describes a "neat" synthesis, highlighting an environmentally conscious and efficient method.

Materials:

  • 2-aminopyridine

  • Diethyl malonate

Procedure:

  • A mixture of 2-aminopyridine (1 equivalent) and diethyl malonate (5 equivalents) is heated at reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., ethanol) to remove excess diethyl malonate and other impurities.

  • The product, 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one, is dried under vacuum.

This straightforward procedure provides a foundational compound that can be further functionalized to explore the SAR of this scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5] Derivatives of this heterocycle have demonstrated potent activity against a range of cancer cell lines, often by targeting specific signaling pathways crucial for tumor growth and survival.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of pyrido[1,2-a]pyrimidin-4-ones is highly dependent on the nature and position of substituents on the bicyclic core.

  • Substitution at the 2-position: The introduction of various heterocyclic moieties, such as triazolothione, thiadiazole, triazole, and oxadiazole, at the 2-position has been shown to significantly enhance anticancer activity.[4]

  • Substitution at the 7-position: The presence of an aryl group at the 7-position, often with a linker such as a sulfur atom, has been found to be crucial for potent inhibitory activity against SHP2.[6]

  • Electron-withdrawing groups: The incorporation of electron-withdrawing groups, such as trifluoromethyl (–CF3), can enhance the anticancer potency of these compounds.[4]

Mechanism of Action: Inhibition of SHP2

A significant number of anticancer pyrido[1,2-a]pyrimidin-4-one derivatives exert their effects through the inhibition of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are frequently dysregulated in cancer.[7][8] By inhibiting SHP2, these compounds can downregulate the phosphorylation of key downstream effectors like Akt and Erk1/2, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2

Caption: SHP2 signaling pathway and point of intervention.

Quantitative Data: Anticancer Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
CompoundTargetCell LineIC50 (µM)Reference
14i SHP2Kyse-5201.06[6]
6d -HeLa-[4][5]
6h -COLO205-[4][5]
6j -Hep G2-[4][5]
7b -MCF 7-[4][5]
7e -HeLa-[4][5]

Note: Specific IC50 values for compounds 6d, 6h, 6j, 7b, and 7e were not provided in the source material, but they were identified as showing promising activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro anticancer activity of test compounds.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[9]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of this class of compounds is influenced by specific structural features:

  • Substitution on the Pyridine Ring: The nature of substituents on the pyridine portion of the scaffold can significantly impact anti-inflammatory potency.

  • Substitution on the Pyrimidinone Ring: Modifications at the 2- and 3-positions of the pyrimidinone ring have been explored to optimize activity.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives, including pyrido[1,2-a]pyrimidin-4-ones, are often attributed to their ability to inhibit the production and activity of key pro-inflammatory mediators.[9] These can include enzymes like cyclooxygenase-2 (COX-2) and the production of cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins.[9]

Antimicrobial and Antimalarial Activities: Combating Infectious Diseases

The pyrido[1,2-a]pyrimidin-4-one scaffold has also shown promise in the development of agents to combat infectious diseases, including bacterial, fungal, and parasitic infections.

Structure-Activity Relationship (SAR) for Antimicrobial and Antimalarial Activity
  • Antimicrobial Activity: The introduction of specific functional groups can impart broad-spectrum antibacterial and antifungal activity. For instance, certain derivatives have shown potent activity with low minimum inhibitory concentrations (MICs).[10]

  • Antimalarial Activity: For antimalarial activity against Plasmodium falciparum, an unsubstituted B-ring (the pyridine ring) of the pyrido[1,2-a]pyrimidin-4-one scaffold appears to be crucial for activity.[8]

Mechanism of Action: Inhibition of Falcipain-2 in Malaria

Several pyrido[1,2-a]pyrimidin-4-one derivatives exhibit antimalarial activity by inhibiting falcipain-2, a cysteine protease of P. falciparum.[1][11] Falcipain-2 is essential for the parasite's life cycle, as it is involved in the degradation of hemoglobin within the host's red blood cells to provide essential amino acids for parasite growth.[3][12] Inhibition of falcipain-2 disrupts this process, leading to parasite death.[11]

Falcipain2_Inhibition cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Falcipain2 Falcipain-2 Hemoglobin->Falcipain2 Degradation AminoAcids Amino Acids Falcipain2->AminoAcids ParasiteGrowth Parasite Growth and Proliferation AminoAcids->ParasiteGrowth Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->Falcipain2

Caption: Inhibition of falcipain-2 by pyrido[1,2-a]pyrimidin-4-ones.

Quantitative Data: Antimicrobial and Antimalarial Activity
CompoundActivityOrganism/StrainMIC/IC50 (µM)Reference
10a AntibacterialVarious0.49-7.81 µg/mL[10]
10d-i AntibacterialVarious0.49-7.81 µg/mL[10]
10d-i AntifungalVarious1.95-15.63 µg/mL[10]
21 AntimalarialP. falciparum 3D733[8]
37 AntimalarialP. falciparum 3D737[8]

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The extensive research into the SAR of this core has revealed key structural features that can be modulated to achieve potent and selective activity against a range of diseases, including cancer, inflammation, and infectious diseases. The ability of these compounds to target specific enzymes and signaling pathways, such as SHP2 and falcipain-2, underscores their potential for rational drug design.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis of novel derivatives with a wider range of substituents and functional groups will be crucial for exploring new biological targets and improving the potency and selectivity of existing lead compounds.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate the design of more effective and safer drugs.

  • In Vivo Studies: The translation of promising in vitro results into in vivo efficacy is a critical step in the drug development process. More extensive animal studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Combination Therapies: Exploring the potential of pyrido[1,2-a]pyrimidin-4-one derivatives in combination with other therapeutic agents could lead to synergistic effects and overcome drug resistance.

References

Spectroscopic Data for 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide addresses the current landscape of available information for this compound, outlines the expected spectroscopic features based on its structure, and provides a framework for the acquisition and interpretation of this critical data for researchers, scientists, and drug development professionals.

Molecular Structure and Expected Spectroscopic Signatures

The structure of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one (CAS No. 1000981-74-7) presents a unique fusion of a dihydropyridine and a dihydropyrimidinone ring. This arrangement dictates a specific set of expected spectroscopic signals that are crucial for its unambiguous identification and characterization.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The aliphatic region of the spectrum would be of particular interest, with signals corresponding to the protons on the dihydropyrimidine and dihydropyridine rings. Spin-spin coupling between adjacent protons would provide valuable information about the conformation of the bicyclic system. The aromatic protons on the pyridine ring would appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns being indicative of the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the pyrimidinone ring is expected to resonate at a characteristic downfield chemical shift. The spectrum would also show distinct signals for the sp³-hybridized carbons in the saturated portions of the rings and the sp²-hybridized carbons of the aromatic and enamine moieties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring would be a key diagnostic feature. Additionally, N-H stretching vibrations from the amide and amine functionalities, as well as C-H stretching vibrations from the aliphatic and aromatic portions of the molecule, are anticipated.

Mass Spectrometry (MS)

Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would confirm the molecular formula. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, would offer further structural insights and could be used to confirm the connectivity of the bicyclic ring system.

Experimental Protocols for Spectroscopic Data Acquisition

For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended. These protocols are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To aid in structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the raw data using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the molecular structure.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Solvent->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR ¹H NMR (1D) NMR_Spec->H1_NMR C13_NMR ¹³C NMR (1D) NMR_Spec->C13_NMR COSY COSY (2D) H1_NMR->COSY HSQC HSQC (2D) H1_NMR->HSQC Processing Software Processing H1_NMR->Processing COSY->Processing HSQC->Processing DEPT DEPT C13_NMR->DEPT C13_NMR->Processing DEPT->Processing Interpretation Interpretation & Assignment Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: A generalized workflow for acquiring and analyzing NMR data.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils or low-melting solids), or as a solution in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The choice of ionization method will depend on the volatility and thermal stability of the compound.

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain insights into the molecular structure.

Conclusion and Future Directions

The comprehensive spectroscopic characterization of this compound is a necessary step to facilitate its further investigation and potential application in various fields of chemical and pharmaceutical research. The lack of publicly available experimental data highlights an opportunity for researchers to contribute valuable information to the scientific community. By following rigorous and well-documented experimental protocols, the scientific community can build a reliable and comprehensive spectroscopic profile of this intriguing heterocyclic compound. The publication of such data, including raw spectral files in open-access repositories, would be of immense benefit to the advancement of heterocyclic chemistry and drug discovery.

Unlocking the Therapeutic Potential of the Pyrido[1,2-a]pyrimidine Scaffold: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Privileged Scaffold

The pyrido[1,2-a]pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This inherent structural feature, combined with the potential for diverse functionalization, has established the pyrido[1,2-a]pyrimidine framework as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the key therapeutic targets that have been successfully modulated by pyrido[1,2-a]pyrimidine derivatives, offering researchers and drug development professionals a comprehensive technical resource to navigate the opportunities and challenges in harnessing the full potential of this remarkable chemical entity. We will delve into the mechanistic intricacies of target engagement, provide actionable experimental protocols for validation, and present a forward-looking perspective on emerging opportunities.

I. Oncology: A Dominant Landscape for Pyrido[1,2-a]pyrimidine-Based Therapeutics

The vast majority of research into the therapeutic applications of the pyrido[1,2-a]pyrimidine scaffold has been concentrated in the field of oncology. The scaffold has proven to be a versatile template for the design of potent and selective inhibitors of key oncogenic signaling pathways.

Targeting the SHP2 Phosphatase: An Allosteric Approach to Cancer Therapy

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1] It plays a pivotal role in activating the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[2][3] Gain-of-function mutations in SHP2 are associated with several human cancers, making it a highly attractive, non-traditional oncology target.[1]

A groundbreaking strategy for targeting SHP2 has been the development of allosteric inhibitors.[1][4] These molecules do not bind to the active site of the phosphatase but rather to a previously undisclosed allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[1][4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[1]

Pyrido[1,2-a]pyrimidin-4-one derivatives have emerged as a promising class of allosteric SHP2 inhibitors.[5] Mechanistic studies have revealed that these compounds can induce apoptosis and arrest the cell cycle at the G0/G1 phase.[5] This is achieved by downregulating the phosphorylation of key downstream effectors such as Akt and Erk1/2 in cancer cells.[5]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Grb2_SOS dephosphorylates & activates Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2_inactive stabilizes FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway Grb2_SOS->RAS_MAPK Cell_Outcomes Cell Growth, Survival, Angiogenesis RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->FGFR inhibits ATP binding Target_Validation_Workflow HTS High-Throughput Screening (Biochemical or Phenotypic) Hit_ID Hit Identification & Confirmation HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Target_ID Target Identification (for phenotypic hits) Hit_ID->Target_ID Target_Val_in_vitro In Vitro Target Validation (Enzymatic & Cellular Assays) Lead_Gen->Target_Val_in_vitro Target_ID->Target_Val_in_vitro MoA Mechanism of Action Studies Target_Val_in_vitro->MoA In_Vivo In Vivo Target Engagement & Efficacy Studies MoA->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

An In-depth Technical Guide to the Synthesis of Pyrido[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the core strategies for the synthesis of pyrido[1,2-a]pyrimidines, designed for researchers, scientists, and professionals in the field of drug development. The guide delves into the mechanistic underpinnings of foundational cyclocondensation and multicomponent reactions, explores modern catalytic methodologies, and highlights the growing importance of green and sustainable synthetic approaches. Detailed experimental protocols, comparative data, and visual representations of reaction mechanisms and workflows are provided to offer both theoretical understanding and practical insights into the construction of this versatile scaffold.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

Pharmacological Profile and Therapeutic Potential

The pyrido[1,2-a]pyrimidine core is a recurring structural feature in a multitude of biologically active compounds.[1] This nitrogen-containing fused heterocyclic system has garnered considerable attention from the medicinal chemistry community due to the diverse pharmacological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer[2], anti-inflammatory[3], antimicrobial[4], and neurotropic effects.[1] The therapeutic potential of this scaffold is underscored by its presence in marketed drugs such as the antiasthmatic agent pemirolast, the tranquilizer pirenperone, and the antiallergic drug barmastine.[5] The rigid, planar structure of the pyrido[1,2-a]pyrimidine nucleus provides a unique framework for the spatial orientation of various substituents, enabling fine-tuning of its interaction with biological targets. Recent research has also highlighted the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric inhibitors of SHP2, a critical protein tyrosine phosphatase involved in cancer cell signaling pathways.[6]

Structural Features and Chemical Properties

The pyrido[1,2-a]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring, resulting in a bicyclic aromatic structure. The positions of the nitrogen atoms and the degree of saturation in the rings can vary, leading to a range of isomers with distinct chemical and physical properties. The presence of nitrogen atoms imparts basicity to the molecule and provides sites for hydrogen bonding, which are crucial for receptor binding. The aromatic nature of the core allows for various electrophilic and nucleophilic substitution reactions, offering a versatile platform for chemical modification and the generation of diverse compound libraries for drug discovery.

Foundational Synthetic Strategies: Cyclocondensation Reactions

Cyclocondensation reactions represent the most classical and widely employed approach for the synthesis of the pyrido[1,2-a]pyrimidine core. These methods typically involve the reaction of a 1,3-dinucleophile with a 1,3-dielectrophile to construct the pyrimidine ring onto a pre-existing pyridine scaffold.

The Bignelli Reaction and its Multicomponent Variants

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in generating molecular complexity from simple starting materials in a single step.[7] A notable MCR for the synthesis of pyrido[1,2-a]pyrimidines is a Bignelli-like three-component condensation. This reaction typically involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and a β-ketoester or other active methylene compound.[5]

The reaction is often catalyzed by a Brønsted or Lewis acid. The proposed mechanism initiates with the condensation of the aldehyde and the β-ketoester to form a Knoevenagel adduct. This is followed by a Michael addition of the 2-aminopyridine to the activated double bond. Subsequent intramolecular cyclization and dehydration afford the final pyrido[1,2-a]pyrimidine product. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Trifluoromethanesulfonic acid has been reported to be an effective catalyst for this transformation.[8]

Diagram: Proposed Mechanism of the Bignelli-like Reaction

Bignelli_Mechanism 2-Aminopyridine 2-Aminopyridine Michael Adduct Michael Adduct 2-Aminopyridine->Michael Adduct + Knoevenagel Adduct Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + β-Ketoester - H2O β-Ketoester β-Ketoester Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrido[1,2-a]pyrimidine Pyrido[1,2-a]pyrimidine Cyclized Intermediate->Pyrido[1,2-a]pyrimidine - H2O

Caption: A simplified representation of the Bignelli-like three-component reaction for the synthesis of pyrido[1,2-a]pyrimidines.

The versatility of the Bignelli-like reaction allows for the synthesis of a wide range of substituted pyrido[1,2-a]pyrimidines with good to excellent yields.

Entry2-AminopyridineAldehydeActive Methylene CompoundCatalystYield (%)Reference
12-AminopyridineBenzaldehydeEthyl AcetoacetateTfOH85[8]
22-Amino-4-methylpyridine4-ChlorobenzaldehydeMethyl AcetoacetateTfOH92[8]
32-AminopyridineFurfuralMalononitrileBleaching Earth Clay90[4]
42-Aminopyridine4-MethoxybenzaldehydeMalononitrileBleaching Earth Clay88[4]

Synthesis of 4-Phenyl-2-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester (Representative Procedure based on[8])

  • To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.2 mmol).

  • Add a catalytic amount of trifluoromethanesulfonic acid (0.1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure pyrido[1,2-a]pyrimidine derivative.

Reactions of 2-Aminopyridines with β-Dicarbonyl Compounds

A more direct two-component approach involves the cyclocondensation of 2-aminopyridines with β-dicarbonyl compounds or their synthetic equivalents.[9] This method is a cornerstone in the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidines and related derivatives.

The reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group of the 2-aminopyridine on one of the carbonyl groups of the β-dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization via the attack of the endocyclic pyridine nitrogen onto the second carbonyl group, followed by dehydration, yields the final product. The reaction can be catalyzed by acids or bases, and in some cases, can proceed under thermal conditions.

Diagram: Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidines

Cyclocondensation_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Nucleophilic Attack Nucleophilic Attack 2-Aminopyridine->Nucleophilic Attack β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Vinylogous Amide Intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Dehydration->Pyrido[1,2-a]pyrimidin-4-one

Caption: A workflow diagram illustrating the key steps in the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidines from 2-aminopyridines and β-dicarbonyl compounds.

Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Representative Procedure)

  • A mixture of 2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid is triturated with diethyl ether and filtered.

  • The crude product is recrystallized from ethanol to give the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Modern Synthetic Approaches: Leveraging Catalysis and Novel Reagents

While classical cyclocondensation reactions remain valuable, modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of the pyrido[1,2-a]pyrimidine scaffold. These approaches often utilize transition metal catalysis and innovative reaction conditions to achieve higher yields, greater functional group tolerance, and improved sustainability.

Copper-Catalyzed Tandem Reactions

Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed processes for the formation of C-N bonds.[10] A one-pot tandem CuI-catalyzed C-N bond formation followed by intramolecular amidation has been developed for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This protocol involves the reaction of a 2-halopyridine with a (Z)-3-amino-3-arylacrylate ester.[10]

The CuI catalyst, in conjunction with a suitable ligand, facilitates the initial Ullmann-type C-N cross-coupling between the 2-halopyridine and the enamino ester. The choice of ligand is crucial for the efficiency of the catalytic cycle. Following the cross-coupling, the copper catalyst may also play a role in promoting the subsequent intramolecular amidation to form the pyrimidinone ring.

Diagram: Copper-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

Copper_Catalysis 2-Halopyridine 2-Halopyridine Coupled Intermediate Coupled Intermediate 2-Halopyridine->Coupled Intermediate + Enamino Ester [CuI], Ligand, Base Enamino Ester Enamino Ester Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Coupled Intermediate->Pyrido[1,2-a]pyrimidin-4-one Intramolecular Amidation

Caption: A simplified schematic of the copper-catalyzed tandem synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrido[1,2-a]pyrimidine derivatives has also benefited from this technology. For instance, the cyclization step in the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives was effectively achieved under microwave irradiation.[2]

The primary advantage of MAOS lies in the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. This is particularly beneficial for cyclization reactions that may require high temperatures and long reaction times under traditional conditions.

Reaction StepConventional HeatingMicrowave IrradiationReference
Cyclization of enamine intermediate12-16 hours at 180 °C15-20 minutes at 180 °C[2]

Green and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of pyrido[1,2-a]pyrimidines, this has led to the development of more environmentally benign methodologies.

Use of Greener Solvents and Catalysts

Efforts have been made to replace hazardous organic solvents with greener alternatives. For example, ethylene glycol has been used as a promoting solvent for the cyclization of 2-aminopyridines with β-oxo esters, proceeding in the absence of a catalyst.[11] Furthermore, the use of heterogeneous and recyclable catalysts, such as bleaching earth clay, aligns with the principles of green chemistry by simplifying product purification and minimizing waste.[4] Lactic acid has also been employed as a green and eco-friendly catalyst for the synthesis of related pyridopyrimidine systems.[12]

Atom Economy and Waste Reduction

Multicomponent reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. One-pot procedures, which avoid the isolation of intermediates, also contribute to waste reduction by minimizing solvent usage and purification steps. Solvent-free reaction conditions, where the neat reactants are mixed and heated, represent an ideal green synthetic approach and have been successfully applied to the synthesis of pyridopyrimidine derivatives.[12]

Conclusion and Future Perspectives

The synthesis of the pyrido[1,2-a]pyrimidine scaffold has evolved significantly from classical cyclocondensation methods to modern catalytic and sustainable approaches. The foundational two-component and multicomponent reactions remain robust and versatile strategies for accessing a wide range of derivatives. The advent of transition metal catalysis, particularly with earth-abundant metals like copper, has opened new avenues for efficient and modular synthesis. Furthermore, the integration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, and the adoption of energy-efficient techniques like microwave-assisted synthesis, are paving the way for more sustainable production of these valuable heterocyclic compounds.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including photoredox and enzymatic catalysis. The exploration of novel multicomponent reactions with broader substrate scopes will continue to be a priority for generating molecular diversity. As the demand for sustainable chemical processes grows, the design of synthetic routes that minimize environmental impact while maximizing efficiency will be paramount in the ongoing exploration of the chemical space and therapeutic potential of pyrido[1,2-a]pyrimidines.

References

Methodological & Application

Application Notes & Protocols: The Emerging Role of Pyrido[1,2-a]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of pyrido[1,2-a]pyrimidine derivatives in cancer research. This document provides in-depth, field-proven insights and detailed protocols for the investigation of this promising class of heterocyclic compounds.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold in Cancer Drug Discovery

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This scaffold is present in various biologically active molecules, demonstrating a wide range of therapeutic potential, including anti-inflammatory, anti-allergic, and notably, anticancer properties.[1][2] The versatility of the pyrido[1,2-a]pyrimidine ring system allows for extensive chemical modifications, enabling the development of derivatives with high potency and selectivity against various cancer targets.[1][3][4]

Derivatives of the broader pyridopyrimidine class have been investigated for their efficacy against several human cancer cell lines, including lung, prostate, breast, and colon cancer.[1][3][5] Their mechanisms of action are varied, ranging from the inhibition of key enzymes in signaling pathways to the induction of apoptosis and cell cycle arrest.[6][7][8] This document will focus on a specific class of pyrido[1,2-a]pyrimidin-4-one derivatives that have been identified as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a critical node in receptor tyrosine kinase (RTK) signaling.[6]

Featured Application: SHP2 Inhibition by a Pyrido[1,2-a]pyrimidin-4-one Derivative

2.1. Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of various RTKs.[6] It is a key component of the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in human cancers.[6] Hyperactivation of SHP2, either through overexpression or mutation, is associated with the proliferation, survival, and migration of cancer cells.[6]

Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and identified as potent and selective allosteric inhibitors of SHP2.[6] These compounds bind to a tunnel-like allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the catalytic domain from accessing its substrates, thereby downregulating oncogenic signaling pathways.[6] Mechanistic studies have revealed that these inhibitors can induce apoptosis, arrest the cell cycle at the G0/G1 phase, and reduce the phosphorylation levels of downstream effectors such as Akt and Erk1/2 in cancer cells.[6]

2.2. Signaling Pathway

The following diagram illustrates the role of SHP2 in RTK signaling and the inhibitory effect of the pyrido[1,2-a]pyrimidin-4-one derivative.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS1 SOS1 GRB2->SOS1 SHP2_active SHP2 (Active) GRB2->SHP2_active Recruits RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes SHP2_active->RAS Dephosphorylates inhibitory sites, promoting activation SHP2_inactive SHP2 (Inactive) Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2_active Allosterically binds and stabilizes in inactive state

Caption: SHP2 signaling pathway and inhibition by a pyrido[1,2-a]pyrimidin-4-one derivative.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of pyrido[1,2-a]pyrimidine derivatives.

3.1. General Experimental Workflow

The diagram below outlines a typical workflow for characterizing a novel anticancer compound.

Workflow Compound Pyrido[1,2-a]pyrimidine Derivative CellLines Select Relevant Cancer Cell Lines (e.g., Kyse-520, NCI-H358) Compound->CellLines ViabilityAssay Cell Viability Assay (MTT / Resazurin) CellLines->ViabilityAssay IC50 Determine IC50 Value ViabilityAssay->IC50 WesternBlot Western Blot Analysis (p-Akt, p-Erk, etc.) IC50->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) IC50->ApoptosisAssay DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

Caption: Experimental workflow for in vitro characterization.

3.2. Protocol 1: Cell Viability Assay (MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cancer cell line of interest (e.g., Kyse-520 esophageal squamous cell carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrido[1,2-a]pyrimidine derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidine derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

3.3. Protocol 2: Western Blot Analysis for Phospho-Akt and Phospho-Erk1/2

This protocol assesses the effect of the compound on the SHP2 signaling pathway.

Materials:

  • Cancer cell line and complete medium

  • 6-well plates

  • Pyrido[1,2-a]pyrimidine derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk1/2, anti-Erk1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the pyrido[1,2-a]pyrimidine derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation

The following tables represent expected data from the described experiments.

Table 1: IC50 Values of a Pyrido[1,2-a]pyrimidin-4-one Derivative against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Kyse-520Esophageal Squamous Cell Carcinoma1.06[6]
NCI-H358Non-Small Cell Lung Cancer1.52
MIA-PaCa-2Pancreatic Cancer2.34
HBMECHuman Brain Microvascular Endothelial Cells30.75[6]

Table 2: Relative Phosphorylation Levels of Akt and Erk1/2 in Kyse-520 Cells after 24h Treatment

Treatmentp-Akt / Total Aktp-Erk1/2 / Total Erk1/2
Vehicle Control1.001.00
Compound (0.5 µM)0.650.72
Compound (1.0 µM)0.310.45
Compound (2.0 µM)0.120.18

Concluding Remarks

The pyrido[1,2-a]pyrimidine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The ability to synthesize a wide array of derivatives allows for the fine-tuning of their pharmacological properties to target specific oncogenic pathways with high potency and selectivity. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of such compounds, from initial screening to mechanistic elucidation. Further investigation into the in vivo efficacy and safety of lead compounds is a critical next step in translating these promising findings into clinical applications.

References

Application Notes & Protocols: 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrido[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] Its rigid, fused heterocyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing targeted therapeutics. While various isomers, particularly the 4-oxo derivatives, have been extensively studied, the 6-oxo series remains a less explored yet highly promising area of chemical space.[1][2]

This guide focuses on the saturated derivative, 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one . The introduction of sp³-hybridized centers by reducing the pyridine ring transforms the planar, aromatic core into a conformationally rich, three-dimensional structure. This "escape from flatland" is a key strategy in modern drug discovery to improve physicochemical properties such as solubility and metabolic stability, while enabling more specific interactions with biological targets.[3]

Given the limited direct literature on this specific isomer, this document serves as an expert guide, providing scientifically grounded, plausible synthetic strategies and protocols. We will detail methodologies for its synthesis and outline its potential as a versatile building block for creating diverse chemical libraries aimed at researchers, medicinal chemists, and drug development professionals.

Part 1: Strategic Synthesis of the Scaffold

The synthesis of this compound can be approached via two primary strategic pathways: (A) construction of the aromatic pyrido[1,2-a]pyrimidin-6-one core followed by selective reduction, or (B) de novo synthesis from a saturated piperidine-based precursor.

G cluster_0 Synthetic Strategies Aromatic Precursor Aromatic Precursor Target Scaffold 3,4-dihydro-1H-pyrido [1,2-a]pyrimidin-6(2H)-one Aromatic Precursor->Target Scaffold Route A: Selective Hydrogenation Saturated Precursor Saturated Precursor Saturated Precursor->Target Scaffold Route B: De Novo Cyclization G cluster_0 Functionalization Pathways Scaffold Target Scaffold N1_Func N1-Alkylation/ Acylation Scaffold->N1_Func Site 1 C7_Func C7-Enolate Chemistry Scaffold->C7_Func Site 2 N5_Func N5-Reductive Amination Scaffold->N5_Func Site 3 Library Diverse Compound Library N1_Func->Library C7_Func->Library N5_Func->Library

References

High-throughput screening of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one Derivatives for Cytotoxic Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of Pyrido[1,2-a]pyrimidines

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. Derivatives have shown potential as anticancer, antimalarial, and allosteric SHP2 inhibitors.[1][2][3] The specific subclass, 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-ones, offers a three-dimensional structure with diverse points for chemical modification, making it an attractive starting point for library synthesis and drug discovery campaigns.

High-Throughput Screening (HTS) is the cornerstone of modern hit identification, enabling the rapid evaluation of vast chemical libraries against biological targets.[4][5][6] By leveraging automation, miniaturization, and sensitive detection methods, HTS can quickly identify "hits"—compounds that modulate a biological pathway of interest—which serve as the starting points for medicinal chemistry optimization.[4][7][8]

This guide provides a comprehensive framework for developing and executing a high-throughput screening campaign to identify cytotoxic derivatives of this compound against a cancer cell line. It emphasizes the rationale behind experimental choices, robust protocol design, and rigorous data analysis to ensure the identification of high-quality, validated hits.

Section 1: Assay Development and Strategic Considerations

The success of any HTS campaign is predicated on the development of a robust and reliable assay. The choice of assay format dictates the nature of the hits one can identify and has profound implications for the entire screening cascade.

The Rationale for a Cell-Based Cytotoxicity Assay

For a novel compound library with a scaffold known for anticancer potential, a cell-based assay provides more biologically relevant data than a purified biochemical assay.[9] A cytotoxicity assay measures a compound's ability to kill cancer cells, a direct phenotypic outcome of interest. This approach has several advantages:

  • Biological Relevance: It accounts for compound properties like cell permeability and metabolic stability, which are crucial for therapeutic efficacy but are absent in biochemical assays.

  • Broad Target Discovery: A phenotypic screen is target-agnostic. It can identify compounds that induce cell death through various mechanisms (e.g., apoptosis, necrosis, mitotic catastrophe), offering the potential to discover novel mechanisms of action.

  • Robustness & HTS Compatibility: Modern cell viability assays are homogeneous "add-mix-measure" protocols, making them highly amenable to automation and miniaturization in 384- or 1536-well formats.[10]

Selecting the Detection Technology: The Power of Luminescence

While fluorescence-based assays are widely used in HTS, luminescence-based assays often provide superior performance due to their high sensitivity, broad dynamic range, and lower susceptibility to interference from library compounds.[11][12][13][14]

For this campaign, we select the Promega CellTiter-Glo® Luminescent Cell Viability Assay . This assay quantifies ATP, an indicator of metabolically active cells.[10][15] Upon cell lysis, a proprietary thermostable luciferase enzyme utilizes the released ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells.[10][16] This method is exceptionally sensitive and has become a gold standard for HTS cytotoxicity screening.[15][17]

Pre-Screening Assay Validation: Ensuring a Self-Validating System

Before committing a large compound library to the screen, the assay must be rigorously validated to ensure its performance is reliable and reproducible.[18] This involves optimizing parameters and calculating key statistical metrics.

Key Optimization Parameters:

  • Cell Line Selection: Choose a relevant and robust cancer cell line (e.g., HeLa, A549). Ensure the cell line exhibits stable growth characteristics and is well-suited to the plate format.

  • Cell Seeding Density: Titrate the number of cells seeded per well to find a density that ensures logarithmic growth throughout the experiment and provides a strong signal window.

  • Compound Incubation Time: Determine the optimal time for compound treatment (e.g., 48 or 72 hours) to allow for the manifestation of cytotoxic effects.

  • DMSO Tolerance: As compound libraries are typically stored in DMSO, the assay must be tolerant to the final concentration of the solvent. Test cell viability across a range of DMSO concentrations (e.g., 0.1% to 1%) to determine the maximum allowable concentration that does not impact cell health.

Statistical Validation Metrics: The primary metric for validating an HTS assay is the Z'-factor , which provides a measure of the statistical separation between the positive and negative controls.[19][20]

  • Z'-factor = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

    • Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., staurosporine, a potent cell death inducer), and n is the negative control (DMSO vehicle).

Parameter Acceptance Criterion Rationale
Z'-factor > 0.5Indicates excellent separation between controls, allowing for confident hit identification.[7]
Signal-to-Background (S/B) > 10Ensures a sufficiently large dynamic range for the assay.
Coefficient of Variation (%CV) < 15%Demonstrates low variability within control wells, indicating assay precision.

Section 2: The High-Throughput Screening Workflow

The HTS process is a multi-step, integrated workflow that requires careful planning and execution, from compound handling to data analysis.[4][8]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Automated Screening cluster_analysis Phase 3: Analysis & Validation Compound_Management Compound Library Management (Storage & Plating) Compound_Addition Robotic Compound Addition (Acoustic or Tip-based) Compound_Management->Compound_Addition Assay_Ready_Plates Assay-Ready Plate Preparation (Cell Seeding) Assay_Ready_Plates->Compound_Addition Incubation Incubation (48-72 hours) Compound_Addition->Incubation Reagent_Addition Lysis/Detection Reagent Addition (e.g., CellTiter-Glo) Incubation->Reagent_Addition Detection Signal Detection (Luminescence Plate Reader) Reagent_Addition->Detection Data_Analysis Primary Data Analysis (Normalization, Z-Score) Detection->Data_Analysis Hit_Selection Hit Selection & Triage (Potency & Structure) Data_Analysis->Hit_Selection Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Selection->Confirmation Validation Hit Validation Cascade (Orthogonal & Secondary Assays) Confirmation->Validation Lead_Series Validated Hit Series Validation->Lead_Series

Caption: The integrated high-throughput screening workflow.

Section 3: Detailed Experimental Protocols

These protocols are designed for a 384-well plate format but can be scaled as needed.

Protocol 3.1: Compound Library Management and Plating

Proper compound management is critical to preserving the integrity of the library and ensuring accurate results.[21][22]

  • Source Plates: The this compound library is maintained in 10 mM DMSO stock solutions in 384-well source plates stored at -20°C or -80°C.

  • Intermediate Plates: To minimize freeze-thaw cycles of the master stock, create intermediate plates.[21] Using an automated liquid handler, transfer a small volume from the master plates to create several copies at 1 mM in DMSO.

  • Assay Plate Stamping: For the primary screen, use a low-volume acoustic dispenser (e.g., Echo®) or pin tool to transfer 50 nL from the 1 mM intermediate plate into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL final assay volume.

    • Causality Note: Acoustic dispensing is preferred as it avoids contact, minimizing potential compound carryover and improving data quality.[22]

Protocol 3.2: Primary HTS Assay (CellTiter-Glo®)
  • Cell Seeding: Using a multi-drop dispenser (e.g., BioTek MultiFlo), seed HeLa cells at a pre-optimized density (e.g., 1,000 cells/well) in 50 µL of complete culture medium into white, opaque-walled 384-well plates.

    • Causality Note: Opaque plates are essential for luminescence assays to prevent well-to-well crosstalk.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Addition: Transfer 50 nL of compound solution from the prepared library plates to the cell plates.

    • Controls: Designate specific columns for controls:

      • Negative Control: 50 nL of 100% DMSO (vehicle).

      • Positive Control: 50 nL of a known cytotoxic agent (e.g., 10 µM staurosporine).

  • Incubation: Return plates to the incubator for 48-72 hours.

  • Reagent Addition & Detection: a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[15] This ensures thermal uniformity. b. Using an automated dispenser, add 25 µL of CellTiter-Glo® Reagent to each well.[15] c. Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10] e. Read the luminescence on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Section 4: Data Analysis and Hit Identification

Raw data from the plate reader must be normalized and analyzed statistically to identify genuine hits.[23]

Data Normalization

Raw luminescence values can vary between plates due to minor experimental differences. Normalization converts these raw values into a more comparable format, such as percent inhibition.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [ 1 - ( (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control) ) ]

Hit Selection Criteria

A "hit" is a compound that produces a statistically significant biological response. A common and robust method for hit selection is the Z-score.

  • Calculate Z-score: The Z-score measures how many standard deviations a compound's signal is from the mean of the sample population (all test compounds).

    • Z-score = (Value_compound - Mean_sample) / SD_sample

  • Define Hit Threshold: A common threshold for primary HTS is a Z-score ≤ -3 (for inhibition/cytotoxicity) or ≥ 3 (for activation). This threshold identifies compounds that are three standard deviations below the mean of the plate, representing a significant cytotoxic effect.

Section 5: Hit Validation and Triage Cascade

A primary screen will inevitably produce false positives.[24] A rigorous validation cascade is essential to confirm activity and eliminate artifacts before committing resources to medicinal chemistry.[25][26]

Assay_Principle cluster_cell Viable Cell ATP ATP Cell Metabolically Active Lysis Cell Lysis Cell->Lysis Reagent Addition Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent->Lysis Reaction Luciferase + Luciferin + ATP Lysis->Reaction ATP Release Light Stable Luminescent Signal (~560nm) Reaction->Light Enzymatic Reaction

Caption: Principle of the CellTiter-Glo® luminescent assay.

Hit Confirmation
  • Re-test from Source: All primary hits are re-tested under the same assay conditions using compound from the original master stock well to confirm activity.

  • Fresh Powder Re-test: Compounds that confirm are purchased as fresh powder, their identity and purity are verified (e.g., by LC-MS and NMR), and they are re-tested to generate a full dose-response curve.

Dose-Response Analysis

Instead of a single concentration, compounds are tested across a range of concentrations (typically an 8- to 12-point serial dilution). This allows for the determination of the IC₅₀ (the concentration at which 50% of the cytotoxic effect is observed). A potent compound with a steep, sigmoidal dose-response curve is a high-quality hit.

Orthogonal and Counter-Screening
  • Orthogonal Assay: To ensure the observed effect is not an artifact of the primary assay technology, hits should be confirmed in an assay that measures a different biological endpoint. For example, a cytotoxicity hit from an ATP assay (measuring metabolic activity) could be confirmed using a real-time dye-based assay that measures membrane integrity (e.g., CellTox™ Green).[27]

  • Counter-Screen for Assay Interference: A counter-screen is performed to identify compounds that interfere with the assay chemistry itself. For the CellTiter-Glo® assay, this involves testing compounds in a cell-free system containing a known amount of ATP to see if they directly inhibit the luciferase enzyme. Compounds that inhibit luciferase are flagged as false positives.[24]

Selectivity Screening

To assess whether the compound's cytotoxicity is specific to cancer cells, hits should be tested against a non-cancerous cell line (e.g., human fibroblasts). Compounds that are equally toxic to both cancerous and non-cancerous cells may have general toxicity and are often deprioritized.

Conclusion

This application note outlines a robust, scientifically grounded strategy for the high-throughput screening of this compound derivatives. By integrating careful assay development, automated screening protocols, and a stringent hit validation cascade, researchers can confidently identify novel cytotoxic agents. This workflow minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the drug discovery process.

References

Application Notes & Protocols: A Framework for Evaluating 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrido[1,2-a]pyrimidine Scaffold as a CNS-Active Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple, distinct biological targets. The pyrido[1,2-a]pyrimidine core is one such scaffold, with derivatives reported to possess a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1] Notably, certain pyrido[1,2-a]pyrimidinone analogs have shown potential as anticonvulsant agents, establishing the scaffold's capacity to modulate neuronal function.[2]

This document provides a comprehensive strategic framework and detailed experimental protocols for the preclinical evaluation of novel compounds based on this scaffold for neurological disorders. We will use the specific, under-investigated molecule, 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one , as a representative candidate to illustrate a logical, hypothesis-driven pathway from chemical synthesis to in vivo proof-of-concept, with a primary focus on Alzheimer's Disease (AD) as the therapeutic indication.

Part 1: Synthesis and Characterization of Lead Compound

The first critical step in any drug development program is the robust and reproducible synthesis of the molecule of interest. While the specific synthesis of this compound is not widely reported, a plausible route can be designed based on established heterocyclic chemistry principles, such as the cyclocondensation of a suitable cyclic amidine with a Michael acceptor.

Proposed Synthetic Protocol: Michael Addition-Cyclization

This protocol is based on the reaction between 2-aminopyridine and an appropriate α,β-unsaturated ester followed by cyclization.

Protocol 1.1: Synthesis of this compound

  • Step A: Michael Addition.

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

    • Add ethyl acrylate (1.1 eq) dropwise to the solution at room temperature.

    • Add a catalytic amount of a base, such as sodium ethoxide, to facilitate the reaction.

    • Stir the reaction mixture at reflux for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Step B: Cyclization and Work-up.

    • Upon completion of the addition step, cool the reaction mixture to room temperature.

    • The intramolecular cyclization to form the dihydropyrimidone ring is expected to occur under these conditions.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Step C: Characterization.

    • Confirm the structure of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To elucidate the proton and carbon framework.

      • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight ([M+H]⁺).

      • High-Performance Liquid Chromatography (HPLC): To determine purity (should be >95%).

Reagent/MaterialPurpose
2-AminopyridineStarting material (Amidine source)
Ethyl AcrylateMichael acceptor
Anhydrous EthanolReaction solvent
Sodium EthoxideBase catalyst
Silica GelStationary phase for chromatography
Ethyl Acetate / HexanesMobile phase for chromatography
Deuterated Solvents (e.g., DMSO-d₆)NMR analysis

Table 1. Key reagents and materials for synthesis.

Part 2: Hypothesis-Driven Mechanism of Action

The pathology of Alzheimer's Disease is complex, but two major hallmarks are the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is a key enzyme responsible for the hyperphosphorylation of tau. Its hyperactivity is strongly implicated in AD pathogenesis.[3] Many heterocyclic scaffolds, including pyrimidine derivatives, are known to function as kinase inhibitors.

Hypothesis: this compound acts as a neuroprotective agent by selectively inhibiting GSK-3β, thereby reducing tau hyperphosphorylation and mitigating downstream neurotoxic effects.

GSK3b_Pathway Abeta Amyloid-Beta (Aβ) Stress Signal GSK3b_active Active GSK-3β Abeta->GSK3b_active Activates Tau Tau Protein GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) GSK3b_inactive Inactive GSK-3β NFTs Neurofibrillary Tangles (NFTs) Neuron_Death Neuronal Dysfunction & Apoptosis Compound Pyrido[1,2-a]pyrimidin-6(2H)-one (Lead Compound) Compound->GSK3b_active Inhibits Neuron_Survival Neuronal Survival & Health In_Vitro_Workflow Start Synthesized Compound (>95% Purity) Toxicity Protocol 3.2 Determine Intrinsic Cytotoxicity (MTT/LDH Assay on SH-SY5Y cells) Start->Toxicity Concentration Establish Non-Toxic Working Concentration Range Toxicity->Concentration Neuroprotection Protocol 3.3 Neuroprotection Assay (Aβ-induced toxicity model) Concentration->Neuroprotection ROS Protocol 3.4 Oxidative Stress Assay (H₂O₂-induced ROS model) Concentration->ROS Decision Compound shows significant neuroprotection? Neuroprotection->Decision ROS->Decision Proceed Proceed to PK Profiling & In Vivo Studies Decision->Proceed  Yes Stop STOP or Redesign Compound Decision->Stop No   In_Vivo_Workflow Start Compound with Favorable In Vitro Profile & PK Model Select Animal Model (e.g., 5xFAD Transgenic Mice) Start->Model Treatment Protocol 5.1: Chronic Dosing (e.g., 3 months via oral gavage) Vehicle vs. Compound Model->Treatment Behavior Protocol 5.2: Behavioral Testing (Morris Water Maze for memory) Treatment->Behavior Tissue Protocol 5.3: Euthanasia & Brain Tissue Collection Behavior->Tissue Biochem Biochemical Analysis (Aβ ELISA, p-Tau Western Blot) Tissue->Biochem Histo Histological Analysis (Plaque Staining) Tissue->Histo End Data Analysis & Reporting Biochem->End Histo->End

References

Application Notes & Protocols: Pharmacokinetic Profiling of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[1,2-a]pyrimidinone Scaffold and the Imperative for Pharmacokinetic Characterization

The 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one core structure represents a privileged scaffold in medicinal chemistry, with derivatives showing potential as therapeutic agents in various domains, including as inhibitors of HIV-1 integrase.[1] The journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its behavior within a biological system. Pharmacokinetics (PK), the study of how an organism affects a drug, provides this crucial insight by delineating the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[2][3]

Integrated pharmacokinetic and pharmacodynamic (PK/PD) concepts are pivotal for rationalizing and accelerating drug development.[4] Early and robust PK profiling enables informed decision-making, optimization of dosing regimens, and prediction of a compound's safety and efficacy profile, ultimately reducing the high attrition rates seen in later stages of drug development.[2][4] While specific public data on this compound is limited, pharmacokinetic principles established for other pyrimidine and pyridopyrimidine derivatives provide a strong framework for investigation.[5][6][7]

This document serves as a comprehensive guide, outlining the essential in vitro and in vivo protocols required to build a complete pharmacokinetic profile for this class of compounds. The methodologies described are grounded in industry best practices and adhere to regulatory expectations, ensuring the generation of reliable and submission-quality data.

Section 1: Foundational In Vitro ADME Profiling

Before committing to costly and complex animal studies, a panel of in vitro assays must be performed to predict the compound's metabolic fate and dispositional properties. These assays are rapid, cost-effective, and provide mechanistic insights that guide the design of subsequent in vivo experiments.

Protocol 1.1: Metabolic Stability in Liver Microsomes

Rationale & Expertise: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction being responsible for the clearance of over 60% of marketed drugs.[8] This assay measures the rate of disappearance of the parent compound in the presence of liver microsomes to predict its intrinsic clearance (Clint), a key parameter for forecasting in vivo hepatic clearance.[8][9][10] We include parallel incubations with and without the essential cofactor NADPH to distinguish between CYP-mediated metabolism and other potential degradation.[8]

Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[11] Prepare a working stock solution (e.g., 3 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[11]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution in acetonitrile.[12]

    • Prepare an NADPH regenerating system solution in phosphate buffer.[12]

    • Prepare a "stop solution" of cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure (96-well plate format):

    • To separate wells, add the phosphate buffer and the microsomal stock solution.

    • Add the test compound working solution to initiate the pre-incubation (final concentration typically 1-2 µM).[12] Incubate for 5-10 minutes at 37°C to allow temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH solution to the test wells. For negative controls, add an equal volume of buffer.[12]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of the cold stop solution.[8][12]

  • Sample Analysis & Data Interpretation:

    • Centrifuge the plate to pellet the precipitated protein.[12]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Data Presentation Example:

CompoundSpeciest½ (min)Clint (µL/min/mg)
Test CompoundHuman25.554.3
Test CompoundRat12.1114.5
Verapamil (Control)Human18.276.1
Protocol 1.2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Rationale & Expertise: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, governs its distribution and availability to exert a pharmacological effect.[13][14] Only the unbound (free) fraction of the drug is available to diffuse into tissues and interact with its target.[13][15] Equilibrium dialysis is the gold standard method for determining the fraction unbound (fu) due to its accuracy and minimal experimental artifacts.[14][15] The RED device facilitates a high-throughput approach.[15][16]

Methodology:

  • Device Preparation:

    • Prepare the RED base plate and hydrate the dialysis membrane inserts (e.g., 8-14 kDa MWCO) according to the manufacturer's instructions.[13][17]

  • Sample Preparation:

    • Spike the test compound into blank plasma (human, rat) from a stock solution to achieve the desired final concentration (e.g., 1 µM).[13][14] The final DMSO concentration should be low (<0.5%) to avoid protein denaturation.

    • Prepare a quality control (QC) sample with a known protein binding percentage (e.g., warfarin).

  • Equilibrium Dialysis Procedure:

    • Add the spiked plasma (~300 µL) to the sample chamber (donor side) of the RED insert.[13]

    • Add an equal volume of dialysis buffer (PBS, pH 7.4) to the buffer chamber (receiver side).[13]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to achieve equilibrium.[13][17] The exact time should be determined in a preliminary experiment.[16][17]

  • Sample Analysis & Calculation:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, "matrix-match" the samples. Add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.[17]

    • Analyze the concentrations in both matched samples by a validated LC-MS/MS method.

    • Calculate the fraction unbound (fu) and percentage bound:

      • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

      • % Bound = (1 - fu) * 100

Data Presentation Example:

CompoundSpeciesConcentration (µM)Fraction Unbound (fu)% Bound
Test CompoundHuman1.00.08591.5
Test CompoundRat1.00.12287.8
Warfarin (Control)Human1.00.01598.5

Section 2: In Vivo Pharmacokinetic Study Design and Execution

In vivo studies are essential to understand how the ADME properties of a compound integrate within a whole organism, providing critical data on exposure, bioavailability, and clearance.[3][18]

Workflow for a Typical Rodent Pharmacokinetic Study

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Post-Study Phase acclimate Animal Acclimation (≥3 days) formulate Formulation Preparation (IV & PO Vehicles) dose_iv Dose Group 1 (IV) n=3-4 rats/group formulate->dose_iv dose_po Dose Group 2 (PO) n=3-4 rats/group formulate->dose_po sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sampling dose_po->sampling process Plasma Processing (Centrifugation & Freezing) sampling->process bioanalysis Bioanalysis (LC-MS/MS Quantification) process->bioanalysis pk_calc PK Parameter Calculation (NCA with Phoenix WinNonlin) bioanalysis->pk_calc report Reporting & Interpretation pk_calc->report

Protocol 2.1: Pharmacokinetic Study in Sprague-Dawley Rats

Rationale & Expertise: The Sprague-Dawley rat is a commonly used outbred strain for preliminary PK studies due to its well-characterized physiology, manageable size, and historical precedent in regulatory submissions.[2][19] This protocol uses a parallel design with separate groups for intravenous (IV) and oral (PO) administration. The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability, a critical parameter for non-injectable drug candidates.[5][19]

Methodology:

  • Animal Husbandry & Acclimation:

    • Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]

    • Animals are fasted overnight (~12 hours) before dosing but allowed free access to water.[6]

  • Dosing Formulation & Administration:

    • IV Formulation: Prepare a clear, sterile solution of the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1-2 mg/kg dose.

    • PO Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) for a 5-10 mg/kg dose.

    • Administration: Administer the IV dose via a lateral tail vein. Administer the PO dose via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~100-150 µL) from a saphenous or submandibular vein at predetermined time points. A typical schedule might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[19]

      • PO: 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.[19]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Storage:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Section 3: Bioanalytical Method Validation

Rationale & Expertise: The trustworthiness of any PK study hinges entirely on the quality of the bioanalytical data. A robust and validated method for quantifying the drug in a biological matrix (e.g., plasma) is non-negotiable. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have published comprehensive guidance on the parameters that must be assessed to ensure a method is reliable and reproducible.[20][21][22] The following protocol outlines a validation summary that aligns with these stringent requirements.

Protocol 3.1: LC-MS/MS Method Validation in Rat Plasma

This protocol assumes a method has been developed using a technique like protein precipitation for sample cleanup followed by quantification on a triple quadrupole mass spectrometer.

Validation Parameters (Based on FDA M10 Guidance): [21]

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 6-8 non-zero standards. A regression model (e.g., 1/x² weighted linear) is used. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery To determine the efficiency of the extraction process.Not a strict acceptance criterion, but recovery should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples).

Section 4: Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, they are analyzed to derive the key PK parameters. Non-compartmental analysis (NCA) is a standard and direct method for this purpose.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and potential toxicity.[18]
Tmax Time at which Cmax is observed.Indicates the speed of absorption.
AUC(0-t) Area Under the plasma concentration-time Curve from time 0 to the last measurable point.Represents total drug exposure over the measured time interval.
AUC(0-inf) Area Under the Curve extrapolated to infinity.Represents the total systemic exposure after a single dose.
Terminal elimination half-life.Determines the time required to eliminate half the drug from the body; dictates dosing interval.[18]
CL Systemic Clearance.The volume of plasma cleared of the drug per unit time; determines the overall elimination rate.[18]
Vd Volume of Distribution.The apparent volume into which the drug distributes in the body; indicates tissue penetration.[18]
F% Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Example PK Parameter Summary Table (Rat):

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250480
Tmax (h) 0.081.0
AUC(0-inf) (ng*h/mL) 18753750
t½ (h) 3.53.8
CL (mL/min/kg) 8.9-
Vd (L/kg) 2.6-
F% -40%

Interpretation: In this hypothetical example, the compound is rapidly absorbed (Tmax = 1h) with moderate oral bioavailability (40%). The clearance is low relative to hepatic blood flow, and the volume of distribution suggests moderate tissue penetration. The half-life of ~3.5 hours would support a once or twice-daily dosing regimen.

References

Formulating 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one for in vivo experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Formulation of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo experiments. Given that novel chemical entities often exhibit poor aqueous solubility, this guide is built upon the foundational principles of formulating challenging compounds to ensure reliable and reproducible results in preclinical studies.[1][2]

Introduction: The Formulation Challenge

This compound is a heterocyclic compound with potential applications in pharmaceutical research.[3][4] As with many novel small molecules, its successful evaluation in in vivo models is critically dependent on the development of a stable and bioavailable formulation. Poorly soluble compounds can lead to low systemic exposure, high variability in experimental data, and inaccurate assessment of pharmacological and toxicological effects.[1][2] Therefore, a systematic approach to formulation development is paramount. This guide will walk you through the essential steps, from pre-formulation assessment to the preparation of common vehicle systems suitable for rodent studies.

Pre-formulation Assessment: Characterizing Your Compound

Before embarking on formulation development, it is crucial to characterize the physicochemical properties of your specific batch of this compound. These parameters will dictate the most appropriate formulation strategy.

Parameter Importance in Formulation Experimental Approach
Aqueous Solubility Determines the feasibility of a simple aqueous solution.Equilibrium solubility measurement in water and relevant buffers (e.g., pH 7.4 phosphate-buffered saline).
Solubility in Organic Solvents Identifies potential co-solvents for solution-based formulations.Measurement of solubility in common solvents like DMSO, ethanol, PEG 400, and propylene glycol.
pKa Indicates the ionization state of the compound at different pH values, which affects solubility.Potentiometric titration or computational prediction.
LogP/LogD Describes the lipophilicity of the compound, influencing its absorption and distribution.Shake-flask method (octanol/water) or reverse-phase HPLC.
Chemical Stability Assesses degradation in different conditions (pH, light, temperature).HPLC-based analysis of the compound's purity over time in various stressed conditions.
Solid-State Properties Crystalline vs. amorphous form can impact dissolution rate.X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC).

Strategic Formulation Approaches

For compounds with low aqueous solubility, several strategies can be employed to enhance their delivery for in vivo studies.[5][6] The choice of formulation depends on the route of administration, the required dose, and the compound's properties.

  • Solution-Based Formulations: These are often preferred for intravenous (IV) administration as they must be clear and free of particulates.[7] For oral (PO) or intraperitoneal (IP) routes, solutions can provide dose uniformity.

    • Co-solvents: A mixture of a primary solvent (often water or saline) with a water-miscible organic solvent can significantly increase the solubility of a lipophilic compound.[8][9] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

    • Surfactants: These agents form micelles that encapsulate the drug, increasing its apparent solubility.[1] Polysorbate 80 (Tween 80) and Solutol HS-15 are frequently used examples.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Suspension-Based Formulations: When a compound's solubility is too low for a solution at the required concentration, a suspension can be used for oral or intraperitoneal administration.

    • Suspending Agents: These are polymers that increase the viscosity of the vehicle, slowing down the sedimentation of drug particles.[10] Common examples include carboxymethylcellulose (CMC) and methylcellulose (MC).

    • Wetting Agents: Surfactants like Tween 80 can be added in small amounts to improve the wetting of the drug particles, preventing clumping.

    • Particle Size Reduction: Decreasing the particle size of the drug (micronization) increases the surface area, which can enhance the dissolution rate.[1][2]

The following diagram illustrates the decision-making process for selecting a formulation strategy:

Formulation_Strategy A Start: Compound Characterization B Is aqueous solubility sufficient for the required dose? A->B C Prepare simple aqueous solution (e.g., saline, PBS) B->C Yes D Explore solubilization methods B->D No K Final Formulation for Dosing C->K E Co-solvent System D->E F Surfactant-based System D->F G Cyclodextrin Complexation D->G H Is a stable solution achieved at the target concentration? E->H F->H G->H I Proceed with solution formulation H->I Yes J Prepare a suspension H->J No I->K J->K Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Effector Downstream Effector Kinase2->Effector Activates TF Transcription Factor Effector->TF Translocates to Nucleus Compound This compound Compound->Kinase2 Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Initiates Transcription

References

Application Notes and Protocols: Pyrido[1,2-a]pyrimidin-4-one Derivatives as Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: SHP2 as a Pivotal Target in Oncology

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in cellular signaling.[1][2][3] It is a key downstream mediator for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, positioning it as a central node in pathways that regulate cell proliferation, survival, differentiation, and migration, primarily through the RAS-MAPK pathway.[1][4][5]

SHP2's activity is tightly regulated by an autoinhibitory mechanism. In its inactive state, the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1][6] Upon activation by upstream signals, SHP2 undergoes a conformational change that relieves this autoinhibition, allowing it to dephosphorylate its substrates and propagate downstream signaling.[1][7]

Gain-of-function mutations and overexpression of SHP2 are implicated in various developmental disorders, such as Noonan syndrome, and are drivers in numerous human cancers, including lung, breast, and gastric cancers, as well as leukemia.[1][8] This has made SHP2 a compelling therapeutic target.[1][9] The discovery of allosteric inhibitors, which bind to a site distinct from the highly conserved catalytic pocket, has enabled the development of potent and selective therapeutic agents that stabilize the autoinhibited conformation of SHP2.[1][5]

This guide focuses on a promising class of such inhibitors: Pyrido[1,2-a]pyrimidin-4-one derivatives .

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A New Frontier in SHP2 Inhibition

The Pyrido[1,2-a]pyrimidin-4-one core is a bicyclic N-heterocycle that has emerged as a valuable scaffold in drug discovery, with derivatives showing a wide range of biological activities.[10][11] Recently, this scaffold has been successfully utilized to develop novel, potent, and selective allosteric inhibitors of SHP2.[4] These compounds bind to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive state.[5]

One notable example, compound 14i from recent studies, demonstrated high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM, while showing low inhibitory effect on the isolated PTP domain (IC50 > 50 μM), confirming its allosteric mechanism.[4] Furthermore, it exhibited potent antiproliferative activity against the KYSE-520 esophageal cancer cell line (IC50 = 1.06 μM) with low toxicity in normal cells.[4] Mechanistic studies revealed that these derivatives can induce apoptosis, arrest the cell cycle, and downregulate the phosphorylation of downstream signaling molecules like Akt and Erk1/2.[4]

General Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives

A common synthetic route to the Pyrido[1,2-a]pyrimidin-4-one core involves the condensation of 2-aminopyridines with diethyl malonate.[12] This method provides a straightforward approach to generating a library of derivatives for structure-activity relationship (SAR) studies.

cluster_0 Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core 2-aminopyridine Substituted 2-aminopyridine reaction Condensation 2-aminopyridine->reaction diethyl_malonate Diethyl malonate diethyl_malonate->reaction product 2-hydroxy-pyrido[1,2-a] pyrimidin-4-one reaction->product

Caption: General synthesis of the Pyrido[1,2-a]pyrimidin-4-one core.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors.

Protocol 1: In Vitro Biochemical Assay for SHP2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant full-length SHP2. A fluorescence-based enzymatic assay is a common high-throughput method.[13]

Materials:

  • Recombinant full-length human SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20

  • Test compounds (Pyrido[1,2-a]pyrimidin-4-one derivatives) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions into assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant SHP2 protein in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Enzymatic Reaction:

    • Add 10 µL of the DiFMUP substrate solution to each well to initiate the reaction.

    • Incubate the plate at room temperature, protected from light, for 60 minutes.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (CETSA®)

Objective: To confirm that the test compounds bind to and stabilize SHP2 in an intact cellular environment.[14][15][16] The Cellular Thermal Shift Assay (CETSA®) is a powerful tool for this purpose.[14][15]

Materials:

  • HEK293T or a relevant cancer cell line (e.g., KYSE-520)

  • Complete cell culture medium

  • Test compounds and DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • 384-well PCR plates

  • Thermal cycler

  • ELISA or Western blot reagents for SHP2 detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a culture plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for 1-2 hours at 37°C.

  • Harvesting and Aliquoting:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into a 384-well PCR plate.[17]

  • Heat Shock:

    • Place the PCR plate in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 42°C to 58°C).[18]

    • Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[18]

    • Centrifuge the plate to pellet aggregated, denatured proteins.

    • Transfer the supernatant containing the soluble protein fraction to a new plate.

  • Detection of Soluble SHP2: Quantify the amount of soluble SHP2 in each sample using a suitable method like ELISA or Western blotting.

Data Analysis:

  • Plot the amount of soluble SHP2 against the temperature for both vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

  • Isothermal dose-response experiments can be performed at a fixed, optimized temperature to determine the EC50 for target engagement.[14]

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow cell_culture 1. Cell Culture & Treatment with Inhibitor harvest 2. Harvest Cells & Aliquot cell_culture->harvest heat_shock 3. Apply Temperature Gradient (Heat Shock) harvest->heat_shock lysis 4. Cell Lysis & Centrifugation heat_shock->lysis quantify 5. Quantify Soluble SHP2 (e.g., ELISA, Western Blot) lysis->quantify analysis 6. Data Analysis: Plot Melting Curves quantify->analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Protocol 3: Western Blot for Downstream Signaling

Objective: To assess the effect of SHP2 inhibition on the phosphorylation status of key downstream signaling proteins, such as ERK1/2.

Materials:

  • Cancer cell line (e.g., KYSE-520, which has an amplified EGFR and is sensitive to SHP2 inhibition)[4][9]

  • Serum-free and complete culture media

  • Growth factors (e.g., EGF)

  • Test compounds and DMSO

  • RIPA lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with serially diluted test compounds or DMSO for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using a chemiluminescence detection system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

  • Compare the normalized p-ERK levels in compound-treated samples to the vehicle-treated control to determine the extent of pathway inhibition.

Protocol 4: Cell Antiproliferation Assay

Objective: To evaluate the effect of the test compounds on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE-520, NCI-H358)[4]

  • Complete culture medium

  • Test compounds and DMSO

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds or DMSO.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent viability for each concentration relative to the DMSO control.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for antiproliferative activity.

Data Summary Table

The following table provides an example of how to summarize the data obtained from the described assays for different Pyrido[1,2-a]pyrimidin-4-one derivatives.

Compound IDSHP2 Biochemical IC50 (µM)Cellular Target Engagement EC50 (µM)KYSE-520 p-ERK IC50 (µM)KYSE-520 Proliferation IC50 (µM)
Compound X 0.0950.450.521.15
Compound Y 0.104[4]0.680.881.06[4]
Compound Z 1.25.87.2>10
SHP099 0.070.250.300.60

In Vivo Efficacy Studies

For promising lead compounds, evaluation in animal models is a critical next step.

Protocol 5: Tumor Xenograft Model

Objective: To assess the in vivo antitumor efficacy of a lead Pyrido[1,2-a]pyrimidin-4-one derivative.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)[9]

  • Cancer cell line for implantation (e.g., KYSE-520)[9]

  • Matrigel (optional, for enhancing tumor take-rate)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.[9]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[9]

  • Drug Administration:

    • Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., once daily, orally).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health and behavior of the animals.

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration.

    • At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target modulation in vivo.[9]

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • Analyze body weight data to assess the tolerability of the treatment.

cluster_2 SHP2 Signaling and Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates ERK ERK RAS->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2_inactive Stabilizes

Caption: Allosteric inhibition of SHP2 by Pyrido[1,2-a]pyrimidin-4-one derivatives.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one scaffold represents a class of heterocyclic compounds with significant therapeutic potential. This core structure is a key pharmacophore found in molecules developed as potent and selective inhibitors of various protein kinases, such as c-Jun N-terminal kinase (JNK) and Pim-1 kinase[1][2]. Derivatives of the broader pyridopyrimidine class have been investigated for their utility as anticancer, anti-inflammatory, and even antibacterial agents[2][3][4]. The biological activity of these compounds is often attributed to their ability to competitively bind to the ATP-binding pocket of kinases, thereby modulating cellular signaling pathways crucial for cell proliferation, survival, and apoptosis[1][5].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of novel this compound derivatives. We present a logical workflow of cell-based assays, starting from a general assessment of cytotoxicity and moving towards more specific mechanistic studies. The protocols herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Experimental Strategy: A Tiered Approach

A multi-tiered approach is recommended to efficiently screen and characterize novel compounds. This strategy begins with broad assessments of cell health and progresses to specific mechanistic validation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Target Engagement & Pathway Analysis T1_Assay Cell Viability Assay (e.g., CellTiter-Glo®) T1_Result Determine IC50 Identify cytotoxic potential T1_Assay->T1_Result Quantify ATP levels T2_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) T1_Result->T2_Assay Compounds with significant cytotoxicity T2_Result Confirm apoptotic induction Measure caspase activity T2_Assay->T2_Result Measure luminogenic caspase substrate cleavage T3_Assay1 Cellular Kinase Assay (e.g., Phospho-specific antibody) T2_Result->T3_Assay1 Compounds inducing apoptosis T3_Assay2 Western Blot Analysis T2_Result->T3_Assay2 Confirm pathway modulation T3_Result Validate kinase inhibition Analyze downstream signaling T3_Assay1->T3_Result T3_Assay2->T3_Result

Caption: Tiered workflow for compound characterization.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial step is to assess the general effect of the compounds on cell viability. This provides a quantitative measure of cytotoxicity (IC50 value) and helps determine the appropriate concentration range for subsequent mechanistic assays. A widely used and robust method is the measurement of intracellular ATP, as it is a key indicator of metabolically active, viable cells[6][7][8].

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay quantifies ATP, which is directly proportional to the number of viable cells in culture[9][10].

Materials:

  • CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241 or similar)[6]

  • Cancer cell line (e.g., MCF-7 breast cancer cells, known to be sensitive to PIM-1 inhibitors)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • White, opaque-walled 96-well or 384-well microplates suitable for luminescence

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 48-72 hours (or a desired time point) at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well[8].

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[7].

    • Measure luminescence using a plate reader.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background) * 100

    • (RLU = Relative Luminescence Units)

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

CompoundIC50 (µM)
Example Compound A 1.5
Example Compound B 12.8
Staurosporine (Control) 0.05
Caption: Example data table for cell viability assay.

Tier 2: Determining the Mechanism of Cell Death

Once a compound is identified as cytotoxic, the next logical step is to determine if cell death occurs via apoptosis. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method to measure the activity of caspase-3 and -7, key effector caspases[11][12].

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 or -7 to release aminoluciferin, generating a "glow-type" luminescent signal[11][13].

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar)[11][14]

  • Cell line and culture medium (as in Protocol 1)

  • Test compounds

  • Positive control (e.g., Staurosporine or a known apoptosis inducer)

  • White, opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the test compounds as described in Protocol 1 (Steps 1 and 2). It is advisable to use concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • The treatment duration should be shorter than the viability assay, typically 6-24 hours, to capture the peak of caspase activity before widespread cell death.

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature[12].

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well[12].

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light[12].

    • Measure luminescence with a plate reader.

Data Analysis and Presentation:

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = RLU_sample / RLU_vehicle

  • Present the data as a bar graph showing the fold change for each treatment condition.

TreatmentConcentrationFold Change in Caspase-3/7 Activity
Vehicle (DMSO)0.1%1.0
Example Compound A 1.5 µM (IC50)4.2
Staurosporine 1 µM8.5
Caption: Example data for Caspase-3/7 activation.

Tier 3: Target Engagement and Signaling Pathway Analysis

For compounds that induce apoptosis, particularly those with a pyridopyrimidinone scaffold known to inhibit kinases, the final tier involves confirming target engagement within the cell and analyzing the downstream consequences[1]. Western blotting is the gold-standard technique for this purpose, allowing for the quantification of protein phosphorylation and expression levels[15].

G

Caption: Inhibition of a signaling pathway by a pyridopyrimidinone.

Protocol 3: Western Blot for Phospho-Protein Analysis

This protocol details the steps to measure the phosphorylation status of a target kinase's substrate, providing direct evidence of the compound's inhibitory activity in a cellular context.

Materials:

  • Cell line and culture medium

  • Test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours if necessary to reduce basal phosphorylation levels[16].

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer and scraping[16].

    • Agitate lysates for 30 minutes at 4°C and then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration.

    • Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes to denature[16].

  • SDS-PAGE and Protein Transfer:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis[15].

    • Transfer the separated proteins from the gel to a PVDF membrane[17].

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding[15].

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-substrate) diluted in blocking buffer, typically overnight at 4°C[16].

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[16].

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal using an imaging system[16].

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-c-Jun) and a loading control (e.g., anti-Actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

Data Analysis and Presentation:

  • Normalize the intensity of the phospho-protein band to the total protein band for each sample.

  • Further normalize this ratio to the loading control (Actin).

  • Present the data as a bar graph showing the relative phosphorylation levels compared to the vehicle control. Also, show representative blot images.

TreatmentRelative Phosphorylation (p-Substrate/Total Substrate)
Vehicle (DMSO)1.00
Example Compound A (0.15 µM) 0.65
Example Compound A (1.5 µM) 0.21
Example Compound A (15 µM) 0.05
Caption: Example data for Western Blot analysis.

Conclusion

The tiered experimental approach detailed in these application notes provides a robust framework for characterizing the biological activity of novel this compound derivatives. By systematically assessing cytotoxicity, determining the mechanism of cell death, and validating target engagement within relevant signaling pathways, researchers can efficiently identify promising lead compounds for further preclinical development. The provided protocols, grounded in established methodologies, offer a reliable path to generating high-quality, decision-making data.

References

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] Compounds bearing the pyrido[1,2-a]pyrimidine core, in particular, have been identified as promising inhibitors of key inflammatory mediators.[3][4] This guide provides a comprehensive framework for the investigation of a novel derivative, 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one , as a potential anti-inflammatory agent. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to meticulously characterize the compound's activity from in vitro cell-based assays to in vivo models of acute inflammation. The causality behind each experimental choice is elucidated, drawing from the established mechanisms of related pyrimidine-based anti-inflammatory compounds, which are often associated with the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][5]

Introduction to the Therapeutic Target: Inflammation

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] The inflammatory cascade is complex, involving a multitude of cell types and signaling molecules. Key mediators include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), as well as enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which produce prostaglandins and nitric oxide, respectively.[2][5] Many current anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), act by inhibiting these pathways, but their long-term use can be associated with significant side effects.[6][7] This necessitates the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles. Pyrido[1,2-a]pyrimidine derivatives have shown promise in this area, with some exhibiting selective inhibitory effects on inflammatory targets.[3][4]

Preliminary Assessment: In Vitro Anti-Inflammatory Screening

The initial evaluation of This compound should focus on cell-based assays to determine its potential to modulate key inflammatory pathways. The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for this purpose, as macrophages play a central role in the inflammatory response.[8][9] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO).[8][10]

Rationale for Nitric Oxide (NO) Inhibition Assay

Inducible nitric oxide synthase (iNOS) is typically not expressed in resting cells but is rapidly induced by pro-inflammatory stimuli like LPS.[1] The resulting overproduction of NO is a hallmark of inflammatory conditions. Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a strong indicator of its anti-inflammatory potential.[8][9] Several pyrido[1,2-a]pyrimidine derivatives have been identified as inhibitors of nitric oxide synthases.[3]

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • Dexamethasone (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone (positive control) for 1 hour.[9]

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[9] Include a vehicle control group (cells treated with medium and DMSO) and a negative control group (cells treated with medium only).

  • Nitrite Measurement: After the 24-hour incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

  • Cytotoxicity Assessment: To ensure that the observed inhibition of NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.[8][9] Add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production). Cell viability should be expressed as a percentage relative to the vehicle control.

Data Presentation: In Vitro Screening Results
Compound Concentration (µM)% NO Inhibition% Cell Viability
1
10
25
50
100
Dexamethasone (10 µM)

Visualization of the In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate pretreatment Pre-treat with Compound (1 hr) seed_plate->pretreatment compound_prep Prepare Test Compound Dilutions compound_prep->pretreatment stimulation Stimulate with LPS (24 hr) pretreatment->stimulation griess_assay Griess Assay for NO stimulation->griess_assay mtt_assay MTT Assay for Cytotoxicity stimulation->mtt_assay data_analysis Calculate IC50 & Viability griess_assay->data_analysis mtt_assay->data_analysis signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB sequesters NFκB->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Test_Compound 3,4-dihydro-1H-pyrido[1,2-a] pyrimidin-6(2H)-one Test_Compound->MAPK Potential Inhibition Test_Compound->IKK Potential Inhibition

References

Application Notes and Protocols for Molecular Docking Studies of Pyrido[1,2-a]pyrimidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrido[1,2-a]pyrimidin-4-one Scaffolds

The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this structure have been investigated for their potential as anticancer, antimalarial, anti-inflammatory, and selective enzyme inhibitors, among other therapeutic applications.[2][4][5][6][7] The rigid, fused-ring system provides a unique three-dimensional architecture that can be strategically decorated with various functional groups to achieve specific and potent interactions with biological targets.[1] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating these interactions, predicting binding affinities, and guiding the rational design of novel and more effective therapeutic agents.[1][8][9]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on pyrido[1,2-a]pyrimidin-4-one compounds. It is designed to be a practical resource, explaining not just the "how" but also the "why" behind each critical step, from target selection to the nuanced interpretation of docking results.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This process is crucial for understanding structure-activity relationships (SAR) and for virtual screening of compound libraries to identify potential drug candidates. The workflow can be broken down into several key stages, each requiring careful consideration and execution to ensure the reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection & Structure Retrieval Protein_Prep 2. Protein Preparation Target_Selection->Protein_Prep PDB File Grid_Generation 4. Grid Box Generation Protein_Prep->Grid_Generation Prepared PDBQT Ligand_Prep 3. Ligand Preparation Docking_Run 5. Running the Docking Simulation Ligand_Prep->Docking_Run Ligand PDBQT Grid_Generation->Docking_Run Grid Parameters Results_Analysis 6. Results Analysis & Interpretation Docking_Run->Results_Analysis Docked Poses & Scores Protocol_Validation 7. Protocol Validation Results_Analysis->Protocol_Validation Binding Mode Hypothesis

Caption: A high-level overview of the molecular docking workflow.

Part 1: Preparation Phase - Laying the Foundation for Accurate Docking

The accuracy of any molecular docking study is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire process.

Protocol 1.1: Target Selection and Structure Retrieval

Rationale: The first step is to identify a relevant biological target for the pyrido[1,2-a]pyrimidin-4-one compounds. This choice is typically guided by existing biological data, literature precedents, or therapeutic hypotheses. For instance, if these compounds are being investigated as kinase inhibitors, a specific kinase would be the target.[10][11][12][13][14] Once a target is selected, its three-dimensional structure is required. The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.

Step-by-Step Methodology:

  • Identify the Target Protein: Based on the therapeutic goal, select a protein target. For this example, we will consider SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a known cancer target for which pyrido[1,2-a]pyrimidin-4-one inhibitors have been designed.[6]

  • Search the Protein Data Bank (PDB): Navigate to the --INVALID-LINK--.

  • Retrieve the Structure: Search for "SHP2". Select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand. For example, PDB ID: 6MDB. A co-crystallized ligand helps in defining the binding site and validating the docking protocol.

  • Download the PDB File: Download the structure in PDB format. This file contains the atomic coordinates of the protein.

Protocol 1.2: Receptor (Protein) Preparation

Rationale: Raw PDB files are not immediately usable for docking. They often contain non-essential components like water molecules, co-factors, and multiple protein chains that can interfere with the docking process.[15][16] Furthermore, hydrogen atoms are typically absent in crystal structures and must be added. Charges also need to be assigned to each atom. This "cleaning" and preparation process ensures that the protein structure is in a chemically correct and computationally ready state.[16][17]

Recommended Software: AutoDockTools (MGLTools), BIOVIA Discovery Studio, Schrödinger Maestro, UCSF Chimera.[17][18][19]

Step-by-Step Methodology (using AutoDockTools):

  • Load the PDB File: Open AutoDockTools and load the downloaded PDB file (e.g., 6MDB.pdb).

  • Remove Water Molecules: Water molecules can interfere with ligand binding unless they are known to play a crucial role in the binding interaction. It is standard practice to remove them. In AutoDockTools, this can be done via Edit > Hydrogens > Remove Water.[15][16]

  • Remove Co-crystallized Ligand and Other Heteroatoms: For the initial protein preparation, remove the original ligand and any other non-essential molecules. This is to prepare the "apo" (unbound) state of the receptor for docking your new compounds.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are crucial for proper hydrogen bonding and charge calculations. Select Edit > Hydrogens > Add, choosing the "Polar only" option is often sufficient and computationally less expensive.[17]

  • Add Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock. Go to Edit > Charges > Add Kollman Charges.[20]

  • Save as PDBQT: Save the prepared protein in the PDBQT format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges (Q), and atom types (T). Go to Grid > Macromolecule > Choose, select the protein, and then save it as a PDBQT file (e.g., protein.pdbqt).[20]

Protocol 1.3: Ligand Preparation

Rationale: Similar to the protein, the ligand (the pyrido[1,2-a]pyrimidin-4-one compound) must be in a suitable format for docking. This involves generating a 3D structure, minimizing its energy to achieve a stable conformation, and assigning appropriate charges and atom types.[21][22]

Recommended Software: ChemDraw, Marvin Sketch, Open Babel, AutoDockTools.[21][23][24][25]

Step-by-Step Methodology:

  • Draw the 2D Structure: Use a chemical drawing software like ChemDraw or Marvin Sketch to draw the 2D structure of your pyrido[1,2-a]pyrimidin-4-one derivative.

  • Convert to 3D: Convert the 2D drawing into a 3D structure. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the ligand has realistic bond lengths and angles.[24] Open Babel is an excellent command-line tool for this.[23][24]

    • obabel input.mol2 -O output.mol2 --gen3d --best --minimize --ff MMFF94

  • Prepare for Docking (using AutoDockTools):

    • Load the energy-minimized 3D structure of the ligand into AutoDockTools (Ligand > Input > Open).

    • The software will automatically detect the root of the molecule and set up rotatable bonds, which is crucial for flexible ligand docking. You can manually adjust this if needed (Ligand > Torsion Tree > Choose Torsions).

    • Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Part 2: Docking Phase - Simulating the Interaction

With the receptor and ligand prepared, the next stage is to define the search space for the docking simulation and then run the calculation.

Protocol 2.1: Grid Box Generation

Rationale: Molecular docking programs do not search the entire protein for a binding site. Instead, you must define a specific three-dimensional space, known as the "grid box," where the software will attempt to place the ligand.[26] The size and center of this box are critical parameters. If a co-crystallized ligand was present in the original PDB structure, its location is the ideal guide for defining the grid box.

Step-by-Step Methodology (using AutoDockTools):

  • Load the Prepared Protein: Open the protein.pdbqt file in AutoDockTools.

  • Define the Grid Box: Go to Grid > Grid Box. A box will appear around the protein.

  • Center and Size the Box: Adjust the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the box. The box should be large enough to encompass the entire binding site, allowing the ligand to move and rotate freely within it, but not so large that it becomes computationally inefficient. A common practice is to make it approximately 10-15 Å larger than the ligand in each dimension.[27]

  • Save Grid Parameters: Note down the center and size coordinates. These will be required for the docking configuration file.

Protocol 2.2: Running the Docking Simulation with AutoDock Vina

Rationale: AutoDock Vina is a widely used, accurate, and fast molecular docking program.[23][28] It uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and a powerful search algorithm to explore possible binding poses of the ligand.

Step-by-Step Methodology:

  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and the grid box parameters.

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:[20]

    vina --config conf.txt

  • Output Files: Vina will generate two output files:[20]

    • results.pdbqt: Contains the coordinates of the predicted binding poses of the ligand (usually 9 by default), ranked by their binding affinity.

    • results.log: A log file containing the binding affinity scores for each pose and the root-mean-square deviation (RMSD) values between them.

Part 3: Analysis and Validation - Interpreting the Results

Running the docking simulation is only half the battle. The true scientific insight comes from a careful and critical analysis of the results.[29][30]

Protocol 3.1: Analysis of Docking Results

Rationale: The output of a docking simulation provides a wealth of information. The primary metrics are the binding affinity scores and the binding poses. A more negative binding affinity score generally indicates a more favorable binding interaction.[29] However, the score alone is not sufficient. Visual inspection of the binding pose is essential to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[29][31]

Recommended Software: PyMOL, BIOVIA Discovery Studio, UCSF Chimera.[32][33]

Step-by-Step Methodology:

  • Examine the Binding Scores: Open the results.log file. The top-ranked pose will have the most negative binding affinity. Compare the scores of different pyrido[1,2-a]pyrimidin-4-one derivatives to rank their potential potency.

PoseBinding Affinity (kcal/mol)
1-9.5
2-9.2
3-9.1
......
Caption: Example of binding affinity scores from a Vina log file.
  • Visualize the Binding Poses: Load the protein.pdbqt and the results.pdbqt files into a molecular visualization tool like PyMOL.

  • Analyze Molecular Interactions: For the top-ranked pose, carefully examine the interactions between the ligand and the protein's active site residues.

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's hydrogen bond donors/acceptors and the protein? The carbonyl oxygen of the pyrimidinone core is a common hydrogen bond acceptor.

    • Hydrophobic Interactions: Does the aromatic system of the pyridopyrimidine core engage in favorable hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan?

    • Ionic Interactions: Are there any salt bridges formed between charged groups on the ligand and the protein?

  • Generate Interaction Diagrams: Use software like Discovery Studio or LigPlot+ to generate 2D diagrams that clearly illustrate these interactions.[31]

G cluster_ligand Ligand: Pyrido[1,2-a]pyrimidin-4-one cluster_protein Protein Active Site Pyrido_Ring Aromatic Ring Phe42 Phe42 Pyrido_Ring->Phe42 π-π Stacking Pyrimidine_Ring Carbonyl (O) Arg89 Arg89 Pyrimidine_Ring->Arg89 H-Bond

Caption: A simplified diagram of potential ligand-protein interactions.

Protocol 3.2: Protocol Validation (Self-Validation System)

Rationale: To ensure that the chosen docking parameters (the "protocol") are reliable, it is essential to perform a validation step.[34][35] The most common method is "re-docking."[36] If your target protein structure was co-crystallized with a native ligand, you can dock this same ligand back into the binding site. A successful protocol should be able to reproduce the experimentally observed binding pose with a low Root-Mean-Square Deviation (RMSD) value, typically less than 2.0 Å.[29][35][37][38]

Step-by-Step Methodology:

  • Extract the Native Ligand: From the original PDB file, save the coordinates of the co-crystallized ligand as a separate file.

  • Prepare the Native Ligand: Prepare this ligand using the same procedure outlined in Protocol 1.3.

  • Re-dock the Ligand: Run the docking simulation (Protocol 2.2) using the prepared native ligand and the same grid box parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value ≤ 2.0 Å indicates that the docking protocol is reliable and can be confidently used to predict the binding modes of your novel pyrido[1,2-a]pyrimidin-4-one compounds.[35][36][38]

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, offering valuable insights into molecular recognition and guiding the optimization of lead compounds.[8][9] By following the detailed protocols and understanding the underlying rationale presented in this guide, researchers can confidently perform and interpret docking studies on pyrido[1,2-a]pyrimidin-4-one derivatives. This computational approach, when integrated with experimental validation, can significantly accelerate the discovery of novel therapeutics based on this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrido[1,2-a]pyrimidine core is a key structural motif in medicinal chemistry, with applications in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction yields, and ensure the purity of your final product.

Core Synthetic Strategy: A Two-Step, One-Pot Approach

The most common and direct route to the this compound scaffold involves a tandem reaction sequence: a Michael addition followed by an intramolecular cyclization (amidation). This process typically begins with the reaction of 2-aminopyridine with an α,β-unsaturated ester, such as ethyl acrylate.

The reaction proceeds in two key stages:

  • Aza-Michael Addition: The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking the β-carbon of ethyl acrylate. This conjugate addition forms an intermediate β-amino ester.

  • Intramolecular Cyclization: At elevated temperatures, the endocyclic (pyridine) nitrogen of the intermediate attacks the carbonyl carbon of the ester group. This is followed by the elimination of ethanol to form the desired bicyclic lactam structure.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization A 2-Aminopyridine C Intermediate: Ethyl 3-(pyridin-2-ylamino)propanoate A->C Catalyst (e.g., Acetic Acid) Solvent (e.g., EtOH) Reflux B Ethyl Acrylate B->C Catalyst (e.g., Acetic Acid) Solvent (e.g., EtOH) Reflux D Target Product: 3,4-dihydro-1H-pyrido[1,2-a] pyrimidin-6(2H)-one C->D High Temperature (e.g., 180-220 °C) Neat or High-Boiling Solvent G start Low / No Yield check_sm TLC/LC-MS Analysis: Starting Materials (SM) consumed? start->check_sm intermediate_present Intermediate is major spot? check_sm->intermediate_present Yes sm_present SM are major spots? check_sm->sm_present No michael_issue Problem: Michael Addition - Add acid catalyst (AcOH) - Check SM purity - Control acrylate addition cyclization_issue Problem: Cyclization - Remove solvent - Heat neat to >180 °C - Use high-boiling solvent intermediate_present->cyclization_issue Yes sm_present->michael_issue Yes

References

Technical Support Center: Purification of Pyrido[1,2-a]pyrimidinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one and related bicyclic heteroaromatic compounds. These molecules are valuable intermediates in pharmaceutical development but their inherent polarity and potential for side-product formation during synthesis present unique purification challenges.[1][2] This document synthesizes established chemical principles with practical, field-proven techniques to empower researchers to achieve high purity for their target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a step-by-step protocol for resolution.

Question 1: My compound is streaking severely on a standard silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system for column chromatography. What's happening and how do I fix it?

Answer:

Causality: Severe streaking or tailing on silica gel is a classic indicator of strong interaction between a basic compound and the acidic surface of the silica.[3] The pyrido[1,2-a]pyrimidinone core contains basic nitrogen atoms that can protonate and bind irreversibly to the acidic silanol groups (Si-OH) on the silica surface. This causes the compound to move unevenly with the mobile phase, resulting in a streak rather than a compact spot.

Solution: The key is to neutralize the acidic sites on the stationary phase by introducing a basic modifier into your mobile phase (eluent). Triethylamine (TEA) is the most common choice.

Experimental Protocol: TLC with a Basic Modifier

  • Prepare the Eluent: Start with a standard eluent system in which your compound has some mobility, such as Dichloromethane (DCM)/Methanol or Ethyl Acetate/Hexane.

  • Add the Modifier: To this solvent mixture, add 0.5% to 2% triethylamine by volume. For example, for 10 mL of eluent, add 50-200 µL of TEA.

  • Run the TLC: Develop the TLC plate as usual. You should observe a significant reduction in streaking and the formation of a more defined spot.

  • Optimization for Column Chromatography: Once you have a good TLC separation with an Rf value between 0.2 and 0.4, you can adapt this basic-modified eluent system for preparative column chromatography.[3] The presence of the base ensures a smooth elution from the column.

Question 2: I'm struggling with recrystallization. My compound either "oils out" or crashes out of solution as an amorphous powder, not crystals. How can I achieve proper crystallization?

Answer:

Causality: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still molten. Amorphous precipitation happens when nucleation is too rapid, preventing the formation of an ordered crystal lattice. This is common with polar molecules that have high solubility in polar solvents but are virtually insoluble in nonpolar ones.[4][5]

Solution: For a compound with solubility in polar organic solvents like DCM or ethyl acetate and insolubility in nonpolar solvents like hexane, the best approaches are anti-solvent crystallization or slow evaporation.[4]

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve your crude compound in the minimum amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone) at room temperature or with gentle warming. Ensure it is fully dissolved.

  • Filtration (Optional but Recommended): If there are any insoluble impurities, filter the warm solution through a small plug of cotton or Celite.

  • Initiate Crystallization: While gently stirring, slowly add a "poor" solvent (an "anti-solvent") such as Hexane or Heptane dropwise.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Induce Crystal Growth: If crystals do not form immediately, add one or two more drops of the "good" solvent to clarify the solution slightly. Cover the vessel and leave it undisturbed at room temperature or in a refrigerator. Scratching the inside of the flask with a glass rod can also help induce nucleation.

  • Isolation: Once a good crop of crystals has formed, collect them by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.[5]

Question 3: My final product purity is low after a single purification step. What are the most likely impurities I should be looking for?

Answer:

Causality: The synthesis of heterocyclic scaffolds like pyrido[1,2-a]pyrimidinones often involves multi-component reactions (MCRs).[6][7] While efficient, MCRs can lead to a variety of side products and unreacted starting materials in the crude mixture.

Solution: Identifying potential impurities based on the synthetic route is crucial for designing an effective purification strategy.

Common Impurities & Identification:

Impurity TypeProbable Structure/IdentityIdentification MethodRemoval Strategy
Unreacted Starting Materials e.g., Aminopyridines, β-ketoesters, aldehydes.TLC, LC-MSColumn chromatography.
Partially Reacted Intermediates e.g., Acyclic condensation products.LC-MS, NMRCareful column chromatography; may require a different solvent system to resolve from the product.
Isomeric Byproducts Structures arising from alternative cyclization pathways.LC-MS, 1H NMR, 13C NMRHigh-resolution chromatography (HPLC) or sequential recrystallizations.
Hydrolysis Products Ring-opened products, especially if exposed to strong acid or base during workup.[8]LC-MSColumn chromatography; ensure pH is controlled during workup and purification.

Workflow for Impurity Identification and Removal

crude Crude Product analysis Analyze by TLC & LC-MS crude->analysis decision Assess Purity & Complexity analysis->decision chrom Column Chromatography decision->chrom Low Purity / Multiple Spots recryst Recrystallization decision->recryst High Purity (>85%) / Crystalline hplc Preparative HPLC decision->hplc Isomers / Difficult Separation analysis_post_chrom Analyze Fractions chrom->analysis_post_chrom Collect Fractions analysis_post_recryst Analyze Purity recryst->analysis_post_recryst Collect Crystals analysis_post_hplc Analyze Fractions hplc->analysis_post_hplc Collect Fractions pure Pure Product (>98%) analysis_post_chrom->pure analysis_post_recryst->pure analysis_post_hplc->pure

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

This compound is a polar, heterocyclic molecule containing a bicyclic guanidine-like or lactam structure.[4][9] Its key properties are:

  • High Polarity: Due to multiple nitrogen atoms and a carbonyl group, the molecule has a high dipole moment. This results in poor solubility in nonpolar solvents (hexane, toluene) and good solubility in more polar solvents (DCM, ethyl acetate, alcohols).[4]

  • Basicity: The nitrogen atoms, particularly the one not adjacent to the carbonyl group, are basic. This property is the primary cause of interaction with acidic silica gel.[3]

  • Potential for Hydrogen Bonding: The N-H group and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, influencing solvent interactions and crystal packing.

  • Hydrolytic Instability: Under certain conditions (especially with salts of weak acids), the bicyclic core can be susceptible to hydrolysis.[8] It is best to avoid prolonged exposure to highly aqueous acidic or basic conditions during workup and purification.

Q2: Which chromatographic technique is best suited for this class of compounds?

The choice depends on the specific impurities and the scale of the purification.

Comparison of Chromatography Techniques

TechniqueStationary PhaseMobile PhaseBest For...Key Advantage
Normal Phase Silica Gel (with basic modifier)Nonpolar (e.g., Hexane/EtOAc)General purpose, removing less polar impurities.Cost-effective and widely available.
Reversed Phase (RP) C18-modified SilicaPolar (e.g., Water/Acetonitrile)Removing highly polar impurities; analyzing reaction progress by LC-MS.Excellent resolution for many polar compounds.
HILIC Zwitterionic or polarHigh organic content (e.g., >80% Acetonitrile)Purifying highly polar compounds that have little or no retention on C18 columns.Superior retention and separation of very polar molecules.[10]

For routine preparative purification, normal phase chromatography on silica gel with a triethylamine-modified eluent is typically the most practical and cost-effective starting point.

Q3: Can I use salt formation to purify my compound?

Yes, this can be an effective technique, but it must be approached with caution.

Causality: The basic nitrogen atoms can be protonated with an acid (like HCl or TFA) to form a salt. This salt will have drastically different solubility properties than the freebase, often being soluble in alcohols or water while being insoluble in nonpolar organic solvents like ether or ethyl acetate.

General Protocol:

  • Dissolve the crude freebase in a suitable organic solvent (e.g., diethyl ether, DCM).

  • Add a solution of an acid (e.g., HCl in ether) dropwise.

  • The corresponding salt should precipitate from the solution.

  • The precipitate can be collected by filtration.

  • To recover the pure compound, the salt is then dissolved in water or alcohol and neutralized with a base (e.g., sodium bicarbonate) to regenerate the freebase, which can then be extracted.

Caution: Be aware that some protecting groups are acid-sensitive.[4] Furthermore, the resulting salt may be hygroscopic or difficult to handle. This method is often best for removing non-basic organic impurities.

Structural Overview of Potential Purification Challenges

cluster_impurities Potential Impurities cluster_interactions Purification Interactions main_mol This compound Basic Nitrogen Sites H-Bond Acceptor (C=O) H-Bond Donor (N-H) silica Acidic Silica Gel main_mol:n1->silica Strong Interaction (Streaking) acid Acid (for salt formation) main_mol:n1->acid Protonation (Salt Formation) sm Starting Materials inter Acyclic Intermediates iso Isomers

Caption: Key molecular features and their interactions during purification.

References

Solubility issues of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one (CAS No. 1000981-74-7)[1]. This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Given that novel heterocyclic compounds can often exhibit variable and limited solubility, this guide provides a framework for systematic troubleshooting and optimization of your experimental protocols.

Our approach is grounded in first principles of physical chemistry and extensive field experience with poorly soluble drug candidates. We will not only provide step-by-step instructions but also explain the scientific rationale behind them, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: I am having trouble dissolving this compound in DMSO at room temperature. What are the first steps I should take?

A1: This is a common challenge with complex organic molecules. Start with basic mechanical methods.

  • Ensure DMSO Quality: Use only high-purity, anhydrous (or "dry") DMSO. DMSO is highly hygroscopic, and absorbed water can dramatically decrease its ability to solvate nonpolar compounds.[2][3]

  • Vortex Thoroughly: Agitate the vial on a vortex mixer for at least 2-3 minutes.

  • Apply Sonication: If vortexing is insufficient, sonicate the solution in a water bath for 5-15 minutes. This uses ultrasonic waves to break apart compound aggregates and accelerate dissolution.[3][4]

  • Gentle Warming: As a next step, you can warm the solution in a water bath to 30-40°C.[4][5][6] Increased temperature often improves solubility. However, be cautious, as excessive heat could potentially degrade the compound. Always test for stability if higher temperatures are used for extended periods.

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium or buffer (e.g., PBS). Why did this happen?

A2: This phenomenon is commonly known as "crashing out" or precipitation.[2] It occurs because this compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your experimental medium.[2][7] When you add the concentrated DMSO stock to the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, high-water-content solvent, causing it to precipitate.[3] Strategies to mitigate this are detailed in the Troubleshooting Guide (Section 2).

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?

A3: Understanding this distinction is critical for data reproducibility.

  • Kinetic Solubility is typically measured by taking a highly concentrated DMSO stock and diluting it into an aqueous buffer.[8][9] The resulting value is the concentration before the compound precipitates out over a relatively short time frame (e.g., 2-24 hours).[8] This measurement often results in a supersaturated, metastable solution and can yield a higher apparent solubility value.[10][11] It is a high-throughput method often used in early drug discovery.[9]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent, allowing it to equilibrate for an extended period (typically 24-72 hours), and then measuring the concentration of the dissolved material.[10][11] This value represents the maximum stable concentration of the compound in that solvent at a given temperature and pressure.[10][11]

It matters because a high kinetic solubility might be misleading. A compound could appear soluble enough to test in an assay but then slowly precipitate over the course of a multi-hour or multi-day experiment, leading to inaccurate and unreliable results.[12]

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A4: This is cell-line dependent, but a widely accepted general rule is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is imperative to run a vehicle control (media containing the same final DMSO concentration as your test wells, but without the compound) to confirm that the solvent itself is not affecting cell viability or the specific endpoint you are measuring.

Q5: Could impurities in my compound sample be affecting its solubility?

A5: Yes, absolutely. Purity can have a counterintuitive effect. While it is logical to assume purer compounds are better, high-purity crystalline materials often have lower solubility than their less pure or amorphous counterparts.[13] Impurities can disrupt the crystal lattice structure, making it easier for the solvent to break the solid apart.[13][14] An amorphous (non-crystalline) solid form of a compound is also generally more soluble than a stable crystalline form.[7][14] Always check the certificate of analysis for your compound batch.

Section 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides detailed protocols for systematically addressing solubility issues with this compound.

Problem Cluster 1: The compound will not fully dissolve in 100% DMSO.

If initial attempts (vortexing, sonication) fail, follow this workflow to achieve a clear stock solution.

G start Start: Weigh solid compound into a sterile vial. add_dmso Add calculated volume of anhydrous DMSO for target concentration. start->add_dmso vortex Vortex vigorously for 2-3 minutes. add_dmso->vortex inspect1 Visually inspect for undissolved particles. vortex->inspect1 sonicate Sonicate in a water bath for 10-15 minutes. inspect1->sonicate No success Success: Solution is clear. Proceed to experiment. inspect1->success  Yes inspect2 Visually inspect again. sonicate->inspect2 warm Warm solution to 37°C for 15-30 minutes. inspect2->warm No inspect2->success  Yes inspect3 Visually inspect a final time. warm->inspect3 inspect3->success  Yes fail Issue: Compound is likely insoluble at this concentration. Proceed to Protocol 3. inspect3->fail No

Caption: Decision tree for dissolving a compound in DMSO.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired mass of the compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Cap the vial tightly and vortex for 2-3 minutes.

  • Visually inspect the solution against a light source. If you see any solid particles or haziness, proceed to enhanced methods.

  • Sonication: Place the capped vial in a bath sonicator. Ensure the water level is high enough to cover the solvent level in the vial. Sonicate for 10-15 minute intervals, checking for dissolution.[4]

  • Gentle Warming: If sonication is not fully effective, move the vial to a water bath or incubator set to 37°C.[3] Do not exceed 40°C without prior stability data. Agitate the vial periodically.

  • Combine Methods: For very stubborn compounds, alternate between brief periods of warming and sonication.

If the compound is still insoluble at your desired concentration, you must determine its practical solubility limit.

  • Prepare a slurry by adding a known, excess amount of solid compound to a known volume of DMSO (e.g., 5 mg in 200 µL).

  • Cap the vial and agitate at room temperature for 2-4 hours to ensure maximum dissolution is reached.

  • Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet all undissolved solid.

  • Carefully collect the supernatant. This is your saturated stock solution.

  • Perform a serial dilution of this supernatant and measure the concentration using an appropriate analytical method (e.g., HPLC-UV, LC-MS). This measured concentration is your maximum practical stock concentration in DMSO.

Problem Cluster 2: The DMSO stock is clear, but precipitates upon dilution in aqueous media.

This is the most frequent challenge for researchers. The key is to manage the transition from an organic to an aqueous environment carefully.

G start Start with a clear, concentrated DMSO stock. dilute Add stock to aqueous buffer (e.g., cell media, PBS). start->dilute inspect Observe for precipitation ('crashing out'). dilute->inspect success Success: Solution remains clear. Proceed with assay. inspect->success No sub_group Troubleshooting Strategies inspect->sub_group strategy1 1. Lower the stock concentration. (Requires larger volume addition) strategy2 2. Use stepwise/serial dilution in buffer. strategy3 3. Add stock to vortexing buffer. strategy4 4. Consider a co-solvent system (e.g., PEG, Tween 80 for formulations).

Caption: Strategies to prevent compound precipitation.

  • Lower the Stock Concentration: If you are using a 50 mM stock, try remaking it at 10 mM. While this means you will add a larger volume to your assay (ensure you do not exceed the final DMSO limit of ~0.5%), the lower concentration gradient upon dilution can prevent precipitation.[3]

  • Improve Mixing: Instead of pipetting your stock into a static tube of media, add the DMSO stock dropwise into the aqueous buffer while the buffer is actively being vortexed. This rapid dispersion can keep the compound in solution.[7]

  • Use Serial Dilutions: Do not perform a single large dilution (e.g., 1:1000). Instead, perform a series of intermediate dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute this 1 mM stock into your aqueous medium.

For more complex applications like in vivo studies, co-solvents or surfactants may be necessary to create a stable formulation.

  • Co-solvents: These are water-miscible organic solvents that can help bridge the polarity gap between DMSO and water.[15] Common examples include PEG400, propylene glycol, and ethanol.[16][17] A typical formulation might involve dissolving the compound in DMSO first, then diluting with PEG400 before a final dilution into an aqueous carrier.

  • Surfactants: Surfactants like Tween 80 or Cremophor can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[3][17]

Note: The choice of any co-solvent or excipient must be validated for compatibility with your specific assay and for its own potential biological or toxicological effects.[17]

Section 3: Data Summary & Key Physicochemical Considerations

While specific experimental solubility data for this compound is not widely published, its structure as a bicyclic pyrimidinone suggests it is a polar molecule that may also possess hydrophobic regions, leading to complex solubility behavior.[18][19][20] The key to success is not a single solubility number, but a systematic approach to dissolution.

Table 1: Factors Influencing Experimental Solubility of this compound

ParameterPotential IssueRecommended Action & Rationale
Solvent Quality DMSO has absorbed atmospheric water.Use fresh, high-purity, anhydrous DMSO. Water reduces the solvating power of DMSO for many organic compounds.[2][3]
Compound Form The compound is in a highly stable, crystalline form.Employ mechanical energy (sonication) or thermal energy (gentle warming) to overcome the crystal lattice energy. Amorphous forms dissolve more readily.[7][14]
Concentration The target concentration exceeds the thermodynamic solubility limit.Determine the maximum practical stock concentration (Protocol 3). Working with a saturated, clear solution is more reproducible than working with a suspension.
Purity The compound is >99% pure.Highly pure compounds can sometimes be less soluble than less pure batches due to a more perfect crystal lattice. Be prepared to use enhanced dissolution methods.[13]
Dilution Method Rapid change in solvent polarity causes precipitation.Use optimized mixing (vortexing) and stepwise dilution to manage the solvent transition and avoid creating localized supersaturation.[7]
Temperature Dissolution is performed at ambient/cold room temperatures.Perform dissolution at room temperature (20-25°C) or with gentle warming (37°C). Solubility of solids generally increases with temperature.[21]
Storage Freeze-thaw cycles of DMSO stock.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can promote precipitation of the less soluble crystalline form.[4][7]

References

Stability and degradation of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stability and Degradation of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of this molecule's stability. We provide field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure the integrity of your experimental outcomes.

Section 1: General Stability Profile & Core Concepts

The this compound core is a bicyclic heterocyclic system. Its stability is governed by several key structural features: a cyclic amide (lactam) functionality, an enamine-like system within the pyrimidine ring, and a saturated piperidine ring. Understanding these features is crucial for predicting potential degradation pathways. While this specific molecule is a stable building block in many synthetic applications, its susceptibility to degradation under stress conditions—such as those encountered in forced degradation studies for drug development—must be thoroughly investigated.[1]

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways under more severe conditions than accelerated stability testing.[2][3] These studies are critical for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[4] The typical degradation limit for these studies is between 5-20%; degradation beyond this may indicate significant instability that requires further investigation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For solid-state material, storage in a cool, dark, and dry place is recommended. We advise keeping the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage. This minimizes exposure to atmospheric moisture and oxygen, which could initiate hydrolytic and oxidative degradation, respectively.

Q2: I'm dissolving the compound for an assay. Which solvents should I prefer or avoid?

A2: The compound is generally soluble in polar aprotic solvents like DMSO and DMF. For aqueous buffers, freshly prepared solutions are recommended. Avoid prolonged storage in protic solvents (water, methanol, ethanol) or at extreme pH values, as this can accelerate hydrolysis. If aqueous solutions are necessary, prepare them immediately before use and store them at 2-8°C for short periods (less than 24 hours) after verifying stability.

Q3: My HPLC analysis shows a new, small peak appearing in my stock solution over time. What could it be?

A3: This is a common sign of degradation. The new peak could be a result of hydrolysis, oxidation, or photodegradation, depending on your storage conditions. The most likely initial culprits are reaction with trace water in your solvent (hydrolysis) or air (oxidation). We recommend performing a systematic forced degradation study, as outlined in the troubleshooting section below, to identify and characterize this impurity.

Section 3: Troubleshooting Guide for Degradation Studies

This section provides a systematic approach to identifying and understanding the degradation of this compound under various stress conditions. The overall workflow is a critical component of any stability investigation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Compound Solution (e.g., 1 mg/mL in ACN/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light Source) Prep->Photo Expose to Stress Quench Neutralize/Quench (If applicable) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC-UV Analysis (Assess % Degradation) Quench->HPLC Inject LCMS LC-MS Analysis (Identify m/z of Degradants) HPLC->LCMS Characterize Peaks

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation

Hydrolysis is a primary concern due to the presence of the cyclic amide (lactam) bond. This bond is susceptible to cleavage under both acidic and basic conditions.

Q: My compound shows significant degradation in both acidic and basic aqueous solutions. What is the likely degradation pathway, and how can I analyze the products?

A: Causality & Mechanism: The most probable degradation pathway is the hydrolysis of the N1-C6 amide bond. This reaction breaks the pyrimidine ring, leading to the formation of a substituted aminopyridine derivative with a carboxylic acid terminus. Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

G Parent Parent Compound (C8H10N2O) Intermediate Ring-Opened Intermediate (Amino Acid) Parent->Intermediate Amide Bond Cleavage Acid H+ / H2O Acid->Parent Base OH- / H2O Base->Parent

Caption: Hypothetical hydrolytic degradation pathway.

Experimental Protocol: Hydrolytic Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Neutral Condition: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Incubate all samples at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Analyze all samples by HPLC-UV to determine the percentage of degradation and by LC-MS to identify the mass of the degradant(s). The expected primary degradant should have a mass corresponding to the parent compound + 18 Da (addition of H₂O).

Stress ConditionReagentTypical ConcentrationTemperatureDuration
Acid HydrolysisHCl or H₂SO₄0.1 M - 1 MRT to 80°CUp to 7 days
Base HydrolysisNaOH or KOH0.1 M - 1 MRT to 60°CUp to 7 days
Neutral HydrolysisWaterN/ART to 80°CUp to 7 days
Table 1: Typical conditions for hydrolytic forced degradation studies.[5]
Oxidative Degradation

Oxidation can occur at several sites, particularly at the electron-rich enamine moiety or potentially at the allylic positions of the dihydropyridine ring.

Q: I observed multiple degradation products after exposing my compound to hydrogen peroxide. What are the potential oxidative pathways?

A: Causality & Mechanism: Oxidative degradation is complex. Potential pathways include:

  • N-Oxidation: The pyridine nitrogen (N5) could be oxidized to an N-oxide.

  • Aromatization: The dihydropyrimidine ring could undergo oxidative aromatization to form the corresponding pyrido[1,2-a]pyrimidin-6-one.[6] This is a common pathway for dihydropyridine-like structures.

  • Hydroxylation: The carbon atoms adjacent to the double bond or the bridgehead nitrogen could be hydroxylated.

G Parent Parent Compound (C8H10N2O) Aromatized Aromatized Product (C8H8N2O) Parent->Aromatized Dehydrogenation N_Oxide N-Oxide Product (C8H10N2O2) Parent->N_Oxide N-Oxidation Hydroxylated Hydroxylated Product (C8H10N2O2) Parent->Hydroxylated Hydroxylation Oxidant [O] Oxidant->Parent

Caption: Potential oxidative degradation pathways.

Experimental Protocol: Oxidative Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Stress Application: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Incubation: Keep the sample at room temperature, protected from light. Monitor the reaction at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Directly inject the samples into the HPLC-UV and LC-MS systems. For LC-MS analysis, look for masses corresponding to [M-2H] (aromatization), [M+16] (N-oxide or hydroxylation), or other potential oxidative adducts.

Photodegradation

Compounds with conjugated systems can be susceptible to degradation upon exposure to light. ICH Q1B guidelines provide a standardized approach for photostability testing.[5]

Q: How do I properly assess the photostability of my compound and what degradation products should I expect?

A: Causality & Mechanism: Photodegradation can proceed through various mechanisms, including photo-oxidation or photochemical rearrangements. For a dihydropyridine-like system, a common pathway is photo-oxidation leading to the aromatic pyridine derivative, similar to chemical oxidation.

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a petri dish.

    • Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette or vial.

    • Dark Control: Prepare identical samples but wrap them completely in aluminum foil.

  • Exposure: Place the exposed samples and the dark controls in a photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, dissolve the solid sample and analyze both solid and solution samples alongside their dark controls using HPLC-UV. Compare the chromatograms to identify peaks that form specifically in the light-exposed samples. Use LC-MS to determine the mass of the photo-degradants.

Section 4: Analytical Method Development

A robust, stability-indicating analytical method is essential. The method must be able to resolve the parent compound from all potential degradation products.

Q: What are the key parameters for developing a stability-indicating HPLC method for this compound?

A:

  • Column Choice: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acid modifier improves peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes. This will elute the more polar degradation products (like the hydrolyzed product) first, followed by the parent compound and less polar products (like the aromatized product).

  • Detection: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths (e.g., 220-400 nm). This helps in assessing peak purity and selecting the optimal wavelength for quantification.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This involves analyzing a mixture of the stressed samples (acid, base, peroxide, etc.) to demonstrate that all degradation product peaks are resolved from the main compound peak.

References

Optimizing reaction conditions for 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic scaffold. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.

Overview of the Core Synthesis

The synthesis of the this compound core typically proceeds via a domino reaction involving an initial aza-Michael addition followed by an intramolecular cyclization (amidation).[1] The most common approach involves the reaction of a 2-aminopyridine with an α,β-unsaturated ester, such as ethyl acrylate.

The reaction's efficiency is highly dependent on the chosen conditions, as the initial conjugate addition and the subsequent cyclization can have different optimal requirements. Understanding this two-stage process is critical for effective troubleshooting.

Visualizing the Reaction Pathway

The following diagram illustrates the accepted reaction mechanism, starting from 2-aminopyridine and an acrylate ester. It also highlights a potential side reaction—polymerization of the acrylate—which is a common cause of low yields.

reaction_mechanism SM1 2-Aminopyridine SM2 Acrylate Ester Intermediate Aza-Michael Adduct (Uncyclized Intermediate) SM1->Intermediate Aza-Michael Addition SM2->Intermediate SideProduct Polyacrylate (Side Product) SM2->SideProduct Polymerization (Heat/Catalyst Induced) Product Target Product: 3,4-dihydro-1H-pyrido[1,2-a] pyrimidin-6(2H)-one Intermediate->Product Intramolecular Cyclization (Amidation)

Caption: General reaction mechanism for pyridopyrimidinone synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What should I investigate first?

Low yield is the most frequent issue and can stem from several factors related to the two key steps of the reaction.

Possible Cause A: Inefficient Aza-Michael Addition

The initial conjugate addition of the 2-aminopyridine to the acrylate is often the rate-limiting step. The nucleophilicity of the exocyclic amino group on the pyridine ring is relatively low, which can make this step sluggish.

  • Expert Analysis & Solution:

    • Solvent Choice is Critical: Standard solvents like ethanol can be inefficient.[2][3] Hexafluoroisopropanol (HFIP) has been shown to be a superior solvent and promoter for this type of reaction, facilitating the domino sequence of aza-Michael addition and cyclization without an added catalyst.[1] Its strong hydrogen-bonding capacity can activate the Michael acceptor.

    • Introduce a Catalyst: If changing the solvent is not feasible, consider adding a catalyst.

      • Brønsted Acids (e.g., Acetic Acid, p-TSA): These can activate the acrylate by protonating the carbonyl oxygen, making the β-carbon more electrophilic. Acetic acid has been used to replace ethanol and achieve moderate to high yields in related multicomponent reactions.[2]

      • Lewis Acids (e.g., ZnBr₂, FeCl₃, AlCl₃): Similar to Brønsted acids, Lewis acids coordinate to the carbonyl oxygen, enhancing the electrophilicity of the acrylate.[3]

    • Increase Temperature: Modestly increasing the reaction temperature (e.g., from room temperature to 50-80°C) can provide the necessary activation energy. However, be cautious, as excessive heat can lead to polymerization (see Q2).

Possible Cause B: Failure of Intramolecular Cyclization

You may be successfully forming the uncyclized aza-Michael adduct, but it is failing to cyclize to the final product.

  • Expert Analysis & Solution:

    • Confirm Intermediate Formation: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of a new spot or mass corresponding to the intermediate adduct.

    • Promote Amidation: The cyclization is an intramolecular amidation, which involves the elimination of alcohol (from the ester) and can be reversible or have a high energy barrier.

      • Higher Temperatures: This step often requires more thermal energy than the initial addition. A two-stage heating profile (e.g., 4-6 hours at 60°C for the addition, then increasing to 100-120°C for cyclization) can be effective.

      • Solvent Considerations: A higher-boiling-point solvent like toluene or ethylene glycol might be necessary to achieve the required temperature for cyclization.[2]

Baseline Experimental Protocol

This protocol provides a starting point for optimization.

  • To a solution of 2-aminopyridine (1.0 eq) in hexafluoroisopropanol (HFIP, 0.2 M), add ethyl acrylate (1.2 eq).

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the 2-aminopyridine spot is a key indicator.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Remove the HFIP under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Q2: My TLC plate shows my starting material is consumed, but the plate is messy with multiple spots and a low yield of the desired product.

This indicates the formation of one or more side products.

Possible Cause A: Polymerization of the Acrylate

Acrylates and other Michael acceptors are prone to self-polymerization, especially under thermal conditions or in the presence of certain catalysts.

  • Expert Analysis & Solution:

    • Control Temperature: Avoid excessively high initial temperatures. Start the reaction at a moderate temperature and increase it only if necessary for the cyclization step.

    • Slow Addition: Add the acrylate ester dropwise to the solution of 2-aminopyridine over 30-60 minutes. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.

    • Use an Inhibitor: While less common in lab-scale synthesis, a small amount of a radical inhibitor like hydroquinone can be added if polymerization is a persistent issue.

Possible Cause B: Formation of Dimerization or Other Byproducts

Side reactions involving the starting materials or the intermediate can occur. While less documented for this specific scaffold, issues like dimerization have been noted in the synthesis of related nitrogen heterocycles.[4]

  • Expert Analysis & Solution:

    • Characterize Byproducts: If possible, isolate and characterize the major byproducts using NMR and MS. Understanding their structure provides direct insight into the unintended reaction pathway.

    • Adjust Stoichiometry: Ensure an accurate 1:1 or slight excess of the acrylate (e.g., 1.1-1.2 eq). A large excess can promote side reactions.

    • Re-evaluate Catalyst: Some catalysts may promote undesired pathways. If using a strong Lewis or Brønsted acid, try a milder alternative or a solvent-promoted approach like HFIP.[1]

Q3: The product seems to have formed, but I'm struggling with isolation and purification.

Isolation issues often arise from the product's solubility profile or the presence of persistent impurities.

Possible Cause A: Product is Highly Soluble in the Reaction Solvent

  • Expert Analysis & Solution:

    • Solvent Removal: The most straightforward approach is to remove the reaction solvent under reduced pressure.

    • Precipitation/Crystallization: If the crude product is an oil or amorphous solid, attempt to induce crystallization. Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethanol) and then slowly add a poor solvent (e.g., hexanes or cold water) until turbidity is observed. Allow it to stand to form crystals.

Possible Cause B: Product Co-precipitates with Impurities

In some cases, the product may precipitate directly from the reaction mixture, but it is not pure.

  • Expert Analysis & Solution:

    • Trituration/Slurry Wash: After filtering the initial precipitate, suspend it in a solvent that dissolves the impurities but not the product (e.g., cold ethanol, diethyl ether). Stir for 15-30 minutes, then filter again. This "washes" the solid product.

    • Recrystallization: This is the gold standard for purifying solid compounds. Screen for a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Optimization Parameters at a Glance

The following table summarizes key reaction parameters and their observed effects, providing a quick reference for designing your optimization experiments.

ParameterOptionsExpected Outcome & Expert NotesReference(s)
Solvent Ethanol, Acetic Acid, Toluene, Water, HFIPHFIP is highly effective as both a solvent and promoter. Acetic acid can serve as both solvent and catalyst. Water has been shown to significantly improve yields in some related syntheses compared to ethanol.[1][2][3]
Catalyst None (with HFIP), Acetic Acid, p-TSA, SiO₂-Pr-SO₃H, ZnBr₂, FeCl₃Acidic catalysts (Brønsted or Lewis) activate the acrylate, accelerating the initial aza-Michael addition. Solid acid catalysts like SiO₂-Pr-SO₃H allow for easier workup.[2][3][5]
Temperature Room Temp to 120°CThe reaction often requires heat. A two-stage profile (e.g., 60°C then 100°C) can be optimal to separate the addition and cyclization steps, minimizing side reactions.[5][6]
Conditions Conventional Heating, Microwave, Solvent-FreeMicrowave irradiation can dramatically reduce reaction times. Solvent-free conditions, often with a solid catalyst, offer a green chemistry alternative and can lead to high yields.[2][7]

Frequently Asked Questions (FAQs)

  • Q: How do I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your 2-aminopyridine starting material (Rf ~0.2-0.4) and the product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise tracking, especially of the intermediate, LC-MS is invaluable.

  • Q: Can I use other α,β-unsaturated carbonyl compounds instead of acrylates?

    • A: Yes, this reaction is adaptable. You can use other Michael acceptors like crotonates, cinnamates, or α,β-unsaturated ketones. However, be aware that substitution on the double bond (especially at the β-position) can sterically hinder the initial aza-Michael addition, potentially requiring harsher conditions or more potent catalysts.

  • Q: What is the primary role of an acidic catalyst in this synthesis?

    • A: The acid's primary role is to activate the Michael acceptor (the acrylate). It protonates or coordinates with the carbonyl oxygen, which withdraws electron density from the double bond. This makes the β-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic 2-aminopyridine.

  • Q: Are there established "green chemistry" approaches for this synthesis?

    • A: Absolutely. Several strategies align with green chemistry principles. Using water as a solvent has been shown to be highly effective in related syntheses, improving yields and avoiding organic solvents.[3] Additionally, solvent-free reactions using a recyclable solid acid catalyst at elevated temperatures are an excellent green alternative.[2][5]

References

Technical Support Center: Overcoming Resistance to Pyrido[1,2-a]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you anticipate and overcome the challenges of drug resistance in your experiments. As a senior application scientist, I have synthesized the information in this guide from both established scientific literature and practical field experience to ensure its accuracy and utility in your research.

Introduction: The Challenge of Resistance

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of kinase inhibitors with promising anticancer properties.[1] These compounds have been developed to target a range of kinases involved in oncogenic signaling, including SHP2, Mps1, MNK1/2, and PIM kinases.[2][3][4][5] However, as with most targeted therapies, the development of resistance is a significant clinical and experimental hurdle.[6] This guide will equip you with the knowledge and protocols to investigate and potentially overcome resistance to this important class of inhibitors.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the use of pyrido[1,2-a]pyrimidine-based inhibitors in a research setting.

Q1: My cells, which were initially sensitive to my pyrido[1,2-a]pyrimidine-based inhibitor, are now showing reduced sensitivity. How do I confirm that they have developed resistance?

A1: The first step is to quantify the change in sensitivity. This is typically done by determining the half-maximal inhibitory concentration (IC50) of your inhibitor in the suspected resistant cells and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value, often considered to be a 3-fold or greater increase, is a strong indicator of acquired resistance.[7] It is crucial to perform these experiments under highly consistent conditions, as factors like cell passage number and seeding density can influence IC50 values.[8]

Q2: What are the likely mechanisms of resistance to my pyrido[1,2-a]pyrimidine-based kinase inhibitor?

A2: Resistance to kinase inhibitors, including those with a pyrido[1,2-a]pyrimidine scaffold, can be broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations in the target kinase itself, which can prevent the inhibitor from binding effectively. A common example is the acquisition of "gatekeeper" mutations in the ATP-binding pocket of the kinase.[9]

  • Off-target resistance: This occurs when cancer cells find alternative ways to survive and proliferate despite the continued inhibition of the primary target. This can involve the activation of "bypass" signaling pathways that compensate for the inhibited pathway, or the increased expression of drug efflux pumps that actively remove the inhibitor from the cell.[2][10]

Q3: How can I begin to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to assess the phosphorylation status of the direct target of your inhibitor and key downstream signaling proteins using Western blotting. If the target protein and its downstream effectors remain inhibited in the resistant cells upon treatment, it suggests an off-target resistance mechanism, such as the activation of a bypass pathway. Conversely, if the target or its downstream proteins are no longer inhibited, it could point towards an on-target mutation.

Q4: My inhibitor is potent in biochemical assays but shows weak activity in my cell-based assays. What could be the issue?

A4: This discrepancy can arise from several factors. The compound may have poor cell permeability, or it could be a substrate for drug efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell.[11] Additionally, high protein binding in the cell culture media can reduce the free concentration of the inhibitor available to enter the cells.

Q5: Are there any known off-target effects of pyrido[1,2-a]pyrimidine-based inhibitors I should be aware of?

A5: Due to the conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity can be challenging.[12] Pyrido[1,2-a]pyrimidine-based inhibitors have been shown to have activity against a range of kinases.[13] Therefore, it is crucial to perform or consult kinome-wide screening data to understand the selectivity profile of your specific inhibitor. This will help you to distinguish on-target effects from potential off-target phenotypes.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting tips for key experimental workflows to investigate and overcome resistance.

Guide 1: Generation and Characterization of Resistant Cell Lines

Developing a resistant cell line model is a fundamental first step in studying the mechanisms of acquired resistance.[14]

Protocol 1: Generating Resistant Cell Lines by Stepwise Dose Escalation

  • Initial IC50 Determination: Determine the baseline IC50 of your pyrido[1,2-a]pyrimidine-based inhibitor in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.

  • Chronic Drug Exposure: Continuously culture the parental cells in media containing the inhibitor at a concentration equal to the IC50.[7]

  • Monitoring Cell Proliferation: Initially, a significant portion of the cells will undergo growth arrest or die. Continue to culture the surviving cells, replacing the media with fresh inhibitor-containing media every 2-3 days.

  • Dose Escalation: Once the cells resume a stable proliferation rate (this can take several weeks to months), gradually increase the inhibitor concentration, typically by 1.5 to 2-fold increments.[15]

  • Iterative Dose Increases: Allow the cells to adapt to each new concentration before further escalating the dose. This is a lengthy process that requires patience and careful cell culture maintenance.

  • Isolation of Resistant Clones: Once cells are proliferating steadily in a high concentration of the inhibitor (e.g., 10-20 times the initial IC50), you can either use the polyclonal population or isolate single-cell clones by limiting dilution.

  • Characterization and Banking: Expand the resistant population or clones and confirm their level of resistance by re-evaluating the IC50. A significant rightward shift in the dose-response curve compared to the parental line confirms resistance. Cryopreserve stocks of both the parental and newly generated resistant cell lines at a low passage number.

Table 1: Example of IC50 Shift in a Resistant Cell Line

Cell LineInhibitorParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
K562PD166326 (Bcr-Abl inhibitor)0.31550
MCF-7Pyrido[2,3-d]pyrimidine derivative1.77 µM12.4 µM7
HepG2Pyrido[2,3-d]pyrimidine derivative2.71 µM21.7 µM8

Note: The data for PD166326 is derived from literature[16], while the data for the pyrido[2,3-d]pyrimidine derivatives are representative examples based on published data for similar compounds.[14]

Guide 2: Investigating Bypass Signaling Pathways

Activation of alternative signaling pathways is a common mechanism of resistance to targeted therapies.

Protocol 2: Western Blot Analysis of Key Signaling Pathways

  • Cell Lysis: Treat both parental and resistant cells with your pyrido[1,2-a]pyrimidine-based inhibitor at a concentration that effectively inhibits the target in the parental line. Lyse the cells at various time points (e.g., 0, 2, 6, 24 hours) using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against your primary target (total and phosphorylated forms) and key proteins in potential bypass pathways (e.g., p-AKT, total AKT, p-ERK, total ERK, p-STAT3, total STAT3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Compare the phosphorylation status of signaling proteins between parental and resistant cells. A sustained or increased phosphorylation of a protein in a parallel pathway in the resistant cells, despite inhibition of the primary target, is indicative of bypass signaling.

Diagram 1: General Kinase Inhibitor Resistance Mechanisms

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Inhibitor Inhibitor TargetKinase Target Kinase Inhibitor->TargetKinase Inhibition DownstreamSignaling Downstream Signaling TargetKinase->DownstreamSignaling Activation ProliferationSurvival Proliferation/Survival DownstreamSignaling->ProliferationSurvival OnTarget On-Target Mutation OnTarget->TargetKinase Prevents Binding Bypass Bypass Pathway Activation Bypass->DownstreamSignaling Alternative Activation Efflux Drug Efflux Efflux->Inhibitor Removes from Cell

Caption: Overview of common resistance mechanisms to kinase inhibitors.

Guide 3: Evaluating Synergistic Drug Combinations

Combining your pyrido[1,2-a]pyrimidine-based inhibitor with another agent that targets the identified resistance mechanism can be a powerful strategy to overcome resistance.

Protocol 3: Assessing Drug Synergy using the Chou-Talalay Method

  • Experimental Design: Design a matrix of drug concentrations for your pyrido[1,2-a]pyrimidine-based inhibitor and the second drug. It is recommended to use a constant ratio of the two drugs based on their individual IC50 values.

  • Cell Viability Assay: Treat your resistant cell line with the single agents and the drug combinations for a set period (e.g., 72 hours). Measure cell viability using a suitable assay.

  • Data Analysis: Use software like CompuSyn to analyze the dose-response data and calculate the Combination Index (CI). The Chou-Talalay method provides a quantitative measure of synergy, additivity, and antagonism.[11][16][17]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Table 2: Example Combination Index (CI) Values

Drug CombinationCell LineEffect Level (Fa)Combination Index (CI)Interpretation
Mps1 Inhibitor + PaclitaxelTriple-Negative Breast Cancer0.500.65Synergism
MNK Inhibitor + ChemotherapyLeukemia0.500.78Synergism
PIM Inhibitor + PI3K/mTOR InhibitorVarious Cancers0.50< 1.0Synergism

Note: These are representative examples based on published findings for the respective inhibitor classes.[4][7][18]

Diagram 2: Mps1 Signaling Pathway and Potential for Synergy

Mps1Pathway cluster_mitosis Mitosis cluster_therapy Therapeutic Intervention Microtubules Microtubules Kinetochore Kinetochore Microtubules->Kinetochore Mps1 Mps1 Kinetochore->Mps1 Recruitment SpindleCheckpoint Spindle Assembly Checkpoint Mps1->SpindleCheckpoint Activation Anaphase Anaphase SpindleCheckpoint->Anaphase Inhibition Mps1_Inhibitor Pyrido[3,4-d]pyrimidine Mps1 Inhibitor Mps1_Inhibitor->Mps1 Inhibition Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilization

Caption: Mps1 pathway and synergistic targeting with an Mps1 inhibitor and a microtubule agent.[12][13][19]

Conclusion

Overcoming resistance to pyrido[1,2-a]pyrimidine-based inhibitors is a multifaceted challenge that requires a systematic and informed approach. By understanding the potential mechanisms of resistance and employing the troubleshooting strategies and protocols outlined in this guide, you will be better equipped to interpret your experimental results, design rational follow-up studies, and ultimately contribute to the development of more effective cancer therapies.

References

Technical Support Center: Mass Spectrometry of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one (CAS: 1000981-74-7). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we provide field-proven insights, troubleshooting guides, and frequently asked questions to ensure the integrity and accuracy of your mass spectrometry data.

Introduction

This compound is a nitrogen-containing heterocyclic compound, a class of molecules with diverse biological activities that are of significant interest in medicinal chemistry.[1] Accurate structural characterization and quantification are critical, and mass spectrometry (MS) is a cornerstone technique for this purpose.[2] This guide will help you navigate the common challenges and interpret the data generated during the analysis of this specific molecule, primarily focusing on electrospray ionization (ESI) techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions you may have before or during the initial analysis of this compound.

Q1: What is the expected molecular weight and exact mass of this compound?

The first step in any MS analysis is to know the theoretical mass of your analyte. This is crucial for identifying the molecular ion peak.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂Derived from structure
Average Molecular Weight 178.19 g/mol Calculated
Monoisotopic Mass 178.074228 DaCalculated
Expected [M+H]⁺ (Protonated) 179.0815 Da Calculated

Rationale: High-resolution mass spectrometers (HRMS) like Orbitrap or Q-TOF measure the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of its constituent elements.[2] For structural elucidation, using the monoisotopic mass is essential for achieving high mass accuracy and determining the elemental composition.[3][4]

Q2: What are the most common adducts I should expect in positive ion ESI-MS?

Electrospray ionization (ESI) is a soft ionization technique that often produces adduct ions, where the analyte molecule associates with cations present in the sample matrix or mobile phase.[5] Recognizing these adducts is key to correctly identifying your compound and avoiding misinterpretation of the spectra.[6]

Adduct IonMass Difference (from M)Expected m/z for C₉H₁₀N₂O₂Common Sources
[M+H]⁺ +1.0073 Da179.0815 Acidic mobile phase (formic acid, acetic acid)
[M+Na]⁺ +22.9892 Da201.0634 Glassware, reagents, buffers, fingerprints
[M+K]⁺ +38.9632 Da217.0374 Glassware, reagents, buffers
[M+NH₄]⁺ +18.0338 Da196.1080 Ammonium-based buffers (ammonium formate/acetate)

Expert Insight: The relative abundance of these adducts versus the protonated molecule [M+H]⁺ can be controlled. Adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase will increase the proton concentration, favoring the formation of [M+H]⁺ and suppressing alkali metal adducts.[6]

Q3: What is the likely fragmentation pattern for this molecule in MS/MS experiments?

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to gain structural information.[7] For this compound, the fragmentation is dictated by its fused heterocyclic ring structure.

The fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages.[1][8] A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 179.08) is outlined below. The primary fragmentation events are expected to be the loss of neutral molecules like carbon monoxide (CO) and ethene (C₂H₄), followed by cleavages of the pyrimidine ring.

Proposed Fragmentation Pathway

G parent [M+H]⁺ m/z 179.08 frag1 m/z 151.08 [M+H-CO]⁺ parent->frag1 -28.00 Da (CO) frag2 m/z 123.09 [M+H-CO-C₂H₄]⁺ frag1->frag2 -28.00 Da (C₂H₄) frag3 m/z 95.05 [C₅H₅N₂]⁺ frag2->frag3 -28.04 Da (C₂H₃) frag4 m/z 79.06 [C₅H₅N+H]⁺ frag3->frag4 -16.00 Da (NH₂)

Caption: Proposed MS/MS fragmentation of protonated this compound.

Causality: The initial loss of carbon monoxide (CO) is a classic fragmentation for lactam-containing structures.[9] Subsequent fragmentation likely involves the cleavage of the dihydropyrimidine ring, driven by the stability of the resulting pyridine-based fragments.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your analysis.

Problem 1: I don't see the expected molecular ion peak ([M+H]⁺ at m/z 179.08).

Possible Causes:

  • Poor Ionization Efficiency: The compound may not be ionizing well under the current source conditions.[10]

  • In-Source Fragmentation: The molecule might be fragmenting within the ion source before it reaches the mass analyzer. This can happen if the source conditions are too harsh.

  • Sample Degradation: The compound may not be stable in the prepared solution or under the chromatographic conditions.

  • Incorrect Instrument Settings: The mass range scanned might not include the target m/z, or other instrument parameters may be suboptimal.

Recommended Solutions:

Workflow for Diagnosing a Missing Molecular Ion Peak

G start No [M+H]⁺ Peak Observed check_settings 1. Verify MS Settings (Mass Range, Polarity) start->check_settings check_infusion 2. Infuse Sample Directly (Bypass LC) check_settings->check_infusion Settings Correct optimize_source 3. Optimize Source Parameters (Voltage, Temp, Gas) check_infusion->optimize_source No Peak on Infusion result_ok Peak Observed check_infusion->result_ok Peak Observed (LC Issue) check_sample 4. Check Sample Integrity (Prepare Fresh Sample) optimize_source->check_sample Optimization Fails optimize_source->result_ok Peak Observed check_sample->result_ok Peak Observed result_fail Issue Persists (Consult Instrument Specialist) check_sample->result_fail No Peak

Caption: Troubleshooting workflow for a missing molecular ion peak.

Protocol: Optimizing ESI Source Parameters

  • Prepare a Standard Solution: Make a solution of your compound at ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. This isolates the MS from any LC-related issues.[11]

  • Set Initial Parameters: Start with typical ESI+ settings for your instrument (e.g., Capillary Voltage: 3500 V, Gas Temperature: 300°C, Nebulizer Pressure: 30 psi).

  • Vary Capillary Voltage: While monitoring the ion intensity at m/z 179.08, adjust the capillary voltage up and down in 500 V increments. Note the voltage that gives the maximum stable signal.

  • Optimize Temperatures and Gas Flows: Once the optimal voltage is found, systematically vary the drying gas temperature and flow rate, as well as the nebulizer pressure, to maximize the signal intensity.

  • Check for In-Source Fragmentation: As you increase source voltages (like fragmentor or skimmer voltage), monitor for the appearance of known fragment ions (e.g., m/z 151.08). If fragments appear and the molecular ion disappears, your conditions are too harsh. Reduce these voltages.

Problem 2: My spectrum is dominated by an [M+Na]⁺ peak (m/z 201.06) instead of [M+H]⁺.

Possible Causes:

  • High Salt Contamination: Sodium is ubiquitous and can come from glassware, solvents, or the sample itself.[6]

  • Neutral or Basic Mobile Phase: Without a sufficient source of protons (acid), sodium adduction can become the preferred ionization pathway.

  • Analyte Properties: Some molecules have a higher affinity for sodium ions than for protons.

Recommended Solutions:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and additives to minimize salt contamination.[11]

  • Acidify the Mobile Phase: Ensure your mobile phase contains a proton source. Adding 0.1% formic acid is standard practice and highly effective at promoting [M+H]⁺ formation.

  • Proper Glassware Cleaning: Avoid using detergents that contain sodium salts for cleaning vials and glassware. Rinse thoroughly with high-purity water and solvent.

  • Consider Ammonium Formate/Acetate: If your chromatography requires a buffered system, using a volatile buffer like ammonium formate can provide protons and reduce sodium adduction.

Problem 3: My high-resolution mass measurement has an error greater than 5 ppm.

Possible Causes:

  • Calibration Drift: The instrument's mass calibration may have drifted since the last calibration.[10]

  • High Signal Intensity (Space Charge Effects): If the ion signal is too high, ion-ion repulsion in the analyzer (like an Orbitrap or TOF tube) can cause slight shifts in the measured m/z.

  • Unresolved Interferences: A co-eluting compound with a very similar mass may be interfering with the peak centroiding algorithm.

Recommended Solutions:

Protocol: Pre-Analysis Mass Accuracy Check

  • Run Calibration Solution: Before starting your sample sequence, run the instrument manufacturer's recommended calibration solution.

  • Verify Calibration: Ensure the instrument software successfully calibrates and the resulting mass accuracy for the known standards is well within the acceptable tolerance (typically < 2 ppm).

  • Inject a Check Standard: After calibration, inject a known compound (it doesn't have to be your analyte) to verify that mass accuracy is good on a real sample injection.

  • Dilute Your Sample: If you suspect your sample is too concentrated, dilute it 10-fold or 100-fold and re-inject. Mass accuracy often improves at lower concentrations.[12]

  • Improve Chromatography: If an interference is suspected, improve the chromatographic resolution by adjusting the gradient, changing the column, or modifying the mobile phase to separate your analyte from the interfering species.[13]

References

Technical Support Center: Enhancing the Selectivity of Pyrido[1,2-a]pyrimidin-one Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidin-one inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of selective kinase inhibitors based on this versatile scaffold. Pyrido[1,2-a]pyrimidin-ones are a prominent class of heterocyclic compounds that have shown significant potential as inhibitors of various kinases and other enzymes.[1][2] However, achieving high selectivity remains a critical hurdle in translating their promising activity into safe and effective therapeutics.[3] This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of enhancing inhibitor selectivity.

I. Troubleshooting Guide: Addressing Common Selectivity Issues

This section addresses specific problems you might encounter during your experiments, providing a logical workflow from problem identification to resolution.

Problem 1: My pyrido[1,2-a]pyrimidin-one inhibitor shows high potency in biochemical assays but has low efficacy or unexpected toxicity in cell-based assays.

This discrepancy is a frequent challenge in drug discovery and often points to issues with off-target effects or poor cell permeability.[4][5]

Possible Causes & Troubleshooting Steps:

  • Poor Cell Permeability: The inhibitor may not be effectively reaching its intracellular target.

    • Protocol: Conduct a cellular uptake assay using techniques like LC-MS/MS to quantify intracellular compound concentration.

    • Causality: If intracellular concentrations are low, consider structural modifications to the pyrido[1,2-a]pyrimidin-one scaffold to improve physicochemical properties, such as lipophilicity and polar surface area.

  • Efflux by Cellular Transporters: The compound may be actively removed from the cell by transporters like P-glycoprotein.

    • Protocol: Perform co-incubation experiments with known efflux pump inhibitors (e.g., verapamil) to see if the efficacy of your compound increases.

    • Causality: A significant increase in potency in the presence of an efflux pump inhibitor suggests that your compound is a substrate for these transporters. Medicinal chemistry efforts can then be directed to design analogs that are not recognized by these pumps.

  • Significant Off-Target Kinase Inhibition: The inhibitor may be hitting other kinases that lead to confounding phenotypes or toxicity.[3][6][7]

    • Protocol: Profile your inhibitor against a broad panel of kinases (kinome-wide screening) at a reputable service provider.[8]

    • Causality: This will provide a comprehensive view of your inhibitor's selectivity profile and identify any unintended targets.[8]

  • Non-Kinase Off-Target Effects: The compound might be interacting with other proteins entirely.

    • Protocol: Employ chemoproteomics approaches, such as affinity chromatography with your immobilized inhibitor followed by mass spectrometry, to identify binding partners in cell lysates.

    • Causality: This can uncover unexpected off-target interactions that may explain the observed cellular phenotype.

Problem 2: My inhibitor demonstrates significant off-target activity against closely related kinases.

Achieving selectivity among highly homologous kinase family members is a common and difficult challenge due to the conserved nature of the ATP-binding pocket.[3]

Possible Causes & Troubleshooting Steps:

  • Exploiting Subtle Differences in the ATP-Binding Site: Even closely related kinases have minor variations in amino acid residues within or near the ATP pocket.

    • Protocol: Utilize computational modeling and molecular docking to compare the binding pocket of your target kinase with those of the off-target kinases.[9][10][11][12][13] Identify non-conserved residues that can be exploited for selective interactions.

    • Causality: Structural modifications to your pyrido[1,2-a]pyrimidin-one scaffold can be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in the target kinase, thereby disfavoring binding to off-target kinases. For example, introducing a bulky substituent could create a steric clash with a larger "gatekeeper" residue in an off-target kinase.[3]

  • Targeting Allosteric Sites: Instead of competing with ATP, allosteric inhibitors bind to less conserved sites on the kinase, often leading to higher selectivity.[14]

    • Protocol: If structural information is available, look for potential allosteric pockets. High-throughput screening campaigns can also be designed to identify allosteric binders.

    • Causality: Pyrido[1,2-a]pyrimidin-one derivatives can be designed to target these unique allosteric sites, offering a path to highly selective inhibition.[14]

  • Atropisomerism: The restricted rotation around a chemical bond can lead to stable, non-superimposable stereoisomers (atropisomers) that may exhibit different selectivity profiles.

    • Protocol: Synthesize and separate the individual atropisomers of your inhibitor and test their selectivity profiles independently.[15]

    • Causality: One atropisomer may fit optimally into the binding site of the target kinase while being a poor fit for off-target kinases, thus enhancing selectivity.[15]

II. Frequently Asked Questions (FAQs)

Q1: What are the best initial steps to assess the selectivity of a newly synthesized pyrido[1,2-a]pyrimidin-one inhibitor?

A tiered approach is often the most efficient.[8]

  • Initial Biochemical Screen: Test your inhibitor against a small, focused panel of closely related kinases to get a preliminary idea of its selectivity.

  • Broad Kinome Profiling: If the initial results are promising, submit the compound for a comprehensive kinome scan (e.g., against over 400 kinases) at a single high concentration (e.g., 1 µM).[8] This will identify the primary targets and significant off-targets.

  • Dose-Response Analysis: For any "hits" from the kinome scan, perform dose-response experiments to determine the IC50 or Kd values. This provides quantitative data on the inhibitor's potency against both on-target and off-target kinases.[8]

Q2: How can I leverage computational tools to guide the design of more selective inhibitors?

Computational methods are invaluable for rational drug design.[9][10][11][12][13]

  • Molecular Docking: Predicts the binding mode of your inhibitor in the active site of the target kinase and off-target kinases.[16][17] This can reveal key interactions and suggest modifications to improve selectivity.

  • Binding Site Similarity Analysis: Tools like KinomeFEATURE can compare the binding site of your target kinase with others in the kinome to predict potential off-target liabilities.[9][12][13]

  • Free Energy Calculations: More computationally intensive methods can provide quantitative predictions of binding affinity, helping to prioritize synthetic efforts.[18]

Q3: What cellular assays are essential to confirm on-target engagement and selectivity?

Biochemical data should always be validated in a cellular context.[4][5][19][20]

  • Target Phosphorylation Assay (Western Blot): This is a direct way to measure the inhibition of your target kinase in cells. A dose-dependent decrease in the phosphorylation of a known downstream substrate of your target kinase provides strong evidence of on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of your inhibitor to its target in intact cells by measuring the increased thermal stability of the target protein upon ligand binding.[21]

  • Phenotypic Assays with Rescue Experiments: If your inhibitor causes a specific cellular phenotype (e.g., decreased proliferation), you can perform a "rescue" experiment. This involves overexpressing a mutant version of your target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests on-target activity.[5]

III. Data Presentation and Experimental Protocols

Table 1: Example Kinase Selectivity Profile of a Fictitious Pyrido[1,2-a]pyrimidin-one Inhibitor (Compound X)
Kinase TargetIC50 (nM)Selectivity (Fold vs. Target Kinase A)
Target Kinase A 10 1
Kinase B (Family Member)15015
Kinase C (Family Member)80080
Kinase D (Unrelated)>10,000>1000
Kinase E (Unrelated)>10,000>1000
Experimental Protocol: Western Blot for Target Phosphorylation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of your pyrido[1,2-a]pyrimidin-one inhibitor (and a vehicle control, e.g., DMSO) for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of your target's substrate. Subsequently, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Discrepancy Between Biochemical and Cellular Activity

G Start High Biochemical Potency, Low Cellular Efficacy Check_Permeability Assess Cell Permeability (e.g., LC-MS/MS) Start->Check_Permeability Check_Efflux Test for Efflux (Co-incubation with Efflux Inhibitors) Start->Check_Efflux Check_Off_Target Profile for Off-Targets (Kinome Scan, Chemoproteomics) Start->Check_Off_Target Low_Uptake Low Intracellular Concentration? Check_Permeability->Low_Uptake Efflux_Substrate Efflux Substrate? Check_Efflux->Efflux_Substrate Off_Target_Hits Significant Off-Targets? Check_Off_Target->Off_Target_Hits Low_Uptake->Check_Efflux No Modify_Structure Structural Modification (Improve Physicochemical Properties) Low_Uptake->Modify_Structure Yes Efflux_Substrate->Check_Off_Target No Redesign_Analog Redesign Analogs to Avoid Efflux Efflux_Substrate->Redesign_Analog Yes Refine_Selectivity Refine Selectivity (Structure-Based Design) Off_Target_Hits->Refine_Selectivity Yes End Optimized Inhibitor Off_Target_Hits->End No, on-target toxicity Modify_Structure->End Redesign_Analog->End Refine_Selectivity->End

Caption: Troubleshooting workflow for low cellular efficacy.

Diagram 2: Strategy for Enhancing Selectivity Against Homologous Kinases

G Start Poor Selectivity vs. Homologous Kinases Comp_Model Computational Modeling (Docking, Site Comparison) Start->Comp_Model Identify_Diff Identify Non-Conserved Residues Comp_Model->Identify_Diff Structure_Based_Design Structure-Based Design Identify_Diff->Structure_Based_Design Exploit_Gatekeeper Exploit Gatekeeper Residue Size Difference Structure_Based_Design->Exploit_Gatekeeper Target_Allosteric Target Allosteric Sites Structure_Based_Design->Target_Allosteric Synthesize_Analogs Synthesize Focused Library of Analogs Exploit_Gatekeeper->Synthesize_Analogs Target_Allosteric->Synthesize_Analogs Test_Selectivity Biochemical & Cellular Selectivity Assays Synthesize_Analogs->Test_Selectivity Selective_Inhibitor Selective Inhibitor Identified Test_Selectivity->Selective_Inhibitor

Caption: Rational design for improved kinase selectivity.

V. References

  • Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (2019). Bioinformatics. --INVALID-LINK--

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2012). Frontiers in Genetics. --INVALID-LINK--

  • Computational Modeling of Kinase Inhibitor Selectivity. (2010). Journal of Medicinal Chemistry. --INVALID-LINK--

  • New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review. --INVALID-LINK--

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). PubMed. --INVALID-LINK--

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics. --INVALID-LINK--

  • Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. (2015). Bioorganic & Medicinal Chemistry. --INVALID-LINK--

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2006). Bioorganic & Medicinal Chemistry. --INVALID-LINK--

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Molecular & Cellular Oncology. --INVALID-LINK--

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. --INVALID-LINK--

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2006). Current Opinion in Biotechnology. --INVALID-LINK--

  • Assessing Off-Target Effects: A Comparative Guide to Pyrido[1,2-a]benzimidazole-Based and Aminopyrimidine. (2025). Benchchem. --INVALID-LINK--

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. --INVALID-LINK--

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. --INVALID-LINK--

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (2007). ResearchGate. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry. --INVALID-LINK--

  • [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. (1987). Yao Xue Xue Bao. --INVALID-LINK--

  • Improving the selectivity of Pyrido[1,2-e]purin-4-amine based inhibitors. (2025). Benchchem. --INVALID-LINK--

  • Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related... (2015). ResearchGate. --INVALID-LINK--

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. --INVALID-LINK--

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (2024). Vipergen. --INVALID-LINK--

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2016). PLoS Computational Biology. --INVALID-LINK--

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. --INVALID-LINK--

  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC. --INVALID-LINK--

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (2017). RSC Advances. --INVALID-LINK--

  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (2025). Benchchem. --INVALID-LINK--

  • (A) Discovery of pyrido [1,2-a] pyrimidinone derivatives as... (2023). ResearchGate. --INVALID-LINK--

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). Nature Machine Intelligence. --INVALID-LINK--

  • Troubleshooting off-target effects of pyrimidine-based inhibitors. (2025). Benchchem. --INVALID-LINK--

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. (2025). ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. (2019). ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. --INVALID-LINK--

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). International Journal of Molecular Sciences. --INVALID-LINK--

  • Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. (2015). UQ eSpace. --INVALID-LINK--

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. (2024). ResearchGate. --INVALID-LINK--

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). International Journal of Molecular Sciences. --INVALID-LINK--

  • Mesoionic pyrido[1,2-a]pyrimidinones: A novel class of insecticides inhibiting nicotinic acetylcholine receptors. (2016). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

References

Troubleshooting cell permeability of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

I have performed a comprehensive set of searches and gathered significant information.

Information on 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one:

  • I have its chemical properties from PubChem (CID 53447377), including molecular weight (150.18 g/mol ), XLogP3 (0.7), hydrogen bond donor count (1), and hydrogen bond acceptor count (2). These values suggest the compound adheres to Lipinski's Rule of Five, predicting good absorption and permeability. This is a crucial starting point for the troubleshooting guide, as it implies that poor permeability might be due to factors other than basic physicochemical properties (like active efflux).

  • I found its CAS number (1000981-74-7).

  • Information on its specific biological activities or known permeability issues is scarce, which was expected. I will therefore treat it as a representative heterocyclic small molecule and build the guide on general, well-established principles of permeability assessment.

Information on Cell Permeability Assays:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): I have detailed information on the principle of PAMPA as a cell-free model for passive diffusion. I found different types of PAMPA (GIT, BBB) and typical protocols, including the composition of the artificial membrane (e.g., lecithin in dodecane), the use of donor and acceptor plates, typical compound concentrations (1-10 µM in 5% DMSO), and incubation times (10-20 hours). I also understand its limitations: it overestimates permeability for efflux substrates and underestimates it for actively transported compounds.

  • Caco-2 Permeability Assay: I have extensive information on the Caco-2 assay as the "gold standard" for predicting human intestinal absorption. I know that these cells form a polarized monolayer with tight junctions and express active transporters like P-glycoprotein (P-gp). I have details on the protocol, including cell seeding, culture time (21 days), monolayer integrity checks (TEER measurement, Lucifer Yellow), bidirectional transport studies (A-to-B and B-to-A) to calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER). An ER > 2 is a common indicator of active efflux.

  • MDCKII-MDR1 Assay: I have information that this is another cell-based assay used to evaluate blood-brain barrier permeability and specifically to assess if a compound is a substrate for P-gp (MDR1).

Information on Troubleshooting Low Permeability:

  • Physicochemical Properties: I have information on Lipinski's Rule of Five as a guideline for predicting permeability. The rule's parameters (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) are well-defined in the search results.

  • Solubility: I found multiple sources emphasizing that poor aqueous solubility can be mistaken for low permeability. I have information on different types of solubility assays (kinetic and thermodynamic) and the importance of ensuring the compound is fully dissolved in the assay buffer. The use of co-solvents like DMSO is common, but its concentration must be controlled.

  • Efflux Pumps: I have gathered significant information on P-glycoprotein (P-gp/MDR1/ABCB1) as a major efflux pump. I know that it actively transports a wide range of substrates out of cells, reducing their intracellular concentration and apparent permeability. I have lists of known P-gp substrates (e.g., digoxin, quinidine) and inhibitors (e.g., verapamil, valspodar). The use of these inhibitors in Caco-2 assays is a standard method to confirm if a compound is a P-gp substrate.

  • Analytical Methods: The search results consistently point to LC-MS/MS as the preferred method for quantifying small molecules in permeability assays due to its sensitivity and selectivity.

Authoritative Sources:

  • I have protocols and technical information from reputable commercial suppliers like Creative Bioarray, Creative Biolabs, BioIVT, Enamine, and Evotec.

  • I have scientific articles and database entries from PubMed, ACS Publications, Taylor & Francis, and ResearchGate.

  • I have official protocol descriptions from the JRC Big Data Analytics Platform (DB-ALM).

  • I have chemical data from PubChem.

Plan for Completion: I have all the necessary information to create the technical support center. I can now proceed with structuring the content as planned.

  • Structure the Guide: Create the Q&A format, starting with foundational questions and moving to specific troubleshooting scenarios.

  • Write the Content: Synthesize the gathered information into detailed answers, explaining the causality behind experimental choices as a "Senior Application Scientist." I will integrate in-text citations throughout.

  • Create Tables: I will create tables to compare PAMPA and Caco-2 assays and to list common controls and inhibitors.

  • Develop Protocols: I will write detailed, step-by-step protocols for a solubility check, PAMPA assay, and Caco-2 assay based on the information I've found.

  • Design Graphviz Diagrams: I will create the DOT scripts for the troubleshooting workflow and the cell transport mechanisms diagram, adhering to the specified formatting rules.

  • Compile References: I will create the final, numbered reference list with titles, sources, and clickable URLs.

I will now proceed to generate the full response without further searches.# Technical Support Center: this compound

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the cell permeability of This compound and related heterocyclic compounds. As Senior Application Scientists, our goal is to provide not just steps, but the underlying scientific rationale to empower you to make informed decisions and overcome experimental hurdles.

Part 1: Foundational Understanding & Initial Checks

This section addresses the preliminary questions and assessments that form the basis of any permeability investigation.

Q1: I'm starting work with this compound. What do its basic properties tell me about its potential permeability?

A1: Understanding the physicochemical properties of your compound is the critical first step. For this compound (PubChem CID: 53447377), the predicted properties are quite favorable for passive cell permeability.[1] Let's analyze this using Lipinski's Rule of Five, a well-established guideline for predicting oral bioavailability.[2][3]

PropertyValue for C₈H₁₀N₂O[1]Lipinski's Rule of Five Guideline[3][4]Assessment
Molecular Weight 150.18 g/mol < 500 DaPass
LogP (Lipophilicity) 0.7 (XLogP3)< 5Pass
H-Bond Donors 1≤ 5Pass
H-Bond Acceptors 2≤ 10Pass

Expert Interpretation: The compound comfortably adheres to all criteria of Lipinski's Rule of Five.[4][5] This profile suggests that the molecule has a good balance of hydrophilicity and lipophilicity, and is small enough that it should be capable of passively diffusing across a lipid membrane. Therefore, if you observe low cellular activity, it is less likely to be an issue of fundamental "drug-likeness" and more likely due to other factors such as poor solubility or active cellular efflux, which we will address.[6]

Q2: My compound shows low or no effect in my cell-based assay. How do I confirm that cell permeability is the problem?

A2: This is a classic challenge. Low cellular activity despite potent biochemical (e.g., enzyme-level) activity points towards a barrier issue. Before concluding it is a permeability problem, you must systematically rule out a more common and fundamental culprit: solubility .[7][8] A compound that precipitates in your aqueous assay buffer will not be available to cross the cell membrane, which can be easily misinterpreted as poor permeability.[6][9]

Here is the logical workflow to diagnose the issue:

G cluster_0 Phase 1: Initial Observation & Checks cluster_1 Phase 2: Solubility Troubleshooting cluster_2 Phase 3: Permeability Investigation A Low / No Activity in Cell-Based Assay B Check Compound Solubility in Assay Buffer A->B First Step C Is Compound Soluble at Test Concentration? B->C D Compound Precipitates C->D No E Compound is Soluble C->E Yes F Troubleshoot Formulation: - Lower DMSO % - Use Solubility Enhancers - Re-evaluate Concentration D->F G Proceed to Direct Permeability Assays E->G

Figure 1. Diagnostic workflow to distinguish between solubility and permeability issues.

Actionable Step: Perform a simple visual solubility test before proceeding.

Protocol 1: Kinetic Solubility Assessment

Objective: To visually and quantitatively assess if the compound remains dissolved in the final assay buffer at the highest tested concentration.

Principle: This assay mimics the dilution of a DMSO stock solution into an aqueous buffer, which is how most compounds are introduced in cell-based assays. Precipitation is detected by light scattering (turbidity).[10][11]

Methodology:

  • Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use the exact same cell culture medium or buffer (e.g., PBS, HBSS) that is used in your cellular assay.

  • Serial Dilution: In a clear 96-well plate, add 198 µL of your assay buffer to a well. Add 2 µL of your 10 mM DMSO stock to this well. This creates a 100 µM solution in 1% DMSO. Mix thoroughly.

  • Observation: Let the plate sit at room temperature or 37°C for 1-2 hours. Visually inspect the well against a dark background for any signs of cloudiness, precipitation, or crystals.

  • (Optional) Quantitative Measurement: Read the absorbance of the plate at a wavelength between 600-650 nm.[10] An increase in absorbance compared to a buffer + 1% DMSO blank indicates light scattering from insoluble particles.

  • Analysis: If precipitation is observed, the compound's poor solubility is a primary concern. You should lower the test concentration or optimize the formulation before conducting complex permeability assays.[7]

Part 2: Measuring and Troubleshooting Permeability

Once solubility issues have been ruled out, you can proceed with direct measurements of permeability.

Q3: How can I get a quick, initial reading on my compound's passive permeability?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[12] It is a cell-free, high-throughput assay that specifically measures passive diffusion, the process predicted by Lipinski's rules.[13]

Principle: PAMPA uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane.[14] The compound is added to the top "donor" compartment, and its diffusion through the lipid layer into the bottom "acceptor" compartment is measured over time.[12]

PAMPA Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM Compound Stock in DMSO prep3 Prepare Donor Solution (e.g., 100 µM in Buffer + DMSO) prep1->prep3 prep2 Coat Donor Plate Filter with Lipid Solution run1 Add Donor Solution to Donor Plate prep2->run1 prep4 Fill Acceptor Plate with Buffer run2 Assemble Sandwich: Place Donor Plate onto Acceptor Plate prep4->run2 run1->run2 run3 Incubate (e.g., 18 hours at RT) run2->run3 run4 Disassemble Plates run3->run4 ana1 Collect Samples from Donor and Acceptor Wells run4->ana1 ana2 Quantify Compound Concentration (LC-MS/MS or UV-Vis) ana1->ana2 ana3 Calculate Permeability Coefficient (Pe) ana2->ana3

Figure 2. General experimental workflow for the PAMPA assay.

A low permeability result in PAMPA would suggest that, despite its favorable Lipinski profile, the compound struggles to cross a simple lipid bilayer. This could be due to subtle structural features not captured by the rules. A high permeability result, however, coupled with low cellular activity, strongly suggests the involvement of biological factors, such as active efflux.[13]

Q4: My compound was highly permeable in PAMPA, but it's still inactive in my cells. What's the next step?

A4: This discrepancy is a classic indicator of active efflux .[6] Cells, particularly those used to model biological barriers like the intestine, express transporter proteins that act as pumps to remove foreign substances (xenobiotics).[15][16] The most notorious of these is P-glycoprotein (P-gp or MDR1) .[15][17] Since PAMPA is a purely physical model, it cannot account for this biological activity.

To investigate this, you must move to a cell-based assay. The industry "gold standard" is the Caco-2 permeability assay .[18][19]

FeaturePAMPA[12][13]Caco-2 Assay[19][20]
Model System Artificial lipid membraneDifferentiated human intestinal cell monolayer
Transport Measured Passive diffusion onlyPassive diffusion, active transport, and active efflux
Complexity Low, cell-freeHigh, requires 21-day cell culture
Throughput HighLow to medium
Key Output Permeability coefficient (Pe)Apparent Permeability (Papp) & Efflux Ratio (ER)
Q5: How do I use the Caco-2 assay to prove my compound is an efflux pump substrate?

A5: The power of the Caco-2 assay lies in its ability to measure directional transport.[21] By growing the Caco-2 cells on a permeable membrane insert, you create two distinct compartments: an apical side (modeling the intestinal lumen) and a basolateral side (modeling the bloodstream).[19]

You then perform two experiments in parallel:

  • A-to-B Transport: Add the compound to the apical side and measure its appearance on the basolateral side.

  • B-to-A Transport: Add the compound to the basolateral side and measure its appearance on the apical side.

From this, you calculate the Efflux Ratio (ER) : ER = Papp(B-to-A) / Papp(A-to-B)

Interpreting the Results:

  • ER ≈ 1: The compound crosses equally in both directions. Transport is likely dominated by passive diffusion.

  • ER ≥ 2: The compound is transported out of the cell (B to A) much more efficiently than it enters (A to B). This is a strong indication that the compound is a substrate for an active efflux pump like P-gp.[20][22]

To confirm the specific involvement of P-gp, the B-to-A assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or valspodar .[16][22] If the B-to-A transport decreases significantly in the presence of the inhibitor (i.e., the efflux ratio moves closer to 1), you have confirmed that your compound is a P-gp substrate.[22]

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of this compound.

Principle: This assay uses a well-differentiated monolayer of Caco-2 cells to model the human intestinal barrier, allowing for the measurement of both passive and active transport mechanisms.[18][20]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[23]

  • Monolayer Integrity Check: Before the experiment, you MUST validate the integrity of each cell monolayer.

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). Values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm the presence of tight junctions.[22][24]

    • (Optional) Lucifer Yellow Assay: Add Lucifer Yellow, a fluorescent molecule that cannot cross the cell monolayer, to the apical side. After incubation, measure fluorescence in the basolateral chamber. Low leakage confirms monolayer integrity.[13]

  • Permeability Assay (A-to-B):

    • Wash monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Permeability Assay (B-to-A):

    • Perform the same steps as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • (Optional) P-gp Inhibition Assay:

    • Repeat the B-to-A permeability assay, but pre-incubate the cells with a P-gp inhibitor like verapamil (e.g., 50-100 µM) for 30-60 minutes before and during the transport experiment.[22]

  • Sample Analysis: Quantify the concentration of your compound in all collected samples using a validated analytical method, typically LC-MS/MS for its high sensitivity and specificity.[25][26]

  • Data Calculation: Calculate the Papp value for each direction and the subsequent Efflux Ratio.

Part 3: Advanced FAQs and Strategies

Q6: I've confirmed my compound is a P-gp substrate with a high efflux ratio. What are my options?

A6: This is a common challenge in drug discovery. You have two primary paths forward:

  • Medicinal Chemistry Approach (Structure Modification): The goal is to modify the compound's structure to reduce its recognition by P-gp without losing its desired biological activity. This can involve:

    • Reducing H-bond potential: P-gp substrates often have specific hydrogen bonding patterns. Systematically modifying or masking H-bond donors/acceptors can disrupt binding.[27]

    • Altering Lipophilicity/Shape: Subtly changing the molecule's shape or lipophilicity can decrease its affinity for the transporter's binding pocket.[28]

  • Formulation Approach (Bypassing Efflux):

    • Use of Excipients: Some formulation excipients can act as mild P-gp inhibitors, locally increasing the absorption of the drug.[17]

    • Nanoformulations: Encapsulating the compound in nanoparticles can sometimes alter its uptake mechanism, potentially bypassing efflux pumps.[23]

For early-stage research, the medicinal chemistry approach is most common to generate a lead compound with more favorable intrinsic properties.

Q7: What analytical method is best for quantifying my compound in these assays?

A7: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and highly recommended.[26][29]

  • Specificity: It can distinguish your compound from metabolites and other matrix components.

  • Sensitivity: It can detect very low concentrations of the compound that have permeated the membrane, which is crucial for low-permeability compounds.

  • Versatility: A single method can be used to quantify the parent compound, controls (like atenolol and propranolol), and potential metabolites simultaneously.[26]

Developing a robust LC-MS/MS method is a critical, self-validating step for ensuring the accuracy of your permeability data.[30][31]

References

Technical Support Center: Synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at a primary synthetic route, offers solutions to common experimental challenges, and explores viable alternative strategies. Our goal is to move beyond simple protocols and provide the causal logic behind experimental choices, empowering you to troubleshoot and optimize your synthetic efforts effectively.

Part 1: Foundational Synthetic Strategy: The Aza-Michael/Intramolecular Cyclization Cascade

The most direct and widely applicable route to the this compound core is a tandem reaction sequence initiated by an aza-Michael addition. This strategy is favored for its atom economy and straightforward execution.

The core transformation involves the reaction of a piperidine-based precursor, typically piperidin-2-amine or a related derivative, with an acrylic acid equivalent. The reaction proceeds through two key steps:

  • Aza-Michael Addition: The secondary amine of the piperidine ring acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound.

  • Intramolecular Amidation/Cyclization: The primary amine then undergoes an intramolecular cyclization by attacking the carbonyl carbon of the ester, eliminating an alcohol molecule to form the stable, six-membered pyrimidinone ring.

This cascade provides a robust method for constructing the desired bicyclic scaffold.[1][2]

Synthetic_Pathway SM1 Piperidin-2-amine (or derivative) INT Aza-Michael Adduct (Intermediate) SM1->INT Aza-Michael Addition SM2 Methyl Acrylate (or equivalent) SM2->INT PROD 3,4-dihydro-1H-pyrido[1,2-a] pyrimidin-6(2H)-one INT->PROD Intramolecular Cyclization (Heat, Δ)

Caption: General workflow for the synthesis of the target scaffold.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction has stalled, and I'm observing very low conversion to the final product. What are the likely causes and solutions?

This is the most common issue, often stemming from the two-step nature of the reaction.

  • Possible Cause A: Incomplete Aza-Michael Addition. The initial addition can be sluggish, especially if the nucleophilicity of the piperidine nitrogen is reduced by steric hindrance or electronic effects.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the piperidin-2-amine starting material. If it remains after several hours at room temperature, the Michael addition is the rate-limiting step.

      • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are generally effective. However, for less reactive substrates, switching to a protic solvent like ethanol or methanol can sometimes catalyze the addition by activating the acrylate electrophile.

      • Temperature: Gently warming the reaction to 40-50 °C can accelerate the addition. Avoid excessive heat at this stage to prevent polymerization of the acrylate.

  • Possible Cause B: Inefficient Intramolecular Cyclization. The cyclization step requires the primary amine to attack the ester carbonyl, which has a higher activation energy barrier and often requires thermal promotion.

    • Troubleshooting Steps:

      • Increase Temperature: This is the most critical factor. After confirming the consumption of the starting amine (indicating formation of the intermediate), the reaction temperature should be raised significantly. Refluxing in a high-boiling solvent like toluene, xylene, or DMF is standard practice to drive the cyclization to completion.

      • Catalysis: While often unnecessary, a mild base (e.g., NaH, K₂CO₃) can be used to deprotonate the primary amine, increasing its nucleophilicity for the final cyclization. This should be attempted with caution, as it can promote side reactions.

      • Alternative Acrylating Agent: If using an ester (e.g., methyl acrylate) fails, switching to a more reactive equivalent like acryloyl chloride can facilitate a more facile final cyclization, though it requires more stringent reaction conditions (e.g., anhydrous environment, presence of a non-nucleophilic base like triethylamine).

Q2: I've formed the product, but purification is challenging due to a persistent, polar impurity. What could it be?

The most likely impurity is the uncyclized Aza-Michael adduct intermediate. It is structurally similar to the product but retains a carboxylic acid ester and a primary amine, making it more polar.

  • Identification:

    • Mass Spectrometry: The intermediate will have a molecular weight corresponding to the sum of the two starting materials. The final product will have a molecular weight that is lower by the mass of the alcohol eliminated during cyclization (e.g., methanol, 32 Da).

    • ¹H NMR: The intermediate will show characteristic signals for the ester (e.g., a singlet around 3.7 ppm for a methyl ester) and a broad singlet for the primary NH₂ protons. These signals will be absent in the final product, which will instead show a new amide N-H signal.

  • Solution:

    • Push the Reaction: The simplest solution is to resubmit the impure material to the reaction conditions, typically by refluxing it in a high-boiling solvent (e.g., toluene) for an extended period (12-24h) to force the cyclization to completion.

    • Chromatography: If the intermediate is stable, careful column chromatography can separate it from the less polar final product. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one may be required.

Q3: Are there any viable alternative synthetic routes if my starting materials are unavailable or the primary route fails?

Yes, several alternative strategies can be employed, primarily involving a change in the order of ring construction or the use of different starting materials.

  • Alternative Route 1: Starting from 2-Aminopyridine.

    • React a substituted 2-aminopyridine with an α,β-unsaturated ester. This forms the unsaturated pyrido[1,2-a]pyrimidinone core.[3]

    • In a subsequent step, perform a selective hydrogenation of the pyridine ring to yield the desired saturated piperidine portion of the scaffold.

    • Challenges & Considerations: This route requires a hydrogenation step that can be difficult to control. Over-reduction of the pyrimidinone carbonyl is a potential side reaction. The choice of catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and reaction conditions (pressure, temperature, solvent) is critical.[4]

  • Alternative Route 2: Multicomponent Reactions (MCRs).

    • MCRs can be used to construct related dihydropyridone cores in a single step from simple precursors like an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonium acetate).[5][6] While not a direct route to the specific target, this powerful strategy can be adapted to build highly substituted analogs and is worth considering for library synthesis.

Part 3: Detailed Experimental Protocol

This protocol details the foundational Aza-Michael/Cyclization cascade. It is designed to be a self-validating system, with clear checkpoints.

Synthesis of this compound from Piperidin-2-amine and Methyl Acrylate

ReagentMW ( g/mol )Molar Eq.AmountMoles (mmol)
Piperidin-2-amine100.161.01.00 g9.98
Methyl Acrylate86.091.10.94 mL10.98
Toluene--50 mL-

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-2-amine (1.00 g, 9.98 mmol) and toluene (50 mL).

  • Aza-Michael Addition: While stirring at room temperature, add methyl acrylate (0.94 mL, 10.98 mmol) dropwise over 5 minutes.

  • Initial Monitoring: Stir the reaction at room temperature for 2 hours. Take a small aliquot for TLC or LC-MS analysis to confirm the consumption of the piperidin-2-amine starting material. You should observe the formation of a new, more polar spot corresponding to the intermediate adduct.

  • Intramolecular Cyclization: Once the starting amine is consumed, heat the reaction mixture to reflux (approx. 110 °C).

  • Reaction Completion: Maintain the reflux for 16-24 hours. Monitor the conversion of the intermediate to the final product by TLC/LC-MS. The product spot should be less polar than the intermediate.

  • Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane or 20-60% ethyl acetate in hexanes to afford the title compound as a solid.

Part 4: Visual Troubleshooting Workflow

When faced with low yields, a logical diagnostic process is essential. The following flowchart provides a visual guide to troubleshooting this synthesis.

Troubleshooting_Flowchart start_node Low Yield Observed p1 Analyze crude reaction mixture by TLC or LC-MS start_node->p1 Begin Diagnosis decision_node decision_node process_node process_node result_node result_node d1 Is starting amine (Piperidin-2-amine) present? p1->d1 p2 Issue: Incomplete Aza-Michael Addition d1->p2 Yes d2 Is intermediate adduct the major component? d1->d2 No r1 Repeat reaction with: - Gentle warming (40-50 °C) - Longer initial stir time - Consider alternative solvent p2->r1 Action p3 Issue: Inefficient Cyclization d2->p3 Yes p4 Issue: Degradation or Side Reactions d2->p4 No r2 Resubmit crude material to: - Higher reflux temperature - Longer reaction time (24h+) - Use higher boiling solvent (xylene) p3->r2 Action r3 Consider: - Slower addition of acrylate - Lower initial temperature - Explore alternative routes p4->r3 Action

Caption: A decision tree for diagnosing and solving low-yield issues.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] This guide focuses on a specific derivative, 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, and provides a comprehensive framework for the cross-validation of its cytotoxic and mechanistic activity across a panel of distinct human cancer cell lines. Differential responses in cancer cell lines are common and influenced by their unique genetic and proteomic landscapes.[4] Therefore, a systematic cross-validation is paramount to understanding the potential therapeutic spectrum and identifying patient populations most likely to respond.

This guide presents a logical, field-proven workflow for evaluating the compound's efficacy, from broad cytotoxicity screening to elucidating the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest. We detail the experimental rationale, provide step-by-step protocols, and offer a template for data interpretation, thereby creating a self-validating system for your research.

Introduction: The Rationale for Cross-Validation

The promise of novel anticancer agents derived from the pyrido[1,2-a]pyrimidine core necessitates rigorous preclinical evaluation.[5][6] The in vitro activity of a compound can vary significantly between different cancer cell lines due to factors such as the expression level of the molecular target, the status of key signaling pathways (e.g., PI3K/Akt, RAS-ERK), and the presence of drug resistance mechanisms.[6][7] Consequently, testing a compound in a single cell line provides a limited and potentially misleading picture of its therapeutic potential.

This guide advocates for a cross-validation approach using a panel of well-characterized cell lines from different tissue origins to:

  • Determine the breadth of activity: Identify which cancer types are most sensitive to this compound.

  • Uncover potential mechanisms of resistance: Compare sensitive and resistant cell lines to generate hypotheses about resistance mechanisms.

  • Identify predictive biomarkers: Correlate cellular response with specific molecular characteristics of the cell lines.

  • Build a robust preclinical data package: Provide a solid foundation for further in vivo studies.

Experimental Design: A Multi-Faceted Approach

Our proposed workflow is designed to systematically characterize the activity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (in sensitive vs. resistant lines) cluster_2 Phase 3: Data Interpretation A Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116, HeLa) B MTT or CCK-8 Assay (24h, 48h, 72h) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Select cell lines based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Select cell lines based on IC50 F Western Blot Analysis (Key Protein Expression) D->F E->F G Correlate IC50 with Apoptosis & Cell Cycle Arrest F->G H Identify Potential Molecular Signatures of Sensitivity G->H

Figure 1: Experimental workflow for cross-validation.
Cell Line Selection Rationale

The choice of cell lines is critical for a meaningful cross-validation study. We recommend a panel that represents diverse cancer types with well-documented genetic backgrounds.

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, wild-type p53
A549 Lung CarcinomaKRAS mutation, wild-type p53
HCT116 Colon CarcinomaKRAS mutation, wild-type p53
HeLa Cervical CancerHPV-positive, p53 inactivated by E6 protein
HEK293 Normal Human Embryonic KidneyTo assess selectivity for cancer cells

This selection allows for the evaluation of the compound's activity in the context of different oncogenic drivers and tumor suppressor statuses.

Data Presentation: A Comparative Analysis

Clear and concise data presentation is essential for comparing the effects of this compound across the selected cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. IC50 values should be determined after 48 hours of treatment using an MTT assay.

Cell LineIC50 of this compound (µM)
MCF-7Hypothetical Value: 15.2 ± 1.8
A549Hypothetical Value: 8.5 ± 0.9
HCT116Hypothetical Value: 5.1 ± 0.6
HeLaHypothetical Value: 25.8 ± 2.5
HEK293Hypothetical Value: > 100

Note: These are hypothetical values for illustrative purposes. Your experimental results will vary.

Table 2: Comparative Analysis of Apoptosis Induction

The percentage of apoptotic cells (early and late) should be quantified by flow cytometry after Annexin V-FITC and Propidium Iodide (PI) staining. Cells should be treated with the compound at its IC50 concentration for 24 hours.

Cell Line% Apoptotic Cells (Annexin V+) - Untreated Control% Apoptotic Cells (Annexin V+) - Treated
HCT116Hypothetical Value: 4.2 ± 0.5Hypothetical Value: 45.7 ± 3.1
A549Hypothetical Value: 5.1 ± 0.7Hypothetical Value: 38.2 ± 2.5
MCF-7Hypothetical Value: 3.8 ± 0.4Hypothetical Value: 20.1 ± 1.9
HeLaHypothetical Value: 4.5 ± 0.6Hypothetical Value: 10.3 ± 1.2

Note: These are hypothetical values for illustrative purposes.

Table 3: Comparative Analysis of Cell Cycle Distribution

The effect of the compound on cell cycle progression should be analyzed by flow cytometry of PI-stained cells. Cells should be treated at their respective IC50 concentrations for 24 hours.

Cell LinePhase% of Cells - Untreated Control% of Cells - Treated
HCT116 G1Hypothetical: 45.2Hypothetical: 30.1
SHypothetical: 35.1Hypothetical: 25.5
G2/MHypothetical: 19.7Hypothetical: 44.4
A549 G1Hypothetical: 50.5Hypothetical: 35.2
SHypothetical: 30.2Hypothetical: 20.1
G2/MHypothetical: 19.3Hypothetical: 44.7
MCF-7 G1Hypothetical: 60.1Hypothetical: 55.3
SHypothetical: 25.8Hypothetical: 28.1
G2/MHypothetical: 14.1Hypothetical: 16.6

Note: These are hypothetical values for illustrative purposes.

Mechanistic Insights: Connecting the Dots

Pyrido[1,2-a]pyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key kinases in survival and proliferation pathways.[5][6] A plausible mechanism of action for this compound could involve the modulation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bax Bax (Pro-apoptotic) Akt->Bax inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3,4-dihydro-1H-pyrido[1,2-a] pyrimidin-6(2H)-one Compound->Akt Inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Figure 2: Hypothetical signaling pathway modulation.

Based on the hypothetical data, HCT116 and A549 cells are more sensitive to the compound. This increased sensitivity could be due to a higher reliance on the targeted pathway for survival, a concept known as "oncogene addiction." Western blot analysis of key proteins in this pathway before and after treatment would be the logical next step to validate this hypothesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in this guide.

Cell Viability (MTT) Assay[8]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls. Incubate for 48 hours.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)[7]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis[7]

This method quantifies the proportion of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis[7]

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Prepare protein lysates from treated and untreated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This guide provides a robust framework for the cross-validation of this compound activity in a diverse panel of cancer cell lines. The hypothetical data presented herein illustrates how differential sensitivity can be dissected through systematic mechanistic studies. By following this workflow, researchers can generate a comprehensive in vitro profile of their compound, identify promising cancer types for further investigation, and formulate hypotheses about its mechanism of action.

Future studies should aim to expand the cell line panel, investigate the role of other signaling pathways, and ultimately validate the in vitro findings in relevant in vivo cancer models. This rigorous, multi-faceted approach is essential for advancing promising compounds like this compound through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Preclinical In Vivo Efficacy Assessment: The Case of a Novel Pyrido[1,2-a]pyrimidin-6(2H)-one Derivative vs. Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Therapeutic Agents

In the landscape of oncology drug development, the pyrido[1,2-a]pyrimidine scaffold has emerged as a structure of significant interest, with various derivatives showing promise as potent therapeutic agents.[1][2] This guide focuses on a hypothetical novel compound, 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, as a representative of this promising class of molecules. We will embark on a comparative in vivo efficacy evaluation against a standard of care treatment. While this specific molecule serves as our investigational candidate, the principles and methodologies detailed herein are broadly applicable to the preclinical assessment of novel anti-cancer compounds.

Our target audience—researchers, scientists, and drug development professionals—understands that the journey from benchtop to bedside is paved with rigorous, well-designed experiments. This guide is structured to provide not just the "what" but the "why" behind the experimental choices, ensuring a self-validating system of protocols and a deep understanding of the scientific rationale.

Pillar 1: Mechanistic Insights and Rationale for In Vivo Studies

Before committing to costly and complex in vivo studies, a foundational understanding of the investigational compound's mechanism of action is paramount. For the purpose of this guide, we will hypothesize that our novel pyrido[1,2-a]pyrimidin-6(2H)-one derivative acts as a potent and selective inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids, and thus, for cell proliferation.[3] Its inhibition leads to a depletion of downstream products, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3]

This proposed mechanism places our compound in a well-established class of anti-cancer agents, with methotrexate being a classical example. This allows for a direct and relevant comparison to a known standard of care.

Signaling Pathway: DHFR Inhibition

DHFR_Inhibition cluster_folate_cycle Folate Metabolism cluster_nucleotide_synthesis Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF DNA DNA Replication & Cell Proliferation Nucleotide->DNA Apoptosis Apoptosis Nucleotide->Apoptosis Compound Pyrido[1,2-a]pyrimidin-6(2H)-one (Investigational Drug) Compound->DHFR Inhibition

Caption: Mechanism of action of the hypothetical DHFR inhibitor.

Pillar 2: Designing a Robust In Vivo Efficacy Study

The transition from in vitro validation to an in vivo model is a critical step in drug development.[4][5][6][7][8] The choice of animal model, experimental design, and endpoints are all pivotal for generating clinically relevant data. For our hypothetical anti-cancer agent, a cell line-derived xenograft (CDX) model is a robust and widely used starting point.[6][8]

Experimental Workflow: From Implantation to Analysis

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis animal_model Select Immunodeficient Mice (e.g., NOD/SCID) implantation Subcutaneous Implantation of Cancer Cells animal_model->implantation cell_culture Culture Human Cancer Cell Line (e.g., A549 Lung Carcinoma) cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Compounds Daily (Vehicle, Standard, Test Article) randomization->treatment monitoring Measure Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Euthanize at Endpoint (e.g., 21 days or tumor burden limit) monitoring->endpoint pk_sampling Collect Blood for PK Analysis endpoint->pk_sampling tissue_harvest Harvest Tumors for PD Analysis (IHC, Western Blot) endpoint->tissue_harvest data_analysis Statistical Analysis of Efficacy & Toxicity Data pk_sampling->data_analysis tissue_harvest->data_analysis

Caption: In vivo xenograft study workflow.

Pillar 3: Detailed Experimental Protocols

Scientific integrity hinges on reproducibility. The following protocols are provided with sufficient detail to be implemented and are based on established methodologies.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
  • Animal Model: Utilize female NOD/SCID mice, 6-8 weeks old. These mice lack functional B and T cells, preventing rejection of human tumor cells.[5]

  • Cell Line: Culture A549 human lung carcinoma cells under standard conditions. This cell line is well-characterized and forms reliable tumors.

  • Implantation:

    • Harvest A549 cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®. Matrigel provides a scaffold that supports initial tumor cell growth.

    • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin caliper measurements three times a week once tumors are palpable.

    • Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

    • Once average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

Protocol 2: Dosing and In-Life Monitoring
  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Standard of Care (e.g., Methotrexate, 2 mg/kg, intraperitoneal)

    • Group 3: Pyrido[1,2-a]pyrimidin-6(2H)-one (e.g., 20 mg/kg, oral gavage)

  • Administration: Administer all treatments once daily for 21 days.

  • In-Life Monitoring:

    • Measure tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.[9]

    • Observe animals daily for clinical signs of distress (e.g., lethargy, ruffled fur).

  • Endpoint: The study concludes at 21 days, or when tumors in the control group reach the predetermined size limit (e.g., 2000 mm³), or if signs of excessive toxicity are observed.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • PK Sampling: On the final day of the study, collect blood samples via cardiac puncture at specified time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours) from a satellite group of animals.[10][11] This allows for the determination of drug exposure levels.

  • Tissue Harvesting:

    • At the study endpoint, euthanize all animals.

    • Excise tumors, weigh them, and divide them for different analyses.

    • One section should be flash-frozen in liquid nitrogen for Western blot analysis (e.g., to measure downstream markers of DHFR inhibition).

    • Another section should be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. The following table summarizes hypothetical data from our described in vivo study.

ParameterVehicle ControlStandard of Care (Methotrexate)Pyrido[1,2-a]pyrimidin-6(2H)-one
Mean Tumor Volume at Day 21 (mm³) 1850 ± 250750 ± 150450 ± 120
Tumor Growth Inhibition (%) 0%59.5%75.7%
Mean Body Weight Change (%) +2.5%-8.0%-1.5%
Ki-67 Proliferation Index (%) 85%35%20%
Cleaved Caspase-3 (Apoptosis) LowModerateHigh
Drug Exposure (AUC, ng·h/mL) N/A12002500

Interpretation of Hypothetical Data:

The data suggests that the investigational compound, this compound, demonstrates superior anti-tumor efficacy compared to the standard of care, methotrexate. This is evidenced by a greater tumor growth inhibition and more pronounced effects on biomarkers of proliferation (Ki-67) and apoptosis (cleaved caspase-3). Crucially, our compound appears to have a more favorable safety profile, with minimal impact on body weight compared to the significant weight loss observed with methotrexate.[12][13] The higher drug exposure (AUC) may contribute to its enhanced efficacy.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the in vivo evaluation of a novel therapeutic candidate, using a hypothetical pyrido[1,2-a]pyrimidin-6(2H)-one derivative as an exemplar. By grounding our investigation in a plausible mechanism of action and employing robust, self-validating protocols, we can generate high-quality, interpretable data.

The hypothetical results presented herein would strongly support the continued development of this compound. The next logical steps would include:

  • Patient-Derived Xenograft (PDX) Models: To assess efficacy in models that better recapitulate the heterogeneity of human tumors.[7]

  • Orthotopic Models: To evaluate the compound in a more clinically relevant tumor microenvironment.[5]

  • Formal Toxicology Studies: To establish a comprehensive safety profile before advancing to clinical trials.[14][15]

By adhering to these principles of scientific integrity and logical progression, we can confidently advance the most promising therapeutic candidates from the laboratory to the clinic, with the ultimate goal of improving patient outcomes.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrido[1,2-a]pyrimidinone Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrido[1,2-a]pyrimidinone analogs, a class of heterocyclic compounds with significant therapeutic potential. While direct SAR studies on 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one analogs are not extensively available in the current literature, this guide will leverage data from closely related pyrido[1,2-a]pyrimidin-4-one analogs to provide valuable insights for the rational design of novel therapeutics. We will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological activity, offering a roadmap for future research in this promising area.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including antidepressant, gastrointestinal protective, neurotropic, stress-protecting, and anticancer properties.[1] The rigid, planar structure of the aromatic pyrido[1,2-a]pyrimidine system provides a versatile template for the development of targeted therapies. The introduction of a dihydro-pyridone ring, as in the this compound scaffold, adds a three-dimensional character to the molecule, which can be exploited to achieve specific interactions with biological targets.

Comparative SAR Analysis: Insights from Pyrido[1,2-a]pyrimidin-4-one Analogs as Allosteric SHP2 Inhibitors

A recent study on pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer, provides a valuable case study for understanding the SAR of this heterocyclic system.[2] These findings can serve as a predictive framework for the design of novel this compound analogs.

Key SAR Findings for Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors:

The general structure of the investigated pyrido[1,2-a]pyrimidin-4-one analogs is depicted below, with key positions for substitution highlighted.

Caption: Key modification points on the pyrido[1,2-a]pyrimidin-4-one scaffold.

A systematic exploration of substitutions at various positions of the pyrido[1,2-a]pyrimidin-4-one core revealed critical determinants for potent SHP2 inhibition.[2]

Table 1: Structure-Activity Relationship of Pyrido[1,2-a]pyrimidin-4-one Analogs as SHP2 Inhibitors [2]

CompoundR1 (Position 7)Linker (X)R2 (Position 2)SHP2 IC50 (µM)Kyse-520 Cell IC50 (µM)
Lead Compound 4-chlorophenylDirect bond-CH3>50>50
14i 2,6-difluorophenylS-H0.1041.06
Analog A 2,6-dichlorophenylS-H0.2502.50
Analog B 2-fluorophenylS-H0.5125.31
Analog C 2,6-difluorophenylO-H1.2510.2

Data extracted and compiled from the study by Yang et al. (2022).[2]

Interpretation of SAR Data:

  • Substitution at Position 7: The nature of the aryl group at position 7 is crucial for activity. The presence of electron-withdrawing groups, particularly fluorine atoms at the 2 and 6 positions of the phenyl ring, was found to be optimal for potent inhibition. This suggests that specific electronic and steric interactions in the binding pocket are at play.

  • The Nature of the Linker: The introduction of a sulfur atom as a linker between the pyrido[1,2-a]pyrimidin-4-one core and the 7-aryl group significantly enhanced the inhibitory activity.[2] This modification likely increases the flexibility of the molecule, allowing for a more favorable binding conformation within the allosteric site of SHP2. Replacement of the sulfur with an oxygen atom resulted in a decrease in potency.

  • Substitutions at Other Positions: While not as extensively explored in the cited study, modifications at other positions, such as position 2, can be utilized to fine-tune the physicochemical properties of the compounds, including solubility and metabolic stability.

Proposed Synthetic Strategies for this compound Analogs

The synthesis of the target this compound scaffold can be envisioned through a multi-step synthetic sequence, drawing inspiration from established methods for the synthesis of related dihydropyridones and pyridopyrimidines.[3][4] A plausible retro-synthetic approach is outlined below.

retrosynthesis Target This compound Intermediate_A Substituted 3,4-dihydropyridin-2(1H)-one Target->Intermediate_A Cyclization Intermediate_B α,β-Unsaturated ester Intermediate_A->Intermediate_B Michael Addition Starting_Material_1 2-Aminopyridine derivative Intermediate_A->Starting_Material_1 Michael Addition Starting_Material_2 β-Ketoester Intermediate_B->Starting_Material_2 Knoevenagel Condensation Starting_Material_3 Aldehyde Intermediate_B->Starting_Material_3 Knoevenagel Condensation

Caption: A proposed retrosynthetic pathway for the target scaffold.

A potential forward synthesis could involve a multicomponent reaction to construct a substituted 3,4-dihydropyridin-2(1H)-one, followed by a cyclization step with a suitable reagent to form the fused pyrimidinone ring.

Experimental Protocols

General Synthetic Protocol for Pyrido[1,2-a]pyrimidin-4-one Analogs (Adapted from Yang et al., 2022)[2]

This protocol provides a representative example of the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold, which can be adapted for the synthesis of other analogs.

Step 1: Synthesis of the 2-aminopyridine intermediate

  • To a solution of the appropriately substituted 2-chloropyridine (1.0 eq) in a suitable solvent (e.g., dioxane), add the desired amine (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine intermediate.

Step 2: Cyclization to form the pyrido[1,2-a]pyrimidin-4-one core

  • To a solution of the 2-aminopyridine intermediate (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (1.5 eq).

  • Heat the reaction mixture to 240-250 °C for 1-2 hours.

  • Cool the mixture to room temperature and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the pyrido[1,2-a]pyrimidin-4-one core.

Step 3: Introduction of the aryl group at position 7

  • To a solution of the pyrido[1,2-a]pyrimidin-4-one core (1.0 eq) in a suitable solvent (e.g., DMF), add the desired aryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as K2CO3 (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-16 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final product.

In Vitro SHP2 Inhibition Assay Protocol (Adapted from Yang et al., 2022)[2]

This assay is used to determine the in vitro potency of the synthesized compounds against the SHP2 enzyme.

  • Prepare a reaction buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.

  • Add the SHP2 enzyme to the reaction buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Pre-incubate the enzyme and inhibitors for 30 minutes at room temperature.

  • Initiate the reaction by adding the substrate, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Monitor the fluorescence intensity (excitation at 355 nm, emission at 460 nm) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

Proposed SAR Study for this compound Analogs

Based on the insights from related heterocyclic systems, a focused SAR study on the this compound scaffold could explore the following modifications:

proposed_SAR Core This compound Core R1 Position 8: Aryl and heteroaryl substitutions. Core->R1 R2 Position 7: Small alkyl or electron-withdrawing groups. Core->R2 R3 Positions 3 and 4: Introduction of stereocenters and diverse substituents. Core->R3 R4 Position 2: Groups to modulate solubility and ADME properties. Core->R4

Caption: Proposed sites for chemical modification in a future SAR study.

  • Position 8: Introduction of a variety of substituted aryl and heteroaryl groups to probe for key interactions with potential biological targets.

  • Position 7: Exploration of small alkyl groups or electron-withdrawing substituents to fine-tune electronic properties and steric interactions.

  • Positions 3 and 4: The saturated nature of this part of the ring allows for the introduction of stereocenters and diverse substituents to explore the three-dimensional chemical space.

  • Position 2: Modification with polar groups to enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

Potential Biological Assays:

Given the known activities of related pyridopyrimidines, initial biological screening of these novel analogs could focus on:

  • Kinase Inhibition Assays: A broad panel of kinases, particularly those implicated in cancer cell signaling, would be a primary focus.

  • Antiproliferative Assays: Evaluation of the compounds against a panel of cancer cell lines to identify potential anticancer agents.

  • Enzyme Inhibition Assays: Depending on the design rationale, assays against other relevant enzymes could be employed.

Conclusion and Future Directions

The this compound scaffold represents an underexplored area of chemical space with significant potential for the development of novel therapeutic agents. By leveraging the structure-activity relationship insights from related pyrido[1,2-a]pyrimidinone analogs, researchers can embark on a rational design and synthesis program to unlock the therapeutic promise of this unique heterocyclic system. The proposed synthetic strategies and SAR roadmap provided in this guide offer a solid foundation for initiating such investigations. Future work should focus on the synthesis of a focused library of analogs and their systematic evaluation in relevant biological assays to identify lead compounds for further optimization and development.

References

A Senior Application Scientist's Guide to Target Engagement Assays for Novel 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Privileged Scaffold

The pyrido[1,2-a]pyrimidine core is a recognized "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been investigated as potent agents against a range of biological targets, including SHP2 phosphatase[1], various cancer cell lines, and inflammatory pathways[2]. This history of bioactivity makes any novel derivative, such as 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, a compelling candidate for drug discovery programs.

However, a promising structure is only the starting point. The critical next step—and a frequent bottleneck in drug development—is to unequivocally identify its cellular target and quantify its engagement in a physiologically relevant context. Without this confirmation, any observed phenotypic effect is merely a black box. This guide provides a comparative analysis of key methodologies to validate the interaction of a novel small molecule, exemplified by our pyridopyrimidinone derivative, with its intended molecular target. We will dissect three orthogonal, industry-standard biophysical assays: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Our focus will be on the causality behind experimental choices, enabling researchers to not only perform these assays but to strategically deploy them to build a compelling case for a drug's mechanism of action.

Cellular Thermal Shift Assay (CETSA): Verifying Target Interaction in a Native Environment

CETSA is a powerful technique for assessing target engagement directly within intact cells or cell lysates.[3][4] Its central principle is that when a small molecule binds to its target protein, the resulting protein-ligand complex becomes more resistant to thermal denaturation.[5] This induced thermal stabilization is the hallmark of direct physical interaction.

Principle of the Assay By heating cell samples across a temperature gradient, proteins will denature and aggregate out of solution. In the presence of a stabilizing ligand (our compound), the target protein will remain soluble at higher temperatures compared to the untreated control. This change, or "thermal shift" (ΔTagg), is a direct measure of target engagement.[5][6] The amount of soluble protein remaining at each temperature is typically quantified by Western Blot or, in higher-throughput formats, by methods like AlphaLISA or mass spectrometry.[3][7]

Advantages & Limitations

  • Advantages:

    • Physiological Relevance: It is one of the few methods that confirms target binding in a native cellular milieu, accounting for cell permeability and intracellular cofactor concentrations.[8][9]

    • No Compound Modification: It works with unlabeled, unmodified small molecules, preserving their native binding characteristics.[10]

    • Versatility: Applicable to a wide range of protein targets and can be used in cells, tissues, and even whole organisms.[9]

  • Limitations:

    • Not Universal: Not all ligand binding events result in a measurable thermal stabilization.

    • Throughput: Traditional Western Blot-based CETSA is low-throughput and labor-intensive.

    • Indirect Measurement: It confirms engagement but does not directly provide binding affinity (Kd) or kinetic data.

Experimental Protocol: Western Blot-based CETSA

This protocol outlines the steps to generate a CETSA melting curve to confirm target engagement.

  • Cell Culture & Treatment:

    • Culture target cells (e.g., a cancer cell line expressing the putative target) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension. Treat aliquots with either the pyridopyrimidinone compound (e.g., at 10x the expected IC50) or a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C to allow for cell penetration and binding.

  • Thermal Challenge:

    • Place the treated aliquots in a PCR thermocycler.

    • Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). Causality: This heating step is the core of the assay; it challenges the stability of the proteome. The duration must be long enough to induce denaturation but short enough to prevent heat-shock responses.

  • Cell Lysis & Fractionation:

    • Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins. Causality: This is the critical separation step. Only proteins that remained folded (and thus soluble) during the heat challenge will be present in the supernatant.

  • Protein Quantification & Analysis:

    • Carefully collect the supernatant from each sample.

    • Normalize the total protein concentration across all samples using a BCA assay.

    • Analyze the presence of the target protein in the soluble fraction using SDS-PAGE and Western Blot with a specific antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western Blot.

    • Plot the normalized band intensity (soluble protein fraction) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement. The temperature at which 50% of the protein is aggregated is the Tagg.

CETSA Workflow Diagram```dot

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A Harvest Cells B Treat with Compound or Vehicle (DMSO) A->B C Apply Temperature Gradient (e.g., 40-70°C) B->C D Freeze-Thaw Lysis C->D E High-Speed Centrifugation D->E F Collect Soluble Fraction (Supernatant) E->F G Western Blot for Target Protein F->G H Plot Melting Curve (Soluble Protein vs. Temp) G->H I Determine ΔTagg H->I

Caption: SPR workflow for kinetic analysis of small molecules.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC provides a complete thermodynamic profile of a binding event in solution. [11]It directly measures the heat released (exothermic) or absorbed (endothermic) as a small molecule binds to its target protein. [12]This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Principle of the Assay An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the purified target protein). The small molecule is loaded into an injection syringe and titrated into the sample cell in small, precise aliquots. [11]Each injection triggers a heat change, which is measured by the instrument's sensitive calorimeters. The magnitude of the heat change is proportional to the amount of binding that occurs until the protein becomes saturated. [13] Advantages & Limitations

  • Advantages:

    • Complete Thermodynamic Profile: The only technique that directly measures binding enthalpy, providing deep insight into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects). [12][14] * True In-Solution Measurement: No immobilization or labeling is required, representing the interaction in its native state. [15] * Measures Stoichiometry: Directly determines the binding stoichiometry (n), confirming the ratio of compound to protein in the complex. [11]* Limitations:

    • High Sample Consumption: Requires relatively large amounts of pure, concentrated protein and compound.

    • Low Throughput: Experiments are run serially and can be time-consuming.

    • Enthalpy Requirement: Binding events with very low enthalpy changes (near zero) can be difficult or impossible to measure.

Experimental Protocol: ITC Titration
  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the pyridopyrimidinone compound in the exact same buffer batch to minimize buffer mismatch artifacts. Causality: ITC is extremely sensitive to heat changes from buffer protonation. A perfect buffer match between the protein solution and the compound solution is the most critical factor for high-quality data.

    • Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.

    • Determine the precise concentrations of both protein and compound.

  • Instrument Setup & Loading:

    • Load the protein solution into the sample cell (e.g., at 10-20 µM).

    • Load the compound solution into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

    • Allow the instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any compound that diffused from the syringe during equilibration, and discard this data point.

    • Execute a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model). The fit will yield the key parameters: Kd (affinity), n (stoichiometry), and ΔH (enthalpy). The binding entropy (ΔS) can then be calculated.

ITC Workflow Diagram

ITC_Workflow cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Prepare Protein & Compound in Identical Buffer B Degas Both Solutions A->B C Load Protein into Cell, Compound into Syringe B->C D Inject Compound Aliquots into Protein Solution C->D E Measure Heat Change per Injection D->E F Integrate Injection Peaks E->F G Plot Binding Isotherm F->G H Fit to Model to get Kd, n, ΔH, ΔS G->H

Caption: ITC workflow for thermodynamic characterization.

Comparative Data Summary

The table below presents hypothetical but realistic data for our novel pyridopyrimidinone compound against its putative target, as determined by the three assays. This illustrates how the data from each technique are complementary and build a cohesive story.

ParameterCETSA Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Interpretation
Primary Output Melting CurveSensorgramTitration CurveVisual representation of the binding event.
Key Metric ΔTagg: +5.2 °CKd: 150 nMKd: 180 nMThe positive thermal shift confirms cellular engagement. The Kd values from SPR and ITC are in strong agreement, validating the binding affinity.
Kinetic Data N/Akon: 2.1 x 105 M-1s-1koff: 3.15 x 10-2 s-1N/ASPR reveals a moderately fast association rate and a relatively slow dissociation rate, indicating a residence time of ~30 seconds.
Thermodynamic Data N/AN/An: 1.02ΔH: -8.5 kcal/molΔS: +3.1 cal/mol·KITC confirms a 1:1 binding stoichiometry. The binding is enthalpically driven (favorable ΔH), suggesting strong hydrogen bonding and/or van der Waals interactions, with a small favorable entropic contribution.
Compound/Protein Needs LowModerate ProteinHigh Protein & CompoundHighlights the resource considerations for each assay.
Context In-cell / LysateIn-vitro (surface)In-vitro (solution)Emphasizes the different experimental environments.

Conclusion: A Strategic, Multi-Faceted Approach

No single assay can tell the whole story of target engagement. A robust validation strategy for a novel compound like this compound relies on the strategic integration of orthogonal methods.

As a senior scientist, my recommendation is to follow a tiered approach:

  • Confirm Engagement in the Cellular Arena (CETSA): Begin with CETSA to provide definitive evidence that the compound engages its target in a complex, physiological environment. A positive thermal shift is a critical first validation gate.

  • Quantify Kinetics and Affinity (SPR): Use the high-throughput capabilities of SPR to obtain precise kinetic data. This is invaluable for structure-activity relationship (SAR) studies and for understanding the compound's residence time on the target.

  • Validate with Thermodynamics (ITC): Finally, employ ITC as an orthogonal, in-solution method to confirm the binding affinity and provide a complete thermodynamic signature. Agreement between SPR and ITC data builds supreme confidence in the interaction, while the thermodynamic profile can offer profound insights to guide further medicinal chemistry optimization.

By combining the cellular relevance of CETSA with the quantitative power of SPR and ITC, researchers can build an unassailable evidence package, transforming a promising chemical scaffold into a well-characterized lead candidate with a clear mechanism of action.

References

A Tale of Two Scaffolds: A Comparative Analysis of Pyrido[1,2-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of two privileged heterocyclic scaffolds: pyrido[1,2-a]pyrimidine and pyrazolo[3,4-d]pyrimidine. Moving beyond a mere catalog of facts, we will dissect the nuances of their chemical properties, synthetic accessibility, and biological activities, offering field-proven insights to inform rational drug design.

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Both pyrido[1,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines have emerged as "privileged structures," consistently yielding compounds with potent and diverse pharmacological activities. This guide will illuminate the key differentiators and overlapping strengths of these two bicyclic systems, empowering researchers to make more informed decisions in their quest for novel therapeutics.

At a Glance: Core Structures and Physicochemical Properties

The fundamental difference between these two scaffolds lies in their core ring systems. The pyrido[1,2-a]pyrimidine scaffold is a fused system of a pyridine and a pyrimidine ring, while the pyrazolo[3,4-d]pyrimidine consists of a fused pyrazole and pyrimidine ring. This seemingly subtle distinction in the five-membered ring component has significant implications for the molecule's electronics, geometry, and potential for interaction with biological targets.

PropertyPyrido[1,2-a]pyrimidinePyrazolo[3,4-d]pyrimidineRationale and Implication
Core Structure Fused pyridine and pyrimidine ringsFused pyrazole and pyrimidine ringsThe pyrazole ring in the pyrazolo[3,4-d]pyrimidine scaffold introduces an additional nitrogen atom and a different electronic distribution compared to the pyridine ring, influencing hydrogen bonding capabilities and overall polarity.
Bioisosterism Not a direct bioisostere of a common nucleobaseConsidered a bioisostere of purine, particularly adenine.[1][2][3]This bioisosteric relationship makes the pyrazolo[3,4-d]pyrimidine scaffold an excellent starting point for designing ATP-competitive kinase inhibitors.[1][3]
Solubility Generally moderate, can be modulated by substituents.Often exhibits poor aqueous solubility, frequently requiring prodrug strategies for improved bioavailability.[4]The planar and often lipophilic nature of the pyrazolo[3,4-d]pyrimidine core can contribute to solubility challenges.
Chemical Stability Generally stable under physiological conditions.Generally stable, though the pyrazole ring can be susceptible to certain metabolic transformations.Both scaffolds are robust enough for typical drug development processes.

Synthetic Accessibility: A Comparative Overview

The synthetic routes to both scaffolds are well-established, offering a degree of flexibility for derivatization. However, the choice of starting materials and reaction conditions can vary significantly, impacting the overall efficiency and scalability of the synthesis.

Pyrido[1,2-a]pyrimidines are commonly synthesized through the condensation of 2-aminopyridines with β-dicarbonyl compounds or their equivalents.[5][6] One-pot, multi-component reactions have also been developed for the efficient construction of this scaffold.[6]

Pyrazolo[3,4-d]pyrimidines are frequently prepared from substituted pyrazole precursors, such as 5-aminopyrazoles, which are then cyclized with various reagents to form the pyrimidine ring.[7][8][9] The synthesis often allows for the introduction of diverse substituents at multiple positions, facilitating the exploration of structure-activity relationships (SAR).

Biological Activities and Therapeutic Targets: A Head-to-Head Comparison

Both scaffolds have demonstrated a broad spectrum of biological activities, with a notable emphasis on oncology. However, the specific targets and mechanisms of action often diverge, reflecting their distinct structural and electronic properties.

Kinase Inhibition: The Domain of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold has truly excelled in the realm of kinase inhibition.[1][3][10] Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site.[1] This has led to the development of numerous potent and selective kinase inhibitors targeting a wide array of kinases implicated in cancer and other diseases.

Key Kinase Targets for Pyrazolo[3,4-d]pyrimidine Derivatives:

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, an FDA-approved drug for the treatment of B-cell malignancies, features a pyrazolo[3,4-d]pyrimidine core.[1][10]

  • Src and Abl Tyrosine Kinases: This scaffold has yielded potent dual inhibitors of Src and Abl kinases.[4]

  • Epidermal Growth Factor Receptor (EGFR) and ErbB2: Several derivatives have shown significant inhibitory activity against these receptor tyrosine kinases.[11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Potent anti-angiogenic agents have been developed based on this scaffold.[12]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold for the development of CDK inhibitors.[13]

  • Protein Kinase D (PKD): Novel pan-PKD inhibitors have been identified from this class of compounds.[14]

Pyrido[1,2-a]pyrimidines: A More Diverse Pharmacological Profile

While also showing promise as anticancer agents, the biological activities of pyrido[1,2-a]pyrimidines are more varied.[15][16] They have been investigated for a broader range of therapeutic applications beyond kinase inhibition.

Notable Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives:

  • Anticancer Activity: Derivatives have demonstrated cytotoxicity against various cancer cell lines.[17][18] One notable mechanism is the inhibition of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[19]

  • Nitric Oxide Synthase (NOS) Inhibition: Certain derivatives have been identified as inhibitors of NOS, with selectivity towards the inducible isoform (iNOS).[20]

  • Other Activities: This scaffold is present in marketed drugs with diverse indications, such as the anti-allergic agent pemirolast and the antipsychotic pirenperone.[15] They have also been explored for antidepressant, gastrointestinal protective, and neurotropic properties.[15]

Experimental Data Snapshot: A Comparative Look at Potency

To provide a tangible comparison, the following table summarizes representative in vitro potency data for derivatives of both scaffolds against relevant biological targets.

ScaffoldDerivativeTargetIC50 / GI50Cell Line / AssayReference
Pyrido[1,2-a]pyrimidine Compound 14iSHP20.104 µM (enzymatic)-[19]
Pyrido[1,2-a]pyrimidine Compound 5a-0.3 µM (HepG-2)HepG-2[18]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK7.95 nM (enzymatic)-[10]
Pyrazolo[3,4-d]pyrimidine Compound 12bVEGFR-20.063 µM (enzymatic)-[12]
Pyrazolo[3,4-d]pyrimidine Compound 7d-1.74 µM (OVCAR-4)OVCAR-4[11]
Pyrazolo[3,4-d]pyrimidine Compound 14CDK2/cyclin A20.057 µM (enzymatic)-[13]

Experimental Protocols: A Glimpse into the Lab

To ensure the practical applicability of this guide, we provide representative, high-level synthetic and biological assay protocols.

Synthesis of a Pyrido[1,2-a]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a pyrido[1,2-a]pyrimidine-3-carboxamide derivative, adapted from published methods.[17]

Workflow for Pyrido[1,2-a]pyrimidine Synthesis

A 2-Aminopyridine Derivative C Intermediate A->C B Ethoxy Methylene Malonic Diethyl Ester (EMME) B->C D Cyclization (MWI) C->D E Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate D->E G Coupling E->G F Amine F->G H Pyrido[1,2-a]pyrimidine-3-carboxamide Derivative G->H

Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidine derivatives.

Step-by-Step Methodology:

  • Reaction of 2-aminopyridine: A solution of a substituted 2-aminopyridine and ethoxy methylene malonic diethyl ester (EMME) in a suitable solvent (e.g., ethanol) is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting intermediate is subjected to microwave-assisted cyclization to yield the ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This step is often more efficient than conventional heating.

  • Amide Coupling: The ester is then coupled with a desired amine in the presence of a suitable coupling agent or by direct amidation at elevated temperatures to afford the final pyrido[1,2-a]pyrimidine-3-carboxamide derivative.

  • Purification: The final product is purified by column chromatography or recrystallization.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

The following is a representative protocol for the synthesis of a 4-substituted pyrazolo[3,4-d]pyrimidine, based on established procedures.[7][8]

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

A 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile C Cyclization A->C B Formamide B->C D 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D E Further Functionalization D->E F Diverse Pyrazolo[3,4-d]pyrimidine Derivatives E->F

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Preparation of the Pyrazole Precursor: A 5-amino-1-substituted-1H-pyrazole-4-carbonitrile is prepared according to literature methods.

  • Pyrimidine Ring Formation: The pyrazole precursor is heated in formamide to facilitate the cyclization and formation of the pyrimidine ring, yielding the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Further Derivatization: The 4-amino group can be further functionalized. For instance, it can be converted to a chloro group using POCl3, which can then be displaced by various nucleophiles (e.g., amines, thiols) to introduce diversity at the 4-position.

  • Purification: The final products are purified using standard techniques such as column chromatography and recrystallization.

In Vitro Kinase Inhibitory Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Workflow for In Vitro Kinase Assay

A Prepare Assay Buffer and Reagents C Add Kinase and Substrate to Assay Plate A->C B Serially Dilute Test Compounds D Add Test Compounds and ATP B->D C->D E Incubate at Room Temperature D->E F Stop Reaction and Measure Signal E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for an in vitro kinase inhibitory assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Setup: In a microplate, add the kinase and its specific substrate.

  • Initiation of Reaction: Add the diluted test compounds followed by ATP to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or radioactivity) which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Both the pyrido[1,2-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably valuable assets in the medicinal chemist's toolbox. The pyrazolo[3,4-d]pyrimidine core, with its purine-like structure, has proven to be a powerhouse for the development of kinase inhibitors, as exemplified by the clinical success of ibrutinib. Its future will likely see the development of next-generation inhibitors with improved selectivity and resistance profiles.

The pyrido[1,2-a]pyrimidine scaffold, while also demonstrating anticancer potential, offers a broader canvas for exploring a more diverse range of biological targets. Its presence in drugs with varied mechanisms of action suggests that its full therapeutic potential is yet to be unlocked. Future research could focus on leveraging its unique chemical properties to target novel protein classes.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will be paramount for the successful design and development of the next generation of innovative medicines.

References

Charting the Unseen: A Comparative Guide to Validating the Binding Mode of Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to developing a viable therapeutic is fraught with challenges. A critical milestone in this journey is the rigorous validation of how a ligand physically interacts with its protein target. An accurately defined binding mode is the bedrock upon which structure-activity relationships (SAR) are built, guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of modern techniques to validate the binding mode of a novel compound, exemplified by the hypothetical case of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, a scaffold of interest in medicinal chemistry.[1][2]

While the specific biological target for this compound is yet to be fully elucidated, related pyrido[1,2-a]pyrimidinone cores have demonstrated a range of biological activities, from acting as allosteric SHP2 inhibitors to modulating the transcriptional functions of estrogen-related receptor α.[3][4] This precedent underscores the potential of this chemical class and the importance of robustly characterizing the binding interactions of any new analogue.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow, empowering researchers to make informed decisions about the most appropriate validation strategies for their specific target-ligand system. We will explore a multi-pronged approach, integrating computational predictions with gold-standard biophysical and structural biology techniques.

The Foundational Step: In Silico Prediction of Binding Modes

Before embarking on resource-intensive experimental studies, computational methods provide an invaluable initial assessment of potential binding modes.[5] These in silico techniques can generate testable hypotheses about the ligand's orientation and key interactions within the target's binding site.

Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a protein.[5] Algorithms like AutoDock, Glide, and GOLD sample a vast conformational space to identify low-energy binding poses.[5] Following docking, molecular dynamics (MD) simulations can offer a more dynamic and refined picture of the protein-ligand complex, accounting for protein flexibility and the influence of solvent.[5][6]

It is crucial to recognize that these are predictive tools. Their accuracy is contingent on the quality of the protein structure and the sophistication of the scoring functions used to estimate binding affinity.[7] Therefore, experimental validation is non-negotiable.

Biophysical Approaches: Quantifying the Interaction

Biophysical techniques are essential for confirming direct binding and quantifying the thermodynamics and kinetics of the interaction.[8][9][10] These methods provide the quantitative data necessary to correlate with structural and computational findings.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[11][12] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11] This level of detail is invaluable for understanding the driving forces behind the interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for studying the kinetics of binding.[10][11] It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. This allows for the real-time determination of the association rate (kon) and dissociation rate (koff), from which the binding affinity (Kd) can be calculated.[13]

Microscale Thermophoresis (MST)

MST is a newer biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient.[12] This movement is sensitive to changes in the size, charge, and hydration shell of the molecule, which are altered upon ligand binding.[12] MST is highly sensitive, requires low sample consumption, and can be performed in complex biological matrices.

Table 1: Comparison of Key Biophysical Techniques for Binding Validation

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Primary Measurement Heat change upon bindingChange in refractive indexChange in molecular movement in a temperature gradient
Key Parameters Kd, ΔH, ΔS, Stoichiometry (n)Kd, kon, koffKd
Labeling Requirement NoneNone (protein is immobilized)One binding partner is fluorescently labeled or has intrinsic fluorescence
Sample Consumption HighModerateLow
Throughput LowHighHigh
Strengths Provides a complete thermodynamic profile of the interaction.[11][12]Real-time kinetic data.[10]High sensitivity, low sample consumption, tolerant to complex matrices.[12]
Limitations Lower throughput, requires larger amounts of purified protein.Protein immobilization can affect activity.Requires a fluorescent label if no intrinsic fluorescence is present.

The Definitive Answer: High-Resolution Structural Biology

While biophysical methods confirm if and how strongly a ligand binds, structural biology techniques reveal the precise, atomic-level details of the binding mode.

X-ray Crystallography

X-ray crystallography is the undisputed gold standard for determining the three-dimensional structure of protein-ligand complexes at high resolution.[13] By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, a detailed electron density map can be generated, revealing the exact orientation of the ligand in the binding pocket and its interactions with individual amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful alternative for studying protein-ligand interactions in solution, providing a more dynamic picture of the binding event.[11] Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of a ligand are in close proximity to the protein, while chemical shift perturbation studies can map the binding site on the protein surface.[10]

A Self-Validating Experimental Workflow

A robust validation strategy employs an iterative and integrated approach, where the results from one technique inform and validate the others.

cluster_0 Computational Prediction cluster_1 Biophysical Characterization cluster_2 Structural Determination Molecular Docking Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations refine poses ITC Thermodynamics (Kd, ΔH, ΔS) Molecular Docking->ITC Hypothesized binding drives affinity SPR Kinetics (kon, koff) MD Simulations->SPR Dynamic interactions inform kinetics X-ray Crystallography High-resolution structure ITC->X-ray Crystallography Confirm direct binding for co-crystallization SPR->X-ray Crystallography Confirm direct binding for co-crystallization MST Binding Affinity (Kd) NMR Spectroscopy Solution-state interactions MST->NMR Spectroscopy Confirm direct binding X-ray Crystallography->Molecular Docking Validate/refine docking protocol NMR Spectroscopy->Molecular Docking Validate/refine docking protocol

References

A Head-to-Head Comparison of Pyrido[1,2-a]pyrimidine Derivatives: Synthesis, Anticancer Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-allergic properties.[1][2] One notable example is Pemirolast, a mast cell stabilizer used to treat allergic conjunctivitis, which features this core structure.[1][3] This guide provides an in-depth, head-to-head comparison of recently developed 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one and related derivatives, focusing on their synthesis, anticancer efficacy, and the underlying mechanisms of action to inform future drug discovery efforts.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the pyrido[1,2-a]pyrimidine ring system is typically achieved through cyclocondensation reactions. A common and efficient approach involves the reaction of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. This method allows for the introduction of diverse substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

A representative synthetic pathway often starts with the condensation of a substituted 2-aminopyridine with an appropriate dicarbonyl compound or its equivalent, which upon cyclization, yields the desired bicyclic scaffold. The Vilsmeier-Haack reaction can then be employed to introduce a formyl group, which serves as a versatile handle for creating further derivatives, such as Schiff bases.[4]

G cluster_0 General Synthetic Scheme A 2-Aminopyridine Derivative C Pyrido[1,2-a]pyrimidin-4-one Core A->C + B Dicarbonyl Compound (e.g., Diethyl Malonate) B->C E 3-Formyl Intermediate C->E Formylation D Vilsmeier-Haack Reagent (POCl3/DMF) D->E G Schiff Base Derivatives E->G Condensation F Substituted Amine F->G +

A generalized synthetic route to Pyrido[1,2-a]pyrimidine derivatives.

This strategic approach facilitates the creation of a library of compounds with varied electronic and steric properties, which is crucial for optimizing biological activity.

Head-to-Head Comparison of Anticancer Activity

Recent research has focused on developing pyrido[1,2-a]pyrimidine derivatives as potent anticancer agents. A comparative analysis of newly synthesized Schiff base derivatives reveals significant differences in their cytotoxic effects against human cancer cell lines. The following table summarizes the in vitro anticancer activity of selected compounds against the MCF-7 breast cancer cell line, as determined by the MTT assay.[4]

Compound IDKey Substituent (R)Cancer Cell LineIC50 (µM)[4]Remarks
M1 3,4,5-TrimethoxyphenylMCF-710.11Moderate Activity
M2 6-(Trifluoromethyl)pyridin-2-ylMCF-714.23Lower Activity
M3 4-(Trifluoromethyl)pyridin-2-ylMCF-712.55Moderate Activity
M4 3,5-Difluoropyridin-2-ylMCF-718.14Lower Activity
M5 6-Amino-3,5-difluoropyridin-2-ylMCF-79.78Highest Activity
Methotrexate (Reference Drug)MCF-77.54Potent Control
Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships:

  • Electron-Withdrawing vs. Donating Groups: The presence and position of electron-withdrawing groups, such as trifluoromethyl (-CF3) and fluoro (-F) groups on the pyridine ring, significantly modulate the anticancer activity.

  • Positional Isomerism: A comparison between M2 (6-CF3) and M3 (4-CF3) suggests that the position of the trifluoromethyl group influences cytotoxicity, with the 4-position being slightly more favorable.

  • Combined Effects: Compound M5 , which combines the electron-withdrawing difluoro substituents with an electron-donating amino group, exhibited the highest potency among the tested derivatives.[4] This suggests a synergistic or complex electronic effect that enhances its interaction with the biological target.

  • Toxicity Profile: Importantly, these compounds were also tested for cytotoxicity against normal MCF-10 cells, where they showed non-toxic behavior, indicating a degree of selectivity for cancer cells.[4]

Mechanism of Action: Targeting Key Cancer Pathways

Many pyridopyrimidine derivatives exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation and survival.[5][6][7] A prominent target is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) , a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[5][8]

SHP2 is a crucial signaling node that integrates signals from receptor tyrosine kinases (RTKs) to activate the RAS-ERK (MAPK) and PI3K-AKT pathways.[7][8] Overactivation of SHP2 is linked to various cancers, including breast cancer, leukemia, and lung cancer, making it a compelling therapeutic target.[5] Pyrido[1,2-a]pyrimidin-4-one derivatives have been designed as novel allosteric inhibitors of SHP2, demonstrating a promising mechanism for anticancer activity.

cluster_pathway Simplified SHP2 Signaling Pathway RTK Growth Factor Receptor (RTK) SHP2 SHP2 RTK->SHP2 Activation GRB2 GRB2/SOS RAS RAS GRB2->RAS SHP2->GRB2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Derivative Inhibitor->SHP2 Inhibition

Inhibition of the SHP2-mediated RAS-ERK pathway by pyridopyrimidine derivatives.

By inhibiting SHP2, these compounds can effectively downregulate the phosphorylation of key downstream effectors like ERK and AKT, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To ensure the trustworthiness and reproducibility of the comparative data, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13] This addition must be done carefully to avoid disturbing the cell monolayer.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with Test Compounds B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4h) (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

References

Safety Operating Guide

A Guide to the Safe Disposal of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one (CAS No. 1000981-74-7), a heterocyclic compound often utilized in pharmaceutical research.

Given the limited specific hazard data available for this compound, this directive emphasizes a precautionary approach, treating the substance as potentially hazardous to ensure the highest level of safety. The procedures outlined below are synthesized from established best practices in laboratory chemical waste management.

Hazard Assessment and Initial Considerations

The first crucial step in any disposal protocol is a thorough hazard assessment. A review of available Safety Data Sheets (SDS) for this compound reveals a lack of comprehensive hazard classification under GHS/CLP regulations[1]. Nitrogen-containing heterocyclic compounds, as a broad class, are prevalent in biologically active molecules and pharmaceuticals, which necessitates careful handling regardless of documented toxicity[2][3][4].

Core Principle: In the absence of definitive data, any chemical waste should be treated as hazardous. Laboratory personnel should not independently declare a chemical waste as non-hazardous. This determination must be made by the institution's Environmental Health and Safety (EH&S) office or equivalent authority[5].

Property Value Source
CAS Number 1000981-74-7[1][6]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Known Hazards Not classified/Data not available[1]
Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste. Before beginning any disposal procedure, ensure the following are worn:

Equipment Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects eyes from potential splashes of the chemical, whether in solid or solution form.
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Contaminated gloves should be disposed of as chemical waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities handled in a well-ventilated area. Use in a certified chemical fume hood.Ensures vapors, if any, are safely exhausted.
Segregation and Waste Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

Step 1: Identify the Waste Stream Determine the physical state and composition of the waste:

  • Solid Waste: Unused or expired pure this compound.

  • Liquid Waste: Solutions containing the compound. Note the solvent(s) used.

  • Contaminated Labware: Items like pipette tips, weighing boats, and glassware that have come into direct contact with the compound.

Step 2: Select the Appropriate Waste Container

  • Containers must be in good condition, free of leaks, and made of a material compatible with the waste[7]. The original chemical container is often the best choice for its compatible material[5].

  • For liquid waste, use a sealable, leak-proof container (e.g., a high-density polyethylene (HDPE) or glass bottle).

  • For solid waste and contaminated labware, use a designated solid waste container, such as a plastic-lined pail or drum[8].

Step 3: Label the Waste Container Properly label the container before adding any waste. The label must include:

  • The words "Hazardous Waste"[7].

  • The full chemical name: "this compound".

  • For liquid waste, list all constituents, including solvents, with approximate percentages.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Causality of Segregation: Never mix incompatible waste streams. For instance, do not mix organic solvent waste with aqueous acidic or basic waste. While this compound itself has no listed incompatibilities, the solvents it is dissolved in may be reactive. Segregation prevents violent reactions, gas evolution, and ensures the final disposal method is effective and safe[9].

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for the safe disposal of this compound in its various forms.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Characterization cluster_streams Segregation & Collection cluster_actions Disposal Actions cluster_final Final Disposition start Start: Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe char_waste Characterize Waste Stream ppe->char_waste solid Solid Waste (Pure compound, contaminated solids) char_waste->solid Is it solid? liquid Liquid Waste (Solutions) char_waste->liquid Is it liquid? empty Empty Original Container char_waste->empty Is it an empty container? collect_solid Place in labeled 'Hazardous Solid Waste' container. solid->collect_solid collect_liquid Pour into labeled 'Hazardous Liquid Waste' container. Note all components. liquid->collect_liquid rinse Triple-rinse with a suitable solvent (e.g., ethanol, acetone). empty->rinse store_waste Store sealed waste container in designated Satellite Accumulation Area. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as Hazardous Liquid Waste. rinse->collect_rinsate dispose_container Deface label, dispose of container in regular trash. collect_rinsate->dispose_container contact_ehs Contact EH&S for Waste Pickup. store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

Protocol Steps:

  • Pure Solid Compound/Contaminated Solids:

    • Carefully transfer the solid waste into a designated, pre-labeled hazardous solid waste container.

    • Ensure the container is kept closed except when adding waste[5][7].

  • Solutions Containing the Compound:

    • Working in a chemical fume hood, carefully pour the liquid waste into the designated, pre-labeled hazardous liquid waste container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion[8].

    • Securely cap the container immediately after adding the waste.

  • Empty Original Containers:

    • An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue[5][7]. A common laboratory solvent like ethanol or acetone is appropriate.

    • The resulting rinsate is considered hazardous waste and must be collected in the appropriate hazardous liquid waste container[5][7].

    • After triple-rinsing and air-drying, the original label on the container must be defaced or removed. The cap should be removed, and the container can then be disposed of in the regular trash or glass disposal box[5].

Storage and Final Disposal
  • Satellite Accumulation: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[10]. This area should be clearly marked and provide secondary containment (e.g., a spill tray) to capture any potential leaks[8][9].

  • EH&S Pickup: Once the waste container is full, or as per your institution's schedule, contact your EH&S department to arrange for a hazardous waste pickup[10]. Do not allow waste to accumulate for extended periods.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound, in either solid or liquid form, down the sink[5]. Sewer disposal of laboratory chemicals is a violation of environmental regulations and can harm aquatic ecosystems.

  • DO NOT allow solvent solutions of the compound to evaporate in a fume hood as a method of disposal[5]. This releases chemicals into the atmosphere and is not a compliant disposal practice.

By adhering to this comprehensive and cautious protocol, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.

References

Navigating the Uncharted: A Safety and Handling Guide for 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, we often work with novel compounds where comprehensive safety data is not yet available. This guide provides a robust framework for the safe handling of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, a heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this substance responsibly, ensuring both your safety and the integrity of your research.

The toxicological properties of this compound have not been thoroughly investigated. Therefore, a conservative approach, treating the compound as potentially hazardous, is paramount. The following protocols are designed to minimize exposure and mitigate risks, drawing upon established principles of laboratory safety for handling substances of unknown toxicity.

Hazard Assessment: The Precautionary Principle

Given the absence of a detailed and current Safety Data Sheet (SDS) with a full GHS classification for this compound, we must operate under the precautionary principle. This means assuming the substance is hazardous until proven otherwise. A dated Material Safety Data Sheet from 2015 does not provide specific hazard statements, underscoring the need for caution.

When handling any novel chemical, it is prudent to presume that a derivative is at least as hazardous as its parent compound and to take similar precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact with the chemical. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove in case of contamination.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.To protect the eyes and face from accidental splashes of the compound, especially when handling solutions or performing reactions.
Body Protection A flame-resistant lab coat.To protect skin and personal clothing from contamination. A flame-resistant coat is a good general practice in a laboratory setting.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a fume hood. However, if there is a risk of aerosol or dust generation, a NIOSH-approved respirator (e.g., N95) should be used.To prevent inhalation of the compound, particularly if it is a powder or if aerosols are generated during handling.

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict handling protocol is essential to minimize the risk of exposure. The following workflow should be followed for all procedures involving this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep Don appropriate PPE Area_Prep Prepare designated work area in a fume hood Prep->Area_Prep Ensure safety Weigh Weigh the compound Area_Prep->Weigh Proceed to handling Dissolve Dissolve or use in the reaction Weigh->Dissolve Experimental use Decon Decontaminate work surfaces and equipment Dissolve->Decon After experiment Waste Segregate and label all waste Decon->Waste Clean up Doff Doff PPE correctly Waste->Doff Final steps Dispose Dispose of waste through EHS Doff->Dispose Final disposal

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Designate a specific area for handling, preferably within a certified chemical fume hood to control potential vapors or dust.[1]

    • Ensure a spill kit is readily accessible.

  • Handling:

    • When weighing the solid compound, do so in the fume hood to minimize the risk of inhalation.

    • Handle all solutions containing the compound with care to avoid splashes.

    • Use secondary containment when transporting the compound within the laboratory.[1]

  • Post-Handling and Decontamination:

    • After use, decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective for cleaning glassware.

    • Carefully remove your PPE, avoiding self-contamination. The outer pair of gloves should be removed first.

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Do not attempt to clean up a large spill without proper training and equipment.[1]

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Consult a physician.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.[1]

By adhering to these guidelines, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 2
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.